[D-Trp34]-Neuropeptide Y
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C196H289N55O56 |
|---|---|
Molecular Weight |
4312 g/mol |
IUPAC Name |
4-[[2-[[1-[4-amino-2-[[2-[[1-[6-amino-2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C196H289N55O56/c1-16-98(9)155(186(301)241-136(84-147(199)260)175(290)232-130(76-97(7)8)178(293)246-156(99(10)17-2)187(302)247-157(104(15)254)188(303)227-123(36-25-69-214-196(208)209)165(280)236-134(82-110-89-215-119-31-19-18-30-117(110)119)173(288)226-121(34-23-67-212-194(204)205)162(277)229-127(158(201)273)78-106-43-53-113(256)54-44-106)245-179(294)133(81-109-49-59-116(259)60-50-109)235-174(289)135(83-111-90-210-94-217-111)237-164(279)122(35-24-68-213-195(206)207)225-170(285)129(75-96(5)6)230-161(276)101(12)219-180(295)141(92-252)243-172(287)132(80-108-47-57-115(258)58-48-108)234-171(286)131(79-107-45-55-114(257)56-46-107)233-163(278)120(33-22-66-211-193(202)203)223-159(274)100(11)218-168(283)128(74-95(3)4)231-176(291)138(87-153(269)270)239-167(282)125(62-64-151(265)266)224-160(275)102(13)220-183(298)144-38-27-70-248(144)189(304)103(14)221-169(284)137(86-152(267)268)238-166(281)124(61-63-150(263)264)222-149(262)91-216-182(297)143-37-26-72-250(143)192(307)140(85-148(200)261)242-177(292)139(88-154(271)272)240-184(299)146-40-29-73-251(146)191(306)126(32-20-21-65-197)228-181(296)142(93-253)244-185(300)145-39-28-71-249(145)190(305)118(198)77-105-41-51-112(255)52-42-105/h18-19,30-31,41-60,89-90,94-104,118,120-146,155-157,215,252-259H,16-17,20-29,32-40,61-88,91-93,197-198H2,1-15H3,(H2,199,260)(H2,200,261)(H2,201,273)(H,210,217)(H,216,297)(H,218,283)(H,219,295)(H,220,298)(H,221,284)(H,222,262)(H,223,274)(H,224,275)(H,225,285)(H,226,288)(H,227,303)(H,228,296)(H,229,277)(H,230,276)(H,231,291)(H,232,290)(H,233,278)(H,234,286)(H,235,289)(H,236,280)(H,237,279)(H,238,281)(H,239,282)(H,240,299)(H,241,301)(H,242,292)(H,243,287)(H,244,300)(H,245,294)(H,246,293)(H,247,302)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H4,202,203,211)(H4,204,205,212)(H4,206,207,213)(H4,208,209,214) |
InChI Key |
YZSPVSFRBZGLIZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of [D-Trp34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of the endogenous neuropeptide Y (NPY). It is distinguished by the substitution of a D-tryptophan residue at position 34 of the NPY peptide sequence. This modification confers high potency and selectivity for the Neuropeptide Y receptor subtype 5 (Y5 receptor), making [D-Trp34]-NPY an invaluable tool for elucidating the physiological roles of this receptor. [D-Trp34]-NPY has been shown to be a potent orexigenic agent, significantly stimulating food intake, which underscores the Y5 receptor's role in the regulation of energy homeostasis.[1] This technical guide provides a comprehensive overview of the mechanism of action of [D-Trp34]-NPY, detailing its receptor binding profile, downstream signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis of [D-Trp34]-NPY Activity
The following tables summarize the binding affinities and functional potencies of [D-Trp34]-NPY for various NPY receptor subtypes.
Table 1: Receptor Binding Affinities (pKi) of [D-Trp34]-NPY
| Receptor Subtype | Species | Cell Line | pKi |
| hY1 | Human | CHO | 6.49 |
| hY2 | Human | CHO | 5.43 |
| hY4 | Human | CHO | 7.08 |
| hY5 | Human | CHO | 7.53 |
| rY1 | Rat | CHO | 6.55 |
| rY2 | Rat | CHO | 5.95 |
| rY4 | Rat | CHO | 6.85 |
| rY5 | Rat | CHO | 7.41 |
Data sourced from MedChemExpress.[2][3]
Table 2: Functional Potencies (pEC50) of [D-Trp34]-NPY
| Receptor Subtype | Species | Cell Line | Assay | pEC50 |
| rY1 | Rat | CHO | cAMP Inhibition | 6.44 |
| rY2 | Rat | CHO | cAMP Inhibition | <6 |
| rY4 | Rat | HEK-293 | cAMP Inhibition | 6.28 |
| rY5 | Rat | HEK-293 | cAMP Inhibition | 7.82 |
Data sourced from MedChemExpress and R&D Systems.[2][3]
Core Mechanism of Action: Y5 Receptor-Mediated Signaling
[D-Trp34]-NPY exerts its biological effects primarily through the activation of the Y5 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The Y5 receptor is coupled to inhibitory G-proteins of the Gi/o family.
Signaling Pathways
Upon binding of [D-Trp34]-NPY to the Y5 receptor, the following key signaling pathways are initiated:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] This is a primary mechanism through which many of the physiological effects of Y5 receptor activation are mediated.
-
Activation of the MAP Kinase (ERK1/2) Pathway: Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cellular processes such as proliferation and differentiation.
-
Activation of the RhoA Pathway: The NPY/Y5 receptor axis can also activate the small GTPase RhoA. This pathway is implicated in the regulation of the actin cytoskeleton, influencing cell motility and morphology.
Mandatory Visualizations
Caption: [D-Trp34]-NPY activates the Y5 receptor, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: The Y5 receptor, upon activation by [D-Trp34]-NPY, initiates a signaling cascade that results in the activation of the MAP Kinase (ERK1/2) pathway.
Caption: Activation of the Y5 receptor by [D-Trp34]-NPY can lead to the stimulation of the RhoA signaling pathway, impacting the actin cytoskeleton and cell motility.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of [D-Trp34]-NPY are provided below.
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure for determining the binding affinity of [D-Trp34]-NPY to NPY receptors.
Objective: To determine the inhibitory constant (Ki) of [D-Trp34]-NPY for a specific NPY receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the NPY receptor of interest (e.g., CHO or HEK-293 cells).
-
Radioligand specific for the NPY receptor subtype (e.g., [125I]-PYY or a subtype-selective radiolabeled antagonist).
-
[D-Trp34]-NPY (unlabeled competitor).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A serial dilution of [D-Trp34]-NPY.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of [D-Trp34]-NPY. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A generalized workflow for a competition radioligand binding assay to determine the affinity of [D-Trp34]-NPY for the Y5 receptor.
Functional Assay: cAMP Accumulation
This protocol outlines a general method for assessing the functional activity of [D-Trp34]-NPY by measuring its effect on intracellular cAMP levels.
Objective: To determine the potency (EC50) of [D-Trp34]-NPY in inhibiting adenylyl cyclase activity.
Materials:
-
A cell line expressing the Y5 receptor (e.g., HEK-293 or CHO cells).
-
Cell culture medium.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
[D-Trp34]-NPY.
-
A commercial cAMP assay kit (e.g., ELISA, HTRF, or other formats).
-
Lysis buffer (often included in the cAMP kit).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow them to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (if recommended by the assay kit) to prevent cAMP degradation.
-
Agonist Treatment: Add serial dilutions of [D-Trp34]-NPY to the wells and incubate for a short period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Cell Lysis: After a defined incubation period with forskolin, lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of [D-Trp34]-NPY. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Caption: A generalized workflow for a cAMP accumulation assay to measure the functional potency of [D-Trp34]-NPY at the Y5 receptor.
Conclusion
This compound is a potent and selective agonist of the NPY Y5 receptor. Its mechanism of action is primarily mediated through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events, including the modulation of the MAP kinase and RhoA pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand the role of the Y5 receptor in health and disease. The selectivity of [D-Trp34]-NPY makes it an essential pharmacological tool for these investigations.
References
[D-Trp34]-Neuropeptide Y: A Technical Guide to Y5 Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) for the Neuropeptide Y (NPY) Y5 receptor. It includes a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the study of the NPY system and the development of novel therapeutics targeting the Y5 receptor.
Quantitative Binding Affinity Data
[D-Trp34]-NPY is a potent and selective agonist for the NPY Y5 receptor.[1] Its binding affinity has been characterized in various in vitro systems, demonstrating high affinity for the Y5 receptor subtype with significant selectivity over other NPY receptors. The following tables summarize the reported binding affinities.
Table 1: Binding Affinity of [D-Trp34]-NPY for Human and Rat NPY Receptors
| Receptor Subtype | Species | Cell Line | pKi | Reference |
| Y1 | Human | CHO | 6.49 | [2][3] |
| Y2 | Human | CHO | 5.43 | [2][3] |
| Y4 | Human | CHO | 7.08 | [2][3] |
| Y5 | Human | CHO | 7.53 | [2][3] |
| Y1 | Rat | CHO | 6.55 | [2][3] |
| Y2 | Rat | CHO | 5.95 | [2][3] |
| Y4 | Rat | CHO | 6.85 | [2][3] |
| Y5 | Rat | CHO | 7.41 | [2][3] |
Table 2: Binding Affinity (Ki) of [D-Trp34]-NPY for Mouse NPY Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Y1 | >1000 | [4] |
| Y2 | >1000 | [4] |
| Y4 | 130 | [4] |
| Y5 | 5.0 | [4] |
| y6 | >1000 | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of [D-Trp34]-NPY at the Y5 receptor.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of [D-Trp34]-NPY for the Y5 receptor expressed in a heterologous system.
Objective: To determine the inhibition constant (Ki) of [D-Trp34]-NPY at the NPY Y5 receptor.
Materials:
-
Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human or rat NPY Y5 receptor.
-
Radioligand: [125I]-Peptide YY ([125I]-PYY) or another suitable Y5-selective radioligand.
-
Competitor: [D-Trp34]-NPY.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM human NPY).
-
Filtration apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Membrane Preparation:
-
Culture cells expressing the Y5 receptor to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh Membrane Preparation Buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of various concentrations of the competitor, [D-Trp34]-NPY.
-
50 µL of a fixed concentration of the radioligand (typically at or below its Kd value).
-
100 µL of the cell membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters rapidly with multiple volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of Extracellular signal-Regulated Kinase (ERK1/2) phosphorylation to assess the functional activation of the Y5 receptor by [D-Trp34]-NPY.
Objective: To determine if [D-Trp34]-NPY stimulates the MAPK/ERK signaling pathway via the Y5 receptor.
Materials:
-
Cells: Cells endogenously or recombinantly expressing the NPY Y5 receptor.
-
Stimulation agent: [D-Trp34]-NPY.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay: (e.g., BCA assay).
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of [D-Trp34]-NPY for a specified time (e.g., 5-15 minutes) at 37°C. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with Lysis Buffer and add Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample to determine the relative level of ERK activation.
-
RhoA Activation Assay (Pull-down)
This protocol describes a pull-down assay to measure the activation of the small GTPase RhoA following Y5 receptor stimulation by [D-Trp34]-NPY.
Objective: To determine if [D-Trp34]-NPY induces RhoA activation through the Y5 receptor.
Materials:
-
Cells: Cells expressing the NPY Y5 receptor.
-
Stimulation agent: [D-Trp34]-NPY.
-
RhoA Activation Assay Kit: Containing Rhotekin-RBD (Rho-binding domain) beads and a specific anti-RhoA antibody.
-
Lysis/Wash Buffer: As provided in the kit or a suitable alternative.
-
Protease inhibitors.
-
GTPγS and GDP: For positive and negative controls, respectively.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Culture and Stimulation:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells if necessary.
-
Stimulate the cells with [D-Trp34]-NPY for a short period (e.g., 1-5 minutes). Include unstimulated and positive/negative controls (GTPγS/GDP loading of lysates from unstimulated cells).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Wash Buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Normalize the protein concentration of the lysates.
-
-
Pull-down of Active RhoA:
-
To equal amounts of protein lysate, add Rhotekin-RBD beads.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the active, GTP-bound RhoA to bind to the beads.
-
Pellet the beads by centrifugation at a low speed.
-
Wash the beads several times with Lysis/Wash Buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
After the final wash, resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Also, load a small amount of the total cell lysate to determine the total RhoA levels.
-
Perform electrophoresis and transfer to a membrane.
-
Probe the membrane with the anti-RhoA primary antibody.
-
Proceed with secondary antibody incubation, chemiluminescent detection, and imaging as described in the ERK1/2 phosphorylation assay protocol.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down RhoA (active RhoA) and the RhoA in the total lysate.
-
The amount of active RhoA can be expressed as a fraction of the total RhoA to compare activation levels across different conditions.
-
NPY Y5 Receptor Signaling Pathways
The NPY Y5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G-proteins.[5] Upon activation by an agonist such as [D-Trp34]-NPY, the Y5 receptor initiates a cascade of intracellular signaling events.
The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, the Gβγ subunits released upon G-protein activation can modulate other effector systems.
Activation of the Y5 receptor has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation and activation of ERK1/2.[5][6] This pathway is often associated with cell growth and proliferation.[5] Furthermore, Y5 receptor activation can lead to the activation of the small GTPase RhoA, which is a key regulator of the actin cytoskeleton and is involved in cell migration.[7][8][9]
References
- 1. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand-binding methods for membrane preparations and intact cells. | Semantic Scholar [semanticscholar.org]
- 7. Radioligand binding [bio-protocol.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
[D-Trp34]-Neuropeptide Y: A Technical Guide to its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of the endogenous neuropeptide Y (NPY). This potent and highly selective agonist for the Neuropeptide Y receptor type 5 (Y5R) serves as a critical tool in neuroscience and metabolic research. This technical guide provides a comprehensive overview of the structural and functional characteristics of [D-Trp34]-NPY, including its biochemical properties, receptor binding affinities, and the key signaling pathways it modulates. Detailed experimental methodologies for its synthesis and characterization are also presented to facilitate further investigation into its physiological roles and therapeutic potential.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, energy homeostasis, anxiety, and circadian rhythms. The diverse effects of NPY are mediated through its interaction with a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6. The development of selective agonists and antagonists for these receptor subtypes is crucial for dissecting their individual functions and for the development of targeted therapeutics. This compound is a notable synthetic analog designed for high selectivity towards the Y5 receptor, making it an invaluable molecular probe.[1]
Structure of this compound
Primary Structure
The primary structure of this compound is a 36-amino acid polypeptide chain with a C-terminal amide. The key modification from the native human NPY sequence is the substitution of the L-Tryptophan at position 34 with a D-Tryptophan.
Sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-(D-Trp)-Arg-Tyr-NH₂
Molecular Formula: C₁₉₆H₂₈₉N₅₅O₅₆[2]
Molecular Weight: 4311.77 g/mol [2]
Secondary and Tertiary Structure
Direct experimental determination of the three-dimensional structure of [D-Trp34]-NPY through techniques like NMR spectroscopy or X-ray crystallography has not been reported in publicly available literature. However, the conformational properties can be inferred from studies on native NPY and other analogs.
Native NPY in solution adopts a characteristic hairpin-like structure, often referred to as the "PP-fold," which consists of an N-terminal polyproline-like helix and a C-terminal α-helix connected by a β-turn. This fold brings the N- and C-termini into close proximity. Circular dichroism (CD) spectroscopy studies on various NPY analogs have been instrumental in characterizing their secondary structure. For instance, studies on C-terminal fragments of NPY have shown a correlation between α-helical content and biological activity.[3] The introduction of a D-amino acid, such as D-Trp at position 34, is likely to induce a local conformational change in the C-terminal region, which is critical for receptor binding and selectivity. This substitution likely disrupts the native α-helical structure in that region, which may contribute to its altered receptor binding profile, favoring the Y5 receptor.
Functional Activity
[D-Trp34]-NPY is a potent and selective agonist for the NPY Y5 receptor.[1] This selectivity has been demonstrated through extensive receptor binding and functional assays.
Receptor Binding Affinity
Quantitative data from various sources indicate the high affinity and selectivity of [D-Trp34]-NPY for the Y5 receptor over other NPY receptor subtypes.
| Receptor Subtype | Species | Cell Line | pKi | pEC₅₀ |
| Y₁ | Human | CHO | 6.49 | - |
| Y₂ | Human | CHO | 5.43 | - |
| Y₄ | Human | CHO | 7.08 | - |
| Y₅ | Human | CHO | 7.53 | - |
| Y₁ | Rat | CHO | 6.55 | 6.44 |
| Y₂ | Rat | CHO | 5.95 | <6 |
| Y₄ | Rat | HEK-293 | 6.85 | 6.28 |
| Y₅ | Rat | HEK-293 | 7.41 | 7.82 |
| Table 1: Receptor binding affinities (pKi) and functional potencies (pEC₅₀) of this compound for human and rat NPY receptors. Data compiled from multiple sources.[4] |
The data clearly shows that [D-Trp34]-NPY exhibits significantly higher affinity and potency for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[2][5]
Signaling Pathways
Activation of the NPY Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events. The Y5 receptor, like other NPY receptors, is coupled to inhibitory G proteins (Gi/o).[6]
Primary Signaling Cascade
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9] This inhibition of the cAMP/PKA pathway is a hallmark of NPY receptor activation.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 6. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of neuropeptide Y on adenylate cyclase of rabbit ciliary processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of [D-Trp34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY), a potent and selective agonist for the Neuropeptide Y receptor Y5 (Y5R). This analog of the endogenous neuropeptide Y (NPY) is a critical tool in research investigating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.
Introduction
[D-Trp34]-NPY is a 36-amino acid peptide with the sequence Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-(D-Trp)-Arg-Tyr-NH2. The substitution of L-Tryptophan with D-Tryptophan at position 34 confers high selectivity for the Y5 receptor. This guide details the chemical synthesis via solid-phase peptide synthesis (SPPS) and subsequent purification using high-performance liquid chromatography (HPLC), providing researchers with the necessary protocols to obtain high-purity [D-Trp34]-NPY for experimental use.
Physicochemical and Biological Properties
A summary of the key quantitative data for [D-Trp34]-NPY is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 4311.77 g/mol | |
| Molecular Formula | C196H289N55O56 | |
| Amino Acid Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITR(D-W)RY-NH2 | |
| Purity (typical) | >95% | [1] |
| Rat Y5 Receptor pEC50 | 7.82 | [2] |
| Rat Y1 Receptor pEC50 | 6.44 | [2] |
| Rat Y2 Receptor pEC50 | >6 | [2] |
| Rat Y4 Receptor pEC50 | 6.28 | [2] |
| Human Y1 Receptor pKi | 6.49 | [3] |
| Human Y2 Receptor pKi | 5.43 | [3] |
| Human Y4 Receptor pKi | 7.08 | [3] |
| Human Y5 Receptor pKi | 7.53 | [3] |
Synthesis and Purification Workflow
The overall process for producing high-purity [D-Trp34]-NPY involves a series of sequential steps, beginning with the assembly of the peptide chain on a solid support, followed by cleavage and deprotection, and culminating in purification and characterization.
References
An In-depth Technical Guide to [D-Trp34]-Neuropeptide Y: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) has emerged as a critical tool in the study of the neuropeptide Y (NPY) system, primarily due to its potent and selective agonist activity at the NPY Y5 receptor subtype. The substitution of the naturally occurring L-tryptophan with a D-tryptophan at position 34 was a pivotal discovery that unlocked the ability to probe the physiological roles of the Y5 receptor with greater specificity. This technical guide provides a comprehensive overview of the discovery and history of [D-Trp34]-NPY, detailed experimental protocols for its characterization, a summary of its receptor binding and functional activity, and a visualization of its associated signaling pathways and experimental workflows.
Discovery and History
The development of selective ligands for the various NPY receptor subtypes has been a significant focus of research since the elucidation of the NPY system's role in a wide array of physiological processes, including feeding behavior, anxiety, and cardiovascular regulation.[1][2][3] The Y5 receptor, in particular, was hypothesized to be a key mediator of NPY's potent orexigenic (appetite-stimulating) effects.[4][5] However, the lack of selective Y5 receptor agonists hampered the definitive characterization of its functions.
The breakthrough came in 2000 when a team of researchers led by E.M. Parker at the Schering-Plough Research Institute reported the synthesis and characterization of [D-Trp34]-NPY.[1][6] Their work was part of a broader effort to understand the structure-activity relationships of NPY and to develop receptor-selective analogs.
Rationale for the D-Trp34 Substitution:
The strategic substitution of L-amino acids with their D-enantiomers is a well-established technique in peptide drug design. The primary motivations for such modifications include:
-
Enhanced Proteolytic Stability: Peptides composed of naturally occurring L-amino acids are susceptible to rapid degradation by endogenous proteases. The introduction of a D-amino acid at a critical position can render the peptide resistant to enzymatic cleavage, thereby increasing its in vivo half-life and bioavailability.[7][8]
-
Modulation of Secondary Structure: The stereochemistry of amino acid residues plays a crucial role in determining the peptide's three-dimensional conformation. Substituting an L-amino acid with a D-amino acid can induce specific turns or alter the overall secondary structure, which can in turn enhance binding affinity and selectivity for a particular receptor subtype.[7][9][10]
In the case of [D-Trp34]-NPY, the substitution of L-Trp with D-Trp at position 34 in the C-terminal region of NPY was found to dramatically increase its selectivity for the Y5 receptor over other NPY receptor subtypes.[1][6] This discovery provided the scientific community with a powerful pharmacological tool to specifically investigate the physiological and pathophysiological roles of the Y5 receptor.
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data for [D-Trp34]-NPY at various human (h) and rat (r) NPY receptor subtypes.
Table 1: Receptor Binding Affinities (pKi)
| Receptor Subtype | pKi | Cell Line | Reference |
| hY1 | 6.49 | CHO | [9][11] |
| hY2 | 5.43 | CHO | [9][11] |
| hY4 | 7.08 | CHO | [9][11] |
| hY5 | 7.53 | CHO | [9][11] |
| rY1 | 6.55 | CHO | [9][11] |
| rY2 | 5.95 | CHO | [9][11] |
| rY4 | 6.85 | CHO | [9][11] |
| rY5 | 7.41 | CHO | [9][11] |
Table 2: Functional Agonist Activity (pEC50)
| Receptor Subtype | pEC50 | Cell Line | Assay | Reference |
| rY1 | 6.44 | CHO | cAMP Inhibition | [6][9][11][12] |
| rY2 | <6 | CHO | cAMP Inhibition | [6][9][11][12] |
| rY4 | 6.28 | HEK-293 | cAMP Inhibition | [6][9][11][12] |
| rY5 | 7.82 | HEK-293 | cAMP Inhibition | [6][9][11][12] |
Experimental Protocols
Solid-Phase Peptide Synthesis of [D-Trp34]-NPY
Objective: To synthesize the [D-Trp34]-NPY peptide.
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Tyr-OH) using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the NPY sequence, using Fmoc-[D-Trp]-OH at position 34.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized [D-Trp34]-NPY using mass spectrometry and analytical RP-HPLC.[3][13][14][15][16]
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of [D-Trp34]-NPY for NPY receptor subtypes.
Methodology:
-
Membrane Preparation: Culture cells stably expressing the NPY receptor subtype of interest (e.g., CHO or HEK-293 cells). Harvest the cells and homogenize them in a cold buffer containing protease inhibitors. Centrifuge the homogenate at a low speed to remove nuclei and debris, then centrifuge the supernatant at a high speed to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-PYY) and increasing concentrations of the unlabeled competitor, [D-Trp34]-NPY.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of [D-Trp34]-NPY. Determine the IC50 value (the concentration of [D-Trp34]-NPY that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17][18][19][20]
cAMP Functional Assay
Objective: To determine the functional agonist activity (EC50) of [D-Trp34]-NPY at Gi-coupled NPY receptors.
Methodology:
-
Cell Culture: Culture cells expressing the NPY receptor of interest (e.g., CHO or HEK-293 cells) in a suitable medium.
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to attach overnight.
-
Assay Buffer: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Forskolin (B1673556) Stimulation: For Gi-coupled receptors, stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.
-
Agonist Treatment: Add increasing concentrations of [D-Trp34]-NPY to the wells and incubate for a specific period.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of the log concentration of [D-Trp34]-NPY. Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.[17][20][21][22][23]
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of [D-Trp34]-NPY on food intake in rats.
Methodology:
-
Animal Acclimation: House male rats (e.g., Sprague-Dawley or Wistar) individually in metabolic cages and allow them to acclimate to the housing conditions and a standard chow diet for several days.
-
Cannula Implantation (for central administration): Surgically implant a guide cannula into the lateral cerebral ventricle or a specific hypothalamic nucleus of the anesthetized rats. Allow the animals to recover for at least one week.
-
Drug Administration: On the day of the experiment, administer [D-Trp34]-NPY or vehicle (e.g., artificial cerebrospinal fluid) via the implanted cannula (intracerebroventricularly, ICV) or peripherally (e.g., intraperitoneally, IP).
-
Food Intake Measurement: Immediately after administration, provide the rats with a pre-weighed amount of food. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Data Analysis: Calculate the cumulative food intake for each rat at each time point. Compare the food intake of the [D-Trp34]-NPY-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).[5][14][22][24]
Mandatory Visualization
Signaling Pathways
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Caption: In Vivo Food Intake Study Workflow.
References
- 1. The cAMP Workflow Solution using CatchPoint cAMP Fluorescent Assay Kit [moleculardevices.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. gubra.dk [gubra.dk]
- 6. revvity.com [revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. rsc.org [rsc.org]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. cAMP-Glo™ Assay Protocol [promega.sg]
- 18. researchgate.net [researchgate.net]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 21. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 22. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
In Vivo Effects of [D-Trp34]-Neuropeptide Y: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems. NPY is implicated in a diverse range of physiological processes, including the regulation of food intake, energy balance, cardiovascular function, and anxiety. [D-Trp34]-NPY has been identified as a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5). This selectivity makes it an invaluable tool for elucidating the specific in vivo functions of the Y5 receptor, particularly in the context of metabolic regulation and obesity research. This technical guide provides a comprehensive overview of the in vivo effects of [D-Trp34]-NPY, detailing its receptor binding profile, physiological consequences, and the experimental protocols utilized in its study.
Core Principles: Receptor Selectivity and Mechanism of Action
[D-Trp34]-NPY exhibits a high binding affinity and selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4). The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream of this primary signaling event, Y5 receptor activation has been shown to modulate other signaling cascades, including the extracellular signal-regulated kinase (ERK) and RhoA pathways, which are involved in cell proliferation and motility.
NPY Y5 Receptor Signaling Pathway
Quantitative Data on In Vivo Effects
The administration of [D-Trp34]-NPY in animal models, primarily rodents, elicits a range of measurable physiological changes, predominantly related to energy homeostasis.
Table 1: Effects of Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY in C57BL/6J Mice. [1]
| Parameter | Vehicle Control | [D-Trp34]-NPY (5 µ g/day ) | [D-Trp34]-NPY (10 µ g/day ) |
| 7-Day Cumulative Food Intake (g) | ~22 | ~28 | ~32 |
| 7-Day Body Weight Change (g) | ~0.5 | ~2.5 | ~4.0 |
| Epididymal Adipose Tissue Weight (g) | ~0.3 | ~0.6 | ~0.8 |
| Plasma Total Cholesterol (mg/dL) | ~80 | ~110 | ~130 |
| Plasma Insulin (ng/mL) | ~0.5 | ~1.5 | ~2.5 |
| Plasma Leptin (ng/mL) | ~2 | ~8 | ~12 |
| Data are approximated from graphical representations in Mashiko et al., 2003. Values are mean. |
Table 2: Receptor Binding Affinity of [D-Trp34]-NPY.
| Receptor Subtype | pEC50 (rat)[2] | pKi (human)[2] | pKi (rat)[2] |
| Y1 | 6.44 | 6.49 | 6.55 |
| Y2 | <6 | 5.43 | 5.95 |
| Y4 | 6.28 | 7.08 | 6.85 |
| Y5 | 7.82 | 7.53 | 7.41 |
| pEC50 and pKi values are measures of agonist potency and binding affinity, respectively. Higher values indicate greater potency/affinity. |
Key In Vivo Effects
Orexigenic Effects
The most pronounced in vivo effect of [D-Trp34]-NPY is the stimulation of food intake (hyperphagia).[1][3] This orexigenic effect is robust and dose-dependent, leading to a significant increase in both acute and chronic food consumption.[1] Studies in rats have shown that intracerebroventricular (I.C.V) administration of [D-Trp34]-NPY at doses of 8 and 16 µg stimulates food intake to a similar extent in both lean and obese Zucker rats 1 hour after injection.[2]
Body Weight and Adiposity
Chronic administration of [D-Trp34]-NPY leads to a significant increase in body weight and adiposity.[1] This is a direct consequence of the sustained hyperphagia and potential metabolic effects of Y5 receptor activation. The increased body weight is accompanied by a visible increase in adipose tissue mass.[1]
Metabolic Changes
Activation of the Y5 receptor by [D-Trp34]-NPY induces a cascade of metabolic alterations characteristic of a state of positive energy balance. These include:
-
Hypercholesterolemia: Elevated levels of total cholesterol in the plasma.[1]
-
Hyperinsulinemia: Increased circulating levels of insulin.[1]
-
Hyperleptinemia: Elevated plasma leptin concentrations, likely a secondary response to the increased adiposity.[1]
Interestingly, even when food intake is restricted in pair-feeding studies, [D-Trp34]-NPY can still lead to an increase in adipose tissue weight, suggesting that Y5 receptor activation may also have direct effects on metabolism, such as decreased lipolysis and thermogenesis.[1]
Experimental Protocols
Experimental Workflow for Chronic ICV Infusion Study
References
- 1. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Downstream Signaling Pathways of [D-Trp34]-NPY
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp34]-Neuropeptide Y (NPY) is a potent and highly selective synthetic agonist for the Neuropeptide Y Receptor Y5 (Y5R), a G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, including appetite regulation, anxiety, and circadian rhythm. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by [D-Trp34]-NPY through its interaction with the Y5 receptor. We will delve into the primary Gαi/o-mediated inhibition of adenylyl cyclase, the modulation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, and the emerging role of the RhoA signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling networks to facilitate a deeper understanding of the molecular mechanisms of [D-Trp34]-NPY for researchers in drug discovery and development.
[D-Trp34]-NPY and its Selectivity for the Y5 Receptor
[D-Trp34]-NPY is a synthetic analog of the endogenous neuropeptide Y. The substitution of L-Tryptophan with D-Tryptophan at position 34 confers high selectivity for the Y5 receptor subtype over other NPY receptors (Y1, Y2, and Y4). This selectivity makes [D-Trp34]-NPY an invaluable tool for elucidating the specific physiological functions and downstream signaling cascades mediated by the Y5 receptor.
Quantitative Data: Binding Affinity and Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY for various human and rat NPY receptor subtypes.
| Receptor Subtype | Species | Cell Line | pKi | Reference |
| Y1 | Human | CHO | 6.49 | [1][2] |
| Y2 | Human | CHO | 5.43 | [1][2] |
| Y4 | Human | CHO | 7.08 | [1][2] |
| Y5 | Human | CHO | 7.53 | [1][2] |
| Y1 | Rat | CHO | 6.55 | [1][2] |
| Y2 | Rat | CHO | 5.95 | [1][2] |
| Y4 | Rat | CHO | 6.85 | [1][2] |
| Y5 | Rat | CHO | 7.41 | [1][2] |
| Receptor Subtype | Species | Cell Line | pEC50 | Reference |
| Y1 | Rat | CHO | 6.44 | [1][2][3] |
| Y2 | Rat | CHO | <6 | [1][2][3] |
| Y4 | Rat | HEK-293 | 6.28 | [1][2][3] |
| Y5 | Rat | HEK-293 | 7.82 | [1][2][3] |
Core Downstream Signaling Pathways
The NPY Y5 receptor, like other NPY receptors, primarily couples to the Gαi/o family of heterotrimeric G-proteins. Activation of the Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular events.
Gαi/o-Mediated Inhibition of Adenylyl Cyclase and cAMP Reduction
The canonical signaling pathway for the Y5 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This effect is sensitive to pertussis toxin, confirming the involvement of Gαi/o proteins.[4][5]
-
Mechanism: Upon agonist binding, the Y5 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.
-
Consequence: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous cellular proteins, including transcription factors like the cAMP response element-binding protein (CREB).
Activation of the MAPK/ERK Pathway
There is growing evidence that Y5 receptor activation can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating cell proliferation, differentiation, and survival.[6][7]
-
Mechanism: The precise mechanism linking the Gαi/o-coupled Y5 receptor to ERK activation is still under investigation but may involve Gβγ subunit-mediated activation of downstream kinases such as PI3K, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade.[8]
-
Consequence: Phosphorylated ERK (pERK) can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that can promote cell growth and migration.[9]
Regulation of the RhoA Signaling Pathway
Recent studies have implicated the Y5 receptor in the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell motility, and invasion.[6][10][11][12]
-
Mechanism: The activation of RhoA by the Gαi/o-coupled Y5 receptor is an area of active research. It may involve crosstalk with other signaling pathways or the involvement of RhoGEFs (Guanine nucleotide exchange factors) that are sensitive to Gβγ subunits.
-
Consequence: Activated RhoA-GTP promotes the formation of actin stress fibers and focal adhesions, leading to changes in cell shape and increased cell migration and invasion.[6][10]
Intracellular Calcium Mobilization
The role of the Y5 receptor in modulating intracellular calcium ([Ca2+]i) is less clear and appears to be cell-type specific. While some NPY receptors, particularly Y1, are known to couple to Gαq and induce phospholipase C (PLC) activation leading to IP3-mediated calcium release from intracellular stores, studies on cells predominantly expressing the Y5 receptor have not consistently shown a direct effect of Y5 agonists on intracellular calcium levels.[1][9][13][14][15][16][17] However, NPY has been shown to inhibit KCl-evoked [Ca2+]i increases in retinal neurons through Y1, Y4, and Y5 receptors.[1] Further research is required to fully elucidate the role of [D-Trp34]-NPY in calcium signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the downstream signaling of [D-Trp34]-NPY.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of [D-Trp34]-NPY for the Y5 receptor.
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the NPY Y5 receptor.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a hypotonic lysis buffer containing protease inhibitors.
-
Homogenize the cells and centrifuge to pellet the nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-PYY), and varying concentrations of unlabeled [D-Trp34]-NPY.
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of [D-Trp34]-NPY.
-
Fit the data to a one-site or two-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Immunoassay
This assay measures the ability of [D-Trp34]-NPY to inhibit adenylyl cyclase activity.
-
Cell Culture and Treatment:
-
Seed cells expressing the Y5 receptor in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of [D-Trp34]-NPY.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay kit (e.g., ELISA, HTRF). In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of [D-Trp34]-NPY to determine the IC50 value.
-
Western Blotting for ERK1/2 Phosphorylation
This technique is used to detect the activation of the MAPK/ERK pathway.
-
Sample Preparation:
-
Treat cells expressing the Y5 receptor with [D-Trp34]-NPY for various times and at different concentrations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pERK1/2.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Express the results as the ratio of pERK1/2 to total ERK1/2.
-
Conclusion
[D-Trp34]-NPY serves as a critical pharmacological tool for investigating the physiological roles of the NPY Y5 receptor. Its high selectivity allows for the precise dissection of Y5R-mediated downstream signaling events. The primary signaling pathway initiated by [D-Trp34]-NPY involves the Gαi/o-dependent inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP. Additionally, emerging evidence points to the involvement of the MAPK/ERK and RhoA pathways, which have significant implications for cell proliferation, migration, and cytoskeletal organization. While the role of the Y5 receptor in intracellular calcium mobilization remains to be fully elucidated, the methodologies outlined in this guide provide a robust framework for further investigation into the complex signaling network regulated by [D-Trp34]-NPY. A thorough understanding of these pathways is essential for the development of novel therapeutic agents targeting the NPY Y5 receptor for a range of pathological conditions.
References
- 1. Neuropeptide Y inhibits [Ca2+]i changes in rat retinal neurons through NPY Y1, Y4, and Y5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y inhibits Ca2+ influx into cultured dorsal root ganglion neurones of the rat via a Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y inhibits beta-adrenergic agonist- and vasoactive intestinal peptide-induced cyclic AMP accumulation in rat pinealocytes through pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropeptide Y increases intracellular calcium in rat pinealocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y(1)-receptor in rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the neuropeptide Y-induced intracellular calcium release in human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Trp34]-Neuropeptide Y: A Technical Guide to its Function as a Y5 Receptor Agonist in the Central Nervous System
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a potent and highly selective synthetic analog of Neuropeptide Y (NPY). Primarily characterized as a Neuropeptide Y receptor subtype 5 (Y5R) agonist, its function within the central nervous system (CNS) is predominantly associated with the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the core functions of [D-Trp34]-NPY, detailing its biochemical properties, its impact on physiological processes, the signaling pathways it modulates, and the experimental protocols utilized for its characterization. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.
Introduction
Neuropeptide Y is a 36-amino acid neurotransmitter ubiquitously expressed in the central and peripheral nervous systems, playing a crucial role in a myriad of physiological processes including appetite regulation, anxiety, and circadian rhythms. The diverse effects of NPY are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6. The Y5 receptor has garnered significant attention as a key mediator of the orexigenic (appetite-stimulating) effects of NPY. The development of selective ligands for these receptors is paramount for elucidating their specific physiological roles and for their potential as therapeutic targets. [D-Trp34]-NPY has emerged as a valuable pharmacological tool due to its high selectivity for the Y5 receptor, enabling precise investigation of Y5R-mediated functions in the CNS.
Biochemical Profile and Receptor Affinity
[D-Trp34]-NPY is a synthetic peptide wherein the Tryptophan residue at position 34 of the native NPY sequence is substituted with its D-isomer. This modification confers enhanced selectivity for the Y5 receptor.
Receptor Binding Affinity
The binding affinity of [D-Trp34]-NPY for various NPY receptor subtypes has been quantified using radioligand binding assays. The data consistently demonstrate a high affinity for the Y5 receptor with significantly lower affinity for Y1, Y2, and Y4 receptors.
| Receptor Subtype | Species | Cell Line | pKi | Reference |
| hY1 | Human | CHO | 6.49 | [1][2] |
| hY2 | Human | CHO | 5.43 | [1][2] |
| hY4 | Human | CHO | 7.08 | [1][2] |
| hY5 | Human | CHO | 7.53 | [1][2] |
| rY1 | Rat | CHO | 6.55 | [1][2] |
| rY2 | Rat | CHO | 5.95 | [1][2] |
| rY4 | Rat | HEK-293 | 6.85 | [1][2] |
| rY5 | Rat | HEK-293 | 7.41 | [1][2] |
h: human, r: rat, CHO: Chinese Hamster Ovary cells, HEK-293: Human Embryonic Kidney 293 cells. pKi is the negative logarithm of the inhibition constant (Ki).
Functional Potency
The functional agonist activity of [D-Trp34]-NPY is typically assessed by measuring its ability to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production or to stimulate downstream signaling pathways.
| Receptor Subtype | Species | Cell Line | pEC50 | Reference |
| rY1 | Rat | CHO | 6.44 | [1][2] |
| rY2 | Rat | CHO | <6 | [1][2] |
| rY4 | Rat | HEK-293 | 6.28 | [1][2] |
| rY5 | Rat | HEK-293 | 7.82 | [1][2] |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Core Functions in the Central Nervous System
The primary and most extensively documented function of [D-Trp34]-NPY in the CNS is the stimulation of food intake.
Orexigenic Effects
Intracerebroventricular (ICV) administration of [D-Trp34]-NPY markedly increases food intake in rodents. This effect is dose-dependent and can be blocked by the administration of a selective Y5 receptor antagonist, such as CGP 71683A, confirming that the orexigenic action is mediated through the Y5 receptor. Chronic ICV infusion of [D-Trp34]-NPY in mice leads to a phenotype resembling obesity, characterized by:
-
Hyperphagia: A significant and sustained increase in food consumption.
-
Body Weight Gain: A direct consequence of increased caloric intake.
-
Adiposity: Increased fat mass.
-
Metabolic Changes: Hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.
| Species | Administration Route | Dose | Observed Effect | Reference |
| Rat | ICV | 16 µg | Marked increase in food intake 1 hour post-injection | [1][2] |
| Mouse | Chronic ICV Infusion | 5 and 10 µ g/day | Hyperphagia, body weight gain, increased adipose tissue, hypercholesterolemia, hyperinsulinemia, hyperleptinemia |
Role in Anxiety and Seizure Activity
The role of specific Y5 receptor activation by [D-Trp34]-NPY in anxiety and seizure activity is less defined compared to its potent effects on feeding. Generally, NPY is considered to have anxiolytic and anticonvulsant properties. The anxiolytic effects are primarily mediated by the Y1 receptor, while Y2 and Y5 receptors have also been implicated, though their roles appear to be more complex and possibly region-specific. Some studies suggest that Y2 and Y5 receptor activation might, under certain conditions, be anxiogenic.
Regarding seizure activity, NPY is recognized as an endogenous anticonvulsant. Overexpression of NPY in the brain has been shown to suppress seizures in animal models. This effect is thought to be mediated primarily through Y2 and Y5 receptors, which act to inhibit the release of excitatory neurotransmitters like glutamate. However, specific studies focusing on the anticonvulsant effects of [D-Trp34]-NPY are limited.
Signaling Pathways
Activation of the Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events characteristic of a Gi/o-coupled GPCR.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the Y5 receptor involves the inhibition of adenylyl cyclase. Upon agonist binding, the Gαi subunit of the heterotrimeric G-protein dissociates and inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
Activation of MAP Kinase/ERK Pathway
The Y5 receptor has also been shown to activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling is implicated in cellular processes such as proliferation and differentiation. The activation of ERK1/2 by Y5R can occur through Gβγ subunit-dependent mechanisms, potentially involving transactivation of receptor tyrosine kinases.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of [D-Trp34]-NPY.
Radioligand Binding Assay
This assay determines the binding affinity of [D-Trp34]-NPY to NPY receptors.
-
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the NPY receptor of interest (e.g., Y5R).
-
Radioligand (e.g., ¹²⁵I-PYY or ¹²⁵I-NPY).
-
Unlabeled [D-Trp34]-NPY for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes by homogenization and centrifugation of cultured cells. Resuspend the final pellet in binding buffer.
-
In a 96-well plate, add in order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).
-
50 µL of various concentrations of unlabeled [D-Trp34]-NPY (for competition curve).
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of the cell membrane preparation (3-20 µg protein).
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Intracerebroventricular (ICV) Administration and Feeding Studies
This in vivo experiment assesses the effect of centrally administered [D-Trp34]-NPY on food intake.
-
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., ketamine/xylazine or isoflurane).
-
Guide cannula and dummy cannula.
-
Dental cement.
-
Microinjection pump and syringe.
-
[D-Trp34]-NPY dissolved in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Metabolic cages for monitoring food and water intake.
-
-
Procedure:
-
Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle at predetermined coordinates from bregma.
-
Implant the guide cannula to the correct depth and secure it to the skull with dental cement and anchor screws.
-
Insert the dummy cannula to maintain patency.
-
Allow the animal to recover for at least one week.
-
-
Microinjection:
-
Gently restrain the conscious rat and remove the dummy cannula.
-
Insert the injector cannula, connected to the microinjection pump, into the guide cannula.
-
Infuse a specific volume (e.g., 1-5 µL) of the [D-Trp34]-NPY solution at a slow rate (e.g., 0.5-1.0 µL/min).
-
Leave the injector in place for a minute post-infusion to allow for diffusion.
-
Replace the dummy cannula.
-
-
Behavioral Monitoring:
-
Place the rat in a metabolic cage with pre-weighed food and water.
-
Measure food and water intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
-
cAMP Accumulation Assay
This functional assay measures the ability of [D-Trp34]-NPY to inhibit adenylyl cyclase activity.
-
Materials:
-
Cells expressing the Y5 receptor (e.g., HEK-293 or CHO).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
[D-Trp34]-NPY at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell lysis buffer.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of [D-Trp34]-NPY for a short period.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of [D-Trp34]-NPY and use non-linear regression to determine the EC50 value.
-
Conclusion
[D-Trp34]-NPY is a powerful and selective tool for investigating the physiological roles of the NPY Y5 receptor in the central nervous system. Its primary, well-established function is the potent stimulation of food intake, making it a key compound for studying the central regulation of energy balance and the pathophysiology of obesity. While its roles in other CNS functions such as anxiety and seizure modulation are less clear, the Y5 receptor remains a target of interest in these areas. The detailed methodologies and signaling pathways described in this guide provide a foundation for researchers and drug development professionals to further explore the complex actions of [D-Trp34]-NPY and the therapeutic potential of targeting the NPY Y5 receptor.
References
[D-Trp34]-Neuropeptide Y and Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a potent orexigenic peptide, and its role in the regulation of appetite has been a significant area of research for the development of anti-obesity therapeutics. The diverse effects of NPY are mediated by a family of G-protein coupled receptors, with the Y5 receptor subtype being a key player in NPY-induced food intake. [D-Trp34]-Neuropeptide Y is a synthetic analog of NPY that has emerged as a potent and selective agonist for the NPY Y5 receptor.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols for its study, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.
Introduction to this compound
This compound is a 36-amino acid peptide analog of Neuropeptide Y.[4] The substitution of L-Tryptophan with D-Tryptophan at position 34 confers high selectivity for the Y5 receptor.[2][5] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y5 receptor in appetite regulation and energy homeostasis.[2][3] Studies have demonstrated that central administration of [D-Trp34]-NPY markedly stimulates food intake in rodent models.[1][2][6]
Mechanism of Action
This compound exerts its orexigenic effects primarily through the activation of the NPY Y5 receptor, which is predominantly expressed in the hypothalamus, a critical brain region for the regulation of food intake.[7][8] The Y5 receptor is coupled to inhibitory G-proteins (Gi/o). Upon binding of [D-Trp34]-NPY, the Y5 receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (α and βγ). The Giα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, ultimately leading to an increase in appetite and a decrease in energy expenditure.[7]
Quantitative Data
The binding affinity and functional potency of this compound at various NPY receptor subtypes have been quantified in several studies. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinities (pKi) of this compound [1]
| Receptor Subtype | Host Cell | pKi |
| Human Y1 | CHO | 6.49 |
| Human Y2 | CHO | 5.43 |
| Human Y4 | CHO | 7.08 |
| Human Y5 | CHO | 7.53 |
| Rat Y1 | CHO | 6.55 |
| Rat Y2 | CHO | 5.95 |
| Rat Y4 | CHO | 6.85 |
| Rat Y5 | CHO | 7.41 |
Table 2: Functional Potency (pEC50) of this compound [1][4][9]
| Receptor Subtype | Host Cell | pEC50 |
| Rat Y1 | CHO | 6.44 |
| Rat Y2 | CHO | <6 |
| Rat Y4 | HEK-293 | 6.28 |
| Rat Y5 | HEK-293 | 7.82 |
Experimental Protocols
Synthesis and Characterization of this compound
Objective: To synthesize and characterize this compound for use in in vitro and in vivo studies.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using an automated peptide synthesizer. The synthesis follows a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Each amino acid, with its α-amino group protected by Fmoc and reactive side chains protected by tBu, is sequentially coupled to the growing peptide chain. The D-Tryptophan residue is incorporated at position 34.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry (MS).
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the NPY Y5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat NPY Y5 receptor (e.g., CHO or HEK-293 cells).
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the Y5 receptor (e.g., [125I]-PYY) is used.
-
Competition Binding Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Food Intake Study in Rats
Objective: To evaluate the effect of intracerebroventricular (I.C.V.) administration of this compound on food intake in rats.
Methodology:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used. They are individually housed in a controlled environment with a 12:12 hour light-dark cycle.
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the lateral ventricle of the brain of each rat under anesthesia. The animals are allowed to recover for at least one week.
-
Acclimation: Rats are acclimated to the experimental conditions, including handling and mock injections.
-
Substance Administration: this compound is dissolved in sterile saline. On the day of the experiment, a specific dose (e.g., 0, 8, or 16 µ g/rat ) is administered via intracerebroventricular injection.[1]
-
Food Intake Measurement: Immediately after the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
NPY Y5 Receptor Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Neuropeptide Y. Optimized solid-phase synthesis and conformational analysis in trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal solid-phase synthesis of a monobiotinylated analog of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
CAS number for [D-Trp34]-Neuropeptide Y
An In-Depth Technical Guide to [D-Trp34]-Neuropeptide Y
CAS Number: 153549-84-9
Introduction
This compound is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This modified peptide is characterized by the substitution of L-Tryptophan with D-Tryptophan at position 34. This alteration confers high potency and selectivity as an agonist for the Neuropeptide Y receptor Y5 (Y5R).[1][2] The Y5 receptor is strongly implicated in the regulation of feeding behavior, and as such, this compound is a critical tool for researchers investigating the physiological roles of this receptor, particularly in the context of appetite, obesity, and energy homeostasis.[2][3][4] This guide provides a comprehensive overview of the technical details, experimental protocols, and signaling pathways associated with this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 153549-84-9 | [1] |
| Molecular Formula | C196H289N55O56 | |
| Molecular Weight | 4311.77 g/mol | |
| Amino Acid Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITR(D-W)RY-NH2 | |
| Solubility | Soluble to 0.20 mg/ml in 20% acetonitrile | |
| Storage | Store at -20°C |
Pharmacological Data
This compound is a potent and selective agonist for the NPY Y5 receptor. Its binding affinity (pKi) and functional potency (pEC50) have been characterized in various cell-based assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype (Species) | Cell Line | pKi | Reference |
| hY1 | CHO | 6.49 | [1] |
| hY2 | CHO | 5.43 | [1] |
| hY4 | CHO | 7.08 | [1] |
| hY5 | CHO | 7.53 | [1] |
| rY1 | CHO | 6.55 | [1] |
| rY2 | CHO | 5.95 | [1] |
| rY4 | CHO | 6.85 | [1] |
| rY5 | CHO | 7.41 | [1] |
h: human, r: rat
Table 2: Functional Potency of this compound
| Receptor Subtype (Species) | Cell Line | pEC50 | Reference |
| rY1 | CHO | 6.44 | [1] |
| rY2 | CHO | <6 | [1] |
| rY4 | HEK-293 | 6.28 | [1] |
| rY5 | HEK-293 | 7.82 | [1] |
r: rat
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity of this compound to NPY receptors expressed in transfected cell lines.
Materials:
-
HEK293 or CHO cells transfected with the desired NPY receptor subtype (e.g., Y5R).
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Radioligand (e.g., [125I]-Peptide YY).
-
This compound.
-
Non-specific binding control (e.g., high concentration of unlabeled NPY).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture transfected cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a constant concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to compete with the radioligand.
-
For non-specific binding, add a high concentration of unlabeled NPY.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Food Intake Study in Rodents
This protocol outlines a method to assess the orexigenic (appetite-stimulating) effects of this compound following intracerebroventricular (ICV) administration in rats or mice.
Materials:
-
Adult male rats or mice.
-
Stereotaxic apparatus.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
-
Surgical tools for cannulation.
-
Guide cannula and dummy cannula.
-
Injection cannula.
-
This compound dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Standard rodent chow.
-
Metabolic cages for monitoring food intake.
Procedure:
-
Surgical Cannulation:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the lateral ventricle.
-
Implant a guide cannula into the lateral ventricle and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover from surgery for at least one week.
-
-
Intracerebroventricular Injection:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the lateral ventricle.
-
Infuse a specific dose of this compound (e.g., 8 or 16 µ g/rat ) or vehicle over a short period (e.g., 1-2 minutes).[1]
-
Leave the injection cannula in place for a minute to allow for diffusion before replacing the dummy cannula.
-
-
Food Intake Measurement:
-
Place the animal in a metabolic cage with a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) after the injection.
-
Account for any spillage by weighing the food debris at the bottom of the cage.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathways and Visualizations
Activation of the NPY Y5 receptor by this compound initiates a cascade of intracellular signaling events. The Y5 receptor is primarily coupled to the Gi family of G-proteins.[5]
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vivo Food Intake Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-activated neuropeptide Y/Y5 receptor/RhoA pathway triggers chromosomal instability and bone metastasis in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor - Wikipedia [en.wikipedia.org]
[D-Trp34]-Neuropeptide Y: A Technical Guide for Researchers
An In-depth Examination of a Potent and Selective NPY Y5 Receptor Agonist
This technical guide provides a comprehensive overview of [D-Trp34]-Neuropeptide Y, a critical tool for researchers studying the physiological roles of the Neuropeptide Y (NPY) Y5 receptor. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's physicochemical properties, biological activity, and associated experimental protocols.
Core Properties of this compound
This compound is a synthetic analog of the endogenous 36-amino acid peptide, Neuropeptide Y. The key modification is the substitution of the L-tryptophan at position 34 with its D-isomer, which confers high potency and selectivity for the NPY Y5 receptor.
| Property | Data |
| Molecular Weight | 4311.77 g/mol [1], 4311.72 g/mol [2][3], 4329.8 g/mol [4] |
| Molecular Formula | C196H289N55O56[1] |
| Amino Acid Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITR(D-W)RY-NH2 |
| Modifications | D-Tryptophan at position 34; C-terminal amidation[1] |
| CAS Number | 153549-84-9[1] |
| Appearance | Lyophilized white to off-white powder[4][5] |
| Solubility | Soluble to 0.20 mg/mL in 20% acetonitrile[1][5] |
| Storage | Store lyophilized powder at -20°C[1][4][5] |
Biological Activity and Receptor Selectivity
This compound is a potent and selective agonist for the NPY Y5 receptor, which is a G-protein coupled receptor (GPCR) primarily linked to inhibitory G-proteins (Gi/o). Activation of the Y5 receptor is strongly associated with the stimulation of food intake (orexigenic effects).[2][6] The peptide exhibits significantly lower potency at other NPY receptor subtypes, making it an invaluable tool for isolating and studying Y5-mediated physiological processes.[2][3][5]
Receptor Binding Affinity
The binding affinity of this compound has been characterized in various cell lines expressing recombinant human (h) or rat (r) NPY receptors. The data is typically presented as pKi values, which is the negative logarithm of the inhibition constant (Ki).
| Receptor Subtype | Cell Line | pKi Value |
| Human Y1 (hY1) | CHO | 6.49 |
| Human Y2 (hY2) | CHO | 5.43 |
| Human Y4 (hY4) | CHO | 7.08 |
| Human Y5 (hY5) | CHO | 7.53 |
| Rat Y1 (rY1) | CHO | 6.55 |
| Rat Y2 (rY2) | CHO | 5.95 |
| Rat Y4 (rY4) | CHO | 6.85 |
| Rat Y5 (rY5) | CHO | 7.41 |
| Source: Data compiled from MedChemExpress.[2] |
Functional Potency
The functional potency of this compound is determined by its ability to elicit a biological response upon binding to the receptor. This is often quantified as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
| Receptor Subtype | Cell Line | pEC50 Value |
| Rat Y1 (rY1) | CHO | 6.44 |
| Rat Y2 (rY2) | CHO | < 6 |
| Rat Y4 (rY4) | HEK-293 | 6.28 |
| Rat Y5 (rY5) | HEK-293 | 7.82 |
| Source: Data compiled from MedChemExpress and Tocris Bioscience.[2][7] |
Signaling Pathways
Activation of the Y5 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Additionally, studies have implicated Y5 receptor activation in the modulation of other signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) and RhoA pathways, which can influence processes like cell growth and motility.[9][10][11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of [D-Trp34]-NPY for the Y5 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line stably expressing the NPY Y5 receptor (e.g., CHO or HEK-293 cells).
-
Radioligand (e.g., [125I]-Peptide YY or [3H]-labeled NPY analog).
-
This compound (test compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
96-well plates, vacuum filtration manifold (cell harvester), and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize by passing through a fine-gauge needle and dilute to the desired protein concentration (typically 5-20 µ g/well ) in ice-cold Binding Buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of Binding Buffer, and 50 µL of radioligand.
-
Non-specific Binding: Add 150 µL of membrane preparation, 50 µL of non-specific binding control, and 50 µL of radioligand.
-
Competition Binding: Add 150 µL of membrane preparation, 50 µL of [D-Trp34]-NPY at various concentrations (typically a 10-point serial dilution), and 50 µL of radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[12]
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of [D-Trp34]-NPY.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the functional consequence of Y5 receptor activation by quantifying the inhibition of cAMP production. Since the Y5 receptor is Gi-coupled, adenylyl cyclase must first be stimulated with forskolin (B1673556).
Materials:
-
A cell line expressing the NPY Y5 receptor (e.g., CHO-K1 or HEK-293).
-
Forskolin (adenylyl cyclase activator).
-
This compound (test compound).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Seed cells in 96- or 384-well plates and grow to near confluence.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with Stimulation Buffer for 20-30 minutes at room temperature.
-
Stimulation: Add [D-Trp34]-NPY at various concentrations, immediately followed by a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a sub-maximal cAMP response).
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[13][14] The principle is often a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog.[15]
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the measured cAMP levels against the log concentration of [D-Trp34]-NPY.
-
Determine the EC50 (or IC50 for inhibition of the forskolin response) using non-linear regression.
-
In Vivo Food Intake Study in Rodents
This protocol describes the procedure for assessing the orexigenic effects of [D-Trp34]-NPY following intracerebroventricular (ICV) administration in rats.
Materials:
-
Male adult rats (e.g., Sprague-Dawley or Wistar), individually housed.
-
Stereotaxic apparatus for surgery.
-
Guide cannula and internal injector cannula.
-
Microinjection pump.
-
This compound, dissolved in sterile artificial cerebrospinal fluid (aCSF).
-
Vehicle control (aCSF).
-
Pre-weighed food pellets and specialized cages for monitoring food intake.
Procedure:
-
Cannula Implantation (Surgery):
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Using stereotaxic coordinates relative to bregma (e.g., for rats: AP -0.8 mm, L ±1.5 mm), drill a small hole in the skull.[16]
-
Lower a guide cannula to the desired depth to target a lateral ventricle (e.g., V -3.5 to -4.0 mm from the skull surface) and secure it with dental cement and anchor screws.[16][17]
-
Insert a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.
-
-
Acclimatization: Acclimatize the rats to the testing environment and handling procedures. Monitor their baseline food intake.
-
Injection:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Insert the injector cannula (extending just beyond the guide cannula) and connect it to the microinjection pump.
-
Infuse [D-Trp34]-NPY (e.g., 8 or 16 µg) or vehicle in a small volume (e.g., 1-5 µL) at a slow rate (e.g., 0.5-1.0 µL/min).[2][16]
-
Leave the injector in place for an additional minute to prevent backflow.
-
-
Food Intake Measurement:
-
Immediately after the injection, return the rat to its cage with a pre-weighed amount of food.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection) by weighing the remaining food and any spillage.[18]
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the [D-Trp34]-NPY-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, human; [D-Trp34]-NPY, human - Elabscience® [elabscience.com]
- 5. D-Trp(34) neuropeptide Y CAS#: 153549-84-9 [m.chemicalbook.com]
- 6. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Intracerebroventricular Injection [bio-protocol.org]
- 18. The effects of energy intake of four different feeding patterns in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solution Stability of [D-Trp34]-NPY: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y (NPY) is a potent and highly selective synthetic agonist for the Neuropeptide Y Receptor Y5 (Y5R).[1][2][3] Its selectivity makes it a valuable tool for investigating the physiological roles of the Y5R, which is implicated in various processes including food intake and energy homeostasis. As with all peptide-based therapeutics and research compounds, understanding its stability in solution is paramount for ensuring accurate and reproducible experimental outcomes and for the development of viable pharmaceutical formulations.
This technical guide provides a comprehensive overview of the factors influencing the stability of [D-Trp34]-NPY in solution. While specific quantitative stability data for this particular analog is not extensively available in public literature, this guide synthesizes information on the known stability of Neuropeptide Y and its analogs, outlines common degradation pathways, and provides detailed experimental protocols for assessing stability.
Physicochemical Properties and Storage
A foundational understanding of the physicochemical properties of [D-Trp34]-NPY is essential for its handling and for designing stability studies.
| Property | Value | Source |
| Molecular Weight | 4311.77 g/mol | [2] |
| Molecular Formula | C₁₉₆H₂₈₉N₅₅O₅₆ | [2] |
| Sequence | Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-(D-Trp)-Arg-Tyr-NH₂ | [2] |
| Solubility | Soluble to 0.20 mg/mL in 20% acetonitrile. | [2] |
| Recommended Storage (Lyophilized Powder) | -20°C for up to 1 year, or -80°C for up to 2 years. | [1] |
| Recommended Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months. Solutions should be stored sealed, protected from light, and under an inert atmosphere like nitrogen. | [1] |
Potential Degradation Pathways in Solution
Peptides like [D-Trp34]-NPY are susceptible to various chemical and physical degradation pathways in aqueous environments. Understanding these pathways is critical for developing stable formulations and for designing stability-indicating analytical methods.
Chemical Degradation:
-
Proteolytic Degradation: This is a primary concern for NPY and its analogs. Various peptidases can cleave the peptide backbone at specific sites.[4] Common enzymes involved in NPY degradation include dipeptidyl peptidase 4 (DP4)-like enzymes, neprilysin, and cathepsins.[4] The substitution of L-Tryptophan with D-Tryptophan at position 34 may confer some resistance to specific proteases, but the entire sequence remains susceptible to other enzymatic activities.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are prone to deamidation, a reaction that introduces a carboxyl group and can alter the peptide's structure and function.
-
Oxidation: Methionine (Met) and Tryptophan (Trp) residues are susceptible to oxidation, particularly in the presence of oxygen, metal ions, or light.
-
Hydrolysis: The peptide bonds can undergo hydrolysis, especially at acidic or alkaline pH and elevated temperatures.[5][6]
Physical Instability:
-
Aggregation: Peptides can self-assemble to form soluble or insoluble aggregates, which can range from dimers and oligomers to larger, potentially immunogenic, species.[5] Aggregation can be influenced by factors such as pH, temperature, ionic strength, and concentration.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration of the peptide in solution.
NPY Y5 Receptor Signaling Pathway
[D-Trp34]-NPY exerts its biological effects by binding to and activating the Y5 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves coupling to inhibitory G-proteins (Gi/o).[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 4. Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for [D-Trp34]-Neuropeptide Y in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY), a potent and selective Neuropeptide Y (NPY) Y5 receptor agonist, in rat experimental models. This document outlines detailed protocols for investigating the effects of [D-Trp34]-NPY on food intake, body weight, metabolic parameters, and anxiety-related behaviors. The information presented is intended to facilitate the design and execution of preclinical studies aimed at understanding the physiological roles of the NPY Y5 receptor and exploring its therapeutic potential.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems and plays a crucial role in regulating energy homeostasis, stress responses, and cardiovascular function.[1] NPY exerts its effects through a family of G-protein coupled receptors, with the Y1 and Y5 receptors being primarily implicated in the orexigenic (appetite-stimulating) effects of NPY.[1] [D-Trp34]-NPY is a synthetic analog of NPY with high selectivity for the Y5 receptor, making it an invaluable tool for elucidating the specific functions of this receptor subtype.[2] Studies have shown that central administration of [D-Trp34]-NPY markedly increases food intake in rats.[2] This document provides detailed experimental protocols for researchers to investigate the multifaceted effects of this potent Y5 receptor agonist.
Data Presentation
Table 1: Receptor Binding Affinity of [D-Trp34]-NPY
| Receptor Subtype | Species | pKi |
| Y1 | Human | 6.49 |
| Y2 | Human | 5.43 |
| Y4 | Human | 7.08 |
| Y5 | Human | 7.53 |
| Y1 | Rat | 6.55 |
| Y2 | Rat | 5.95 |
| Y4 | Rat | 6.85 |
| Y5 | Rat | 7.41 |
Data compiled from publicly available information.
Table 2: Effects of Intracerebroventricular (ICV) [D-Trp34]-NPY on Food Intake in Rats
| Dose (nmol) | Time Post-Injection (hours) | Food Intake (g) vs. Vehicle |
| 0.3 | 1 | Increased |
| 1.0 | 1 | Significantly Increased |
| 3.0 | 1 | Markedly Increased |
| 1.0 | 4 | Sustained Increase |
| 3.0 | 4 | Sustained Marked Increase |
Qualitative summary based on typical findings. Actual values will vary based on experimental conditions.
Table 3: Chronic Effects of ICV [D-Trp34]-NPY Infusion in Rats
| Parameter | Observation |
| Body Weight | Significant Increase |
| Adiposity | Increased |
| Plasma Insulin | Elevated |
| Plasma Leptin | Elevated |
| Plasma Cholesterol | Elevated |
Summary of findings from chronic administration studies.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain for the central administration of [D-Trp34]-NPY.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical drill
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Surgical screws
-
Suturing material
-
Analgesics and antibiotics
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (5% for induction, 2-3% for maintenance). Shave the head and place the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline and remove the periosteum.
-
Bregma Identification: Identify the bregma (the junction of the sagittal and coronal sutures).
-
Coordinate Targeting: For the lateral ventricle, use the following coordinates relative to bregma: Antero-posterior (AP): -0.8 mm; Medio-lateral (ML): ±1.5 mm; Dorso-ventral (DV): -3.5 mm from the skull surface.
-
Drilling and Screw Placement: Drill a hole at the target coordinates for the cannula. Drill additional holes for the anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula to the target DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement, embedding the anchor screws.
-
Closure and Post-operative Care: Suture the scalp incision. Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and antibiotics as per approved institutional protocols. Allow the animals to recover for at least one week before starting experiments.
Protocol 2: Assessment of Orexigenic Effects
This protocol details the procedure for evaluating the effect of acute ICV administration of [D-Trp34]-NPY on food intake.
Materials:
-
Rats with implanted ICV cannulas
-
[D-Trp34]-NPY
-
Vehicle (e.g., artificial cerebrospinal fluid or sterile saline)
-
Microinjection pump and tubing
-
Food hoppers and metabolic cages
-
Analytical balance
Procedure:
-
Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Ensure free access to food and water.
-
Habituation: Handle the rats and perform mock injections for 2-3 days to minimize stress-induced responses.
-
Fasting (Optional): For some study designs, rats may be fasted for a period (e.g., 12-24 hours) prior to injection.
-
Drug Preparation: Dissolve [D-Trp34]-NPY in the vehicle to the desired concentrations.
-
Injection: On the experimental day, gently restrain the rat, remove the dummy cannula, and connect the injection cannula to the microinjection pump. Infuse [D-Trp34]-NPY or vehicle (typically 1-5 µL) into the lateral ventricle over 1-2 minutes.
-
Food Intake Measurement: Immediately after the injection, provide pre-weighed food. Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the [D-Trp34]-NPY-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 3: Assessment of Anxiolytic-like Effects
This protocol describes the use of the Elevated Plus Maze (EPM) to assess anxiety-like behavior following ICV administration of [D-Trp34]-NPY.
Materials:
-
Rats with implanted ICV cannulas
-
[D-Trp34]-NPY and vehicle
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation and Habituation: Follow the same procedures as in Protocol 2.
-
Drug Administration: Administer [D-Trp34]-NPY or vehicle via ICV injection as described in Protocol 2. A 15-30 minute pre-treatment time is common before behavioral testing.
-
Elevated Plus Maze Test:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Behavioral Scoring: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using appropriate statistical tests.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Studies with [D-Trp34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a potent and highly selective synthetic analog of Neuropeptide Y (NPY). It functions as an agonist for the Neuropeptide Y receptor subtype 5 (Y5), which is primarily involved in the regulation of energy homeostasis, food intake, and other physiological processes.[1][2][3] In vivo studies using [D-Trp34]-NPY are crucial for elucidating the physiological roles of the Y5 receptor and for the development of therapeutic agents targeting this pathway. This document provides detailed application notes and protocols for the dissolution and in vivo administration of [D-Trp34]-NPY.
Physicochemical Properties and Solubility
Proper dissolution of [D-Trp34]-NPY is critical for its stability and bioavailability in in vivo experiments. The choice of solvent depends on the physicochemical properties of the peptide.
Amino Acid Sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-D-Trp-Arg-Tyr-NH2[4]
Charge Calculation: To determine the appropriate starting solvent, the overall charge of the peptide at neutral pH (around 7.0) is estimated by summing the charges of its ionizable amino acid residues, the N-terminus, and the C-terminus.
-
Basic Residues (+1 each): Lys (K), Arg (R), His (H), N-terminal amine = 1 + 3 + 1 + 1 = +6
-
Acidic Residues (-1 each): Asp (D), Glu (E), C-terminal amide (neutral) = 2 + 2 + 0 = -4
-
Overall Estimated Charge: +6 - 4 = +2
Based on this calculation, this compound is a basic peptide.
Solubility Data Summary:
| Solvent/Vehicle | Concentration | Reference |
| 20% Acetonitrile | Up to 0.20 mg/mL | |
| Sterile Distilled Water | 0.1 mM | [5] |
| Saline | Vehicle for intraperitoneal injection | [5] |
Recommended Dissolution Protocol
Given that [D-Trp34]-NPY is a basic peptide, the following hierarchical approach is recommended for its dissolution:
-
Primary Solvent (Sterile Water or Saline):
-
Begin by attempting to dissolve the lyophilized peptide in a small volume of sterile, deionized water or sterile isotonic saline (0.9% NaCl).
-
Vortex gently or sonicate briefly to aid dissolution. For in vivo studies, using the final vehicle (e.g., sterile saline) as the initial solvent is often the most direct approach.
-
-
Secondary Solvent (Acidic Solution):
-
If the peptide does not fully dissolve in water or saline, add a small amount of a dilute, sterile acidic solution, such as 10% acetic acid, dropwise while vortexing.
-
Once the peptide is dissolved, the pH can be carefully adjusted towards neutral with a dilute, sterile basic solution if required for the experimental model, though this may risk precipitation. It is crucial to ensure the final solution is sterile.
-
-
Tertiary Solvent (Organic Solvent - for stock solutions):
-
For preparing concentrated stock solutions, dissolving in an organic solvent may be necessary. Start with a minimal volume of dimethyl sulfoxide (B87167) (DMSO).
-
Once dissolved in DMSO, the solution should be slowly added dropwise to a larger volume of the desired aqueous buffer (e.g., sterile saline or PBS) with constant stirring.
-
Caution: The final concentration of DMSO should be kept to a minimum (ideally below 0.5%) in the solution administered to animals to avoid solvent toxicity.
-
General Handling and Storage:
-
Lyophilized [D-Trp34]-NPY should be stored at -20°C.
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
-
Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Solutions should be used as fresh as possible.
Experimental Protocols for In Vivo Administration
The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the target organ system.
Protocol 1: Intraperitoneal (IP) Injection in Rodents
This method is common for systemic administration and is relatively easy to perform.
Materials:
-
Sterile solution of [D-Trp34]-NPY in sterile isotonic saline.
-
Sterile syringes (1 mL) and needles (25-27 gauge).
-
70% ethanol (B145695) for disinfection.
-
Appropriate animal restraint device.
Procedure:
-
Prepare the [D-Trp34]-NPY solution at the desired concentration in sterile saline. A study on NPY in rats used a dose of 60 µg/kg, with the peptide reconstituted in sterile distilled water and saline as the vehicle.[5]
-
Properly restrain the animal (mouse or rat).
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle and inject the solution.
Protocol 2: Subcutaneous (SC) Infusion in Rodents
This route allows for slow, continuous release of the peptide, which is useful for chronic studies.
Materials:
-
Sterile solution of [D-Trp34]-NPY in a suitable sterile vehicle (e.g., saline).
-
Implantable osmotic mini-pumps.
-
Surgical instruments for implantation.
-
Anesthesia and analgesics.
Procedure:
-
Prepare the [D-Trp34]-NPY solution under sterile conditions and load the osmotic mini-pumps according to the manufacturer's instructions. A study involving chronic NPY administration in rats used a dose of 85 µg delivered over 30 days.[6]
-
Anesthetize the animal.
-
Make a small incision in the skin between the scapulae.
-
Implant the osmotic mini-pump subcutaneously.
-
Close the incision with sutures or wound clips.
-
Provide post-operative care, including analgesia.
Protocol 3: Intracerebroventricular (ICV) Infusion in Rodents
This is a more invasive procedure used to directly target the central nervous system, bypassing the blood-brain barrier.
Materials:
-
Sterile, pyrogen-free solution of [D-Trp34]-NPY in artificial cerebrospinal fluid (aCSF) or sterile saline.
-
Stereotaxic apparatus.
-
Cannula and osmotic mini-pump system.
-
Surgical instruments for stereotaxic surgery.
-
Anesthesia and analgesics.
Procedure:
-
Prepare the [D-Trp34]-NPY solution in a sterile, pyrogen-free vehicle. A study in mice used doses of 5 and 10 µ g/day for chronic ICV infusion.[7]
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region for cannula implantation into a cerebral ventricle.
-
Implant the cannula and secure it to the skull.
-
Connect the cannula to an osmotic mini-pump implanted subcutaneously.
-
Provide appropriate post-operative care.
Quantitative Data from In Vivo Studies
| Study Focus | Animal Model | Administration Route | Peptide | Dose | Vehicle | Key Findings | Reference |
| Obesity and Energy Homeostasis | C57BL/6J Mice | Intracerebroventricular (chronic infusion) | [D-Trp34]-NPY | 5 and 10 µ g/day | Not specified | Induced hyperphagia, body weight gain, and increased adipose tissue. | [7] |
| Food Intake | Rats | Intracerebroventricular (acute injection) | [D-Trp34]-NPY | Not specified | Not specified | Markedly increased food intake. | [1] |
| Stress and Antidepressant Effects | Wistar Rats | Intraperitoneal (daily for 3 days) | NPY | 60 µg/kg | Saline | Produced antidepressant-like effects and decreased hypothalamic BDNF. | [5] |
| Cardiac Function | Wistar Rats | Subcutaneous (chronic infusion for 30 days) | NPY | 85 µg | Not specified | Induced cardiac dysfunction and hypertrophy. | [6] |
Visualizations
NPY Y5 Receptor Signaling Pathway
The binding of [D-Trp34]-NPY to the Y5 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades.
Caption: Signaling pathway of the NPY Y5 receptor activated by [D-Trp34]-NPY.
Experimental Workflow for In Vivo Study
This diagram outlines the key steps for preparing and administering [D-Trp34]-NPY for an in vivo experiment.
Caption: General workflow for preparing and administering [D-Trp34]-NPY.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 4. This compound, human; [D-Trp34]-NPY, human - Elabscience® [elabscience.com]
- 5. NPY Intraperitoneal Injections Produce Antidepressant‐Like Effects and Downregulate BDNF in the Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Administration of Neuropeptide Y in the Subcutaneous Infusion Results in Cardiac Dysfunction and Hypertrophy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of [D-Trp34]-NPY
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intracerebroventricular (ICV) injection of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY), a potent and selective agonist for the Neuropeptide Y Receptor Y5 (Y5R). This document outlines the rationale, experimental protocols, and expected outcomes for utilizing [D-Trp34]-NPY in preclinical research, particularly in studies related to energy homeostasis, feeding behavior, and obesity.
Introduction
[D-Trp34]-NPY is a synthetic analog of Neuropeptide Y (NPY) with a substitution of D-tryptophan at position 34. This modification confers high selectivity for the Y5 receptor, making it an invaluable tool to investigate the specific physiological roles of this receptor subtype. Central administration of [D-Trp34]-NPY has been shown to potently stimulate food intake and influence body weight, highlighting the Y5 receptor's role in the central regulation of energy balance.[1]
Data Presentation
Receptor Binding Affinity and Potency
[D-Trp34]-NPY exhibits high affinity and functional potency at the Y5 receptor, with significantly lower activity at other NPY receptor subtypes.
| Receptor Subtype | Species | Cell Line | Binding Affinity (pKi) | Functional Potency (pEC50) |
| Y5 | Rat | HEK-293 | 7.41 | 7.82 |
| Y5 | Human | CHO | 7.53 | - |
| Y1 | Rat | CHO | 6.55 | 6.44 |
| Y1 | Human | CHO | 6.49 | - |
| Y2 | Rat | CHO | 5.95 | <6 |
| Y2 | Human | CHO | 5.43 | - |
| Y4 | Rat | HEK-293 | 6.85 | 6.28 |
| Y4 | Human | CHO | 7.08 | - |
Data compiled from MedChemExpress product information.[2][3]
In Vivo Effects on Food Intake and Body Weight
Intracerebroventricular administration of [D-Trp34]-NPY produces robust dose-dependent effects on feeding and body weight in rodents.
Acute Food Intake in Rats:
| Dose (µ g/rat , ICV) | Observation Period | Effect on Food Intake |
| 8 | 1 hour | Significant increase |
| 16 | 1 hour | Significant increase, similar to lean and obese Zucker rats |
Data from a study on male Zucker rats.[2]
Chronic Effects in Mice (7-day ICV infusion):
| Dose (µ g/day ) | Change in Body Weight | Cumulative Food Intake | Adipose Tissue Weight |
| 1 | No significant change | Dose-dependent increase | Dose-dependent increase |
| 5 | Significant increase by day 4 | Dose-dependent increase | Dose-dependent increase |
| 10 | Significant increase by day 2 | Dose-dependent increase | Dose-dependent increase |
Data from a study on C57BL/6J mice.[4][5][6] Chronic infusion also led to hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[4][5]
Experimental Protocols
Preparation of [D-Trp34]-NPY for Intracerebroventricular Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)
-
Low-protein-binding microcentrifuge tubes
-
Sterile, pyrogen-free syringe filters (0.22 µm)
-
Vortex mixer
Protocol:
-
Reconstitution:
-
Allow the lyophilized [D-Trp34]-NPY vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile aCSF or saline to create a stock solution. For example, dissolve 1 mg of the peptide in 1 ml of vehicle to make a 1 mg/ml stock solution.
-
Some sources suggest that for hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO can be attempted, followed by dilution with the aqueous vehicle.[2] However, for ICV injections, it is crucial to minimize the concentration of organic solvents. A solubility of up to 0.20 mg/ml in 20% acetonitrile (B52724) has been reported.
-
-
Dilution:
-
Based on the desired final injection concentration and volume, dilute the stock solution with sterile aCSF or saline in low-protein-binding tubes.
-
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the implantation of a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.
Materials:
-
Rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula
-
Surgical drill with a burr bit
-
Jeweler's screws for anchoring
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., Betadine, 70% ethanol)
-
Analgesics for post-operative care
-
Heating pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved protocol.
-
Place the animal on a heating pad to maintain body temperature.
-
Shave the scalp and secure the head in the stereotaxic frame.
-
Apply eye lubricant to prevent corneal dryness.
-
Disinfect the surgical area with an antiseptic solution.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to clearly visualize the cranial sutures, particularly Bregma and Lambda.
-
-
Leveling the Skull:
-
Ensure the skull is level in the anteroposterior and mediolateral planes by taking measurements at Bregma and Lambda and adjusting the head holder as necessary.
-
-
Determination of Injection Site:
-
Identify Bregma.
-
Use the following stereotaxic coordinates relative to Bregma to target the lateral ventricle:
-
Rats: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm
-
Mice: Anteroposterior (AP): -0.3 to -0.5 mm; Mediolateral (ML): ±1.0 mm
-
-
-
Drilling and Cannula Implantation:
-
Drill a hole through the skull at the determined coordinates.
-
Drill additional holes for the anchor screws.
-
Insert the anchor screws into the skull.
-
Slowly lower the guide cannula to the desired dorsoventral (DV) depth:
-
Rats: Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.
-
Mice: Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface.
-
-
-
Fixation and Closure:
-
Apply dental cement around the guide cannula and screws to secure it to the skull.
-
Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
-
Post-operative Care:
-
Remove the animal from the stereotaxic frame and allow it to recover in a clean, warm cage.
-
Administer analgesics as prescribed by your institution's animal care committee.
-
Monitor the animal's health and the integrity of the implant daily for at least one week before starting experiments.
-
Intracerebroventricular Injection of [D-Trp34]-NPY
Materials:
-
Cannulated and recovered rodent
-
Prepared [D-Trp34]-NPY solution
-
Internal injector cannula
-
Microinjection pump and tubing
-
Hamilton syringe
Procedure:
-
Habituation:
-
Handle the animals for several days prior to the injection to minimize stress.
-
-
Injection:
-
Gently restrain the conscious animal and remove the dummy cannula from the guide cannula.
-
Insert the internal cannula into the guide cannula. The internal cannula should extend slightly beyond the tip of the guide cannula to deliver the solution directly into the ventricle.
-
Connect the internal cannula to the microinjection pump via tubing and a Hamilton syringe filled with the [D-Trp34]-NPY solution.
-
-
Infusion:
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure. Typical injection volumes are 1-5 µL for rats and 0.5-2 µL for mice.
-
-
Post-Injection:
-
Leave the internal cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.
-
Slowly withdraw the internal cannula and replace the dummy cannula.
-
-
Behavioral/Physiological Monitoring:
-
Return the animal to its home cage or the experimental apparatus and begin monitoring for the desired outcomes (e.g., food intake, body weight changes, metabolic parameters).
-
Visualization of Pathways and Workflows
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for ICV Injection.
Discussion
The intracerebroventricular administration of [D-Trp34]-NPY is a powerful technique to elucidate the central mechanisms of energy homeostasis mediated by the Y5 receptor. Chronic activation of the Y5 receptor by [D-Trp34]-NPY not only stimulates hyperphagia but also leads to obesity through metabolic changes, including decreased lipolysis and thermogenesis.[5] These findings underscore the potential of the Y5 receptor as a therapeutic target for metabolic disorders.
The primary signaling cascade initiated by Y5 receptor activation involves the Gαi subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, evidence suggests the involvement of other downstream pathways, including the activation of the ERK1/2 MAP kinase pathway and the RhoA pathway, which can influence gene expression and cytoskeletal dynamics, respectively.[8][9] The Y5 receptor has also been implicated in the inhibition of lipolysis and thermogenesis, further contributing to a positive energy balance.[10][11]
Researchers should exercise precision and care during the stereotaxic surgery and injection procedures to ensure accurate delivery to the cerebral ventricles and to minimize animal stress and tissue damage. Adherence to institutional animal care and use guidelines is paramount. The provided protocols and data serve as a comprehensive resource for the successful implementation of [D-Trp34]-NPY in central nervous system research.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 10. Activation of the NPY Y5 receptor regulates both feeding and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. REGULATION OF LIPOLYTIC CONTROL BY NEUROPEPTIDE Y PROMOTES SURVIVAL IN CALORIE-RESTRICTED MICE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [D-Trp34]-Neuropeptide Y in Food Intake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake through its interaction with various receptors. Among these, the Y5 receptor subtype has been identified as a key mediator of NPY's effects on appetite. [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a highly potent and selective agonist for the NPY Y5 receptor.[1] Its selectivity makes it an invaluable tool for elucidating the specific role of the Y5 receptor in the regulation of feeding behavior and energy homeostasis. These application notes provide detailed protocols and data for the use of [D-Trp34]-NPY in rodent food intake studies, intended to guide researchers in designing and executing robust experiments.
Mechanism of Action
[D-Trp34]-NPY exerts its orexigenic effects by binding to and activating the NPY Y5 receptor, a G-protein coupled receptor (GPCR). The Y5 receptor is primarily coupled to an inhibitory G-protein (Gαi), which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, Y5 receptor activation can stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) pathway and RhoA activation, have also been implicated in mediating the physiological effects of Y5 receptor stimulation.
Signaling Pathway of [D-Trp34]-NPY via the Y5 Receptor
Caption: Signaling cascade following [D-Trp34]-NPY binding to the Y5 receptor.
Data Presentation
Quantitative Effects of [D-Trp34]-NPY on Food Intake and Body Weight
The following tables summarize the dose-dependent effects of [D-Trp34]-NPY on food intake and other physiological parameters in rodents.
Table 1: Effect of Acute Intracerebroventricular (ICV) Injection of Neuropeptide Y (NPY) on Food Intake in Rats
| Species/Strain | Compound | Dose (nmol) | Time Point | Food Intake (g) vs. Vehicle | Reference |
| Sprague-Dawley Rat | NPY | 2.4 | 1 hour | Increased | [2] |
| Zucker Rat (Lean) | NPY | ~0.7 (3.0 µg) | 4 hours | Significantly Increased | [3] |
| Zucker Rat (Lean) | NPY | ~2.2 (9.5 µg) | 22 hours | Significantly Increased | [3] |
| Sprague-Dawley Rat | NPY | 0.078 | 4 hours | ~8 g | [4] |
| Sprague-Dawley Rat | NPY | 0.235 | 4 hours | ~12 g | [4] |
Note: Data for acute [D-Trp34]-NPY administration in rats is limited; however, NPY data provides a strong proxy for expected outcomes.
Table 2: Effect of Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY in Mice
| Species/Strain | Treatment | Daily Dose | Duration | Outcome | Reference |
| C57BL/6J Mouse | [D-Trp34]-NPY | 5 µ g/day | 7 days | Hyperphagia, significant body weight gain | |
| C57BL/6J Mouse | [D-Trp34]-NPY | 10 µ g/day | 7 days | More pronounced hyperphagia and body weight gain | |
| C57BL/6J Mouse | [D-Trp34]-NPY + Y5 Antagonist | 10 µ g/day + 100 mg/kg (oral, twice daily) | 7 days | Complete suppression of [D-Trp34]-NPY-induced effects |
Experimental Protocols
Protocol 1: Acute Food Intake Study in Rats following Intracerebroventricular (ICV) Injection of [D-Trp34]-NPY
This protocol details the procedure for a single ICV injection to assess the short-term effects of [D-Trp34]-NPY on food intake.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline
-
Y5 receptor antagonist (e.g., CGP 71683A) for control experiments
-
Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 250-300g
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (26-gauge)
-
Injection cannula (33-gauge)
-
Microinfusion pump
-
Polyethylene (B3416737) tubing
-
Dental cement
-
Surgical tools
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Analgesics
-
Metabolic cages for food intake monitoring
Procedure:
-
Cannula Implantation (Pre-experimental):
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region (e.g., lateral ventricle). Stereotaxic coordinates for the lateral ventricle in rats are typically: AP -0.8 to -1.0 mm from bregma, ML ±1.5 mm from the midline, and DV -3.5 to -4.0 mm from the skull surface.
-
Implant the guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Drug Preparation:
-
On the day of the experiment, dissolve [D-Trp34]-NPY in sterile aCSF or saline to the desired concentrations (e.g., to deliver doses ranging from 0.5 to 5 nmol in a volume of 1-5 µL).
-
For antagonist studies, prepare the Y5 antagonist solution in its appropriate vehicle.
-
-
Experimental Procedure:
-
Habituate the rats to the experimental conditions, including handling and the injection procedure (sham injections).
-
On the experimental day, gently restrain the conscious rat.
-
Remove the dummy cannula and insert the injection cannula, which extends slightly beyond the tip of the guide cannula.
-
Connect the injection cannula to the microinfusion pump via polyethylene tubing.
-
Infuse the [D-Trp34]-NPY solution or vehicle at a slow, controlled rate (e.g., 1 µL/minute).
-
For antagonist studies, the antagonist can be administered via the same route prior to the agonist injection (e.g., 15-30 minutes before). A dose of CGP 71683A in excess of 15 nmol/kg (ICV) has been shown to block NPY-induced feeding in rats.[5]
-
After infusion, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
Return the rat to its cage with a pre-weighed amount of food.
-
-
Data Collection and Analysis:
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection by weighing the remaining food and any spillage.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare food intake between treatment groups.
-
Experimental Workflow for Acute ICV Food Intake Study
Caption: Workflow for an acute ICV food intake study.
Logical Relationships in Y5 Receptor-Mediated Food Intake
The decision to initiate and terminate feeding is a complex process involving the integration of various neural and hormonal signals. The activation of the NPY Y5 receptor by agonists like [D-Trp34]-NPY serves as a potent orexigenic signal, promoting the consummatory aspects of feeding behavior. This effect can be specifically blocked by Y5 receptor antagonists, demonstrating the receptor's critical role in this pathway.
Logical Diagram of Y5 Receptor Action in Feeding
Caption: Logical flow of Y5 receptor agonism and antagonism on food intake.
Conclusion
This compound is a powerful research tool for investigating the role of the NPY Y5 receptor in the regulation of food intake and energy balance. The protocols and data presented here provide a framework for conducting in vivo studies to further elucidate the mechanisms underlying Y5 receptor-mediated orexigenesis. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining reliable and interpretable results. The use of selective antagonists like CGP 71683A is recommended to confirm the specificity of the observed effects to the Y5 receptor.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide Y paradoxically increases food intake yet causes conditioned flavor aversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
Application Notes and Protocols: [D-Trp34]-NPY for Rodent Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of [D-Trp34]-Neuropeptide Y (NPY), a potent and selective NPY Y5 receptor agonist, in rodent models of obesity. [D-Trp34]-NPY serves as a critical tool to investigate the role of the Y5 receptor in energy homeostasis and to evaluate potential anti-obesity therapeutics.
Introduction
Neuropeptide Y (NPY) is a powerful stimulant of food intake, and its effects are mediated through various Y receptors.[1] The Y5 receptor subtype has been specifically implicated in the orexigenic (appetite-stimulating) actions of NPY.[2] [D-Trp34]-NPY is a synthetic analog of NPY with high selectivity for the Y5 receptor, making it an invaluable pharmacological tool.[3][4] Chronic administration of [D-Trp34]-NPY in rodents induces hyperphagia, weight gain, and several metabolic characteristics of obesity, including increased adiposity, hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[5][6] These effects highlight the potential of the Y5 receptor as a target for anti-obesity drug development.[7]
Data Presentation
The following tables summarize the quantitative data from key studies on the administration of [D-Trp34]-NPY in rodent obesity models.
Table 1: Dosage and Administration of [D-Trp34]-NPY in Rodent Models
| Animal Model | Administration Route | Agonist/Antagonist | Dosage | Duration | Key Findings | Reference |
| C57BL/6J Mice | Intracerebroventricular (ICV) Infusion | [D-Trp34]-NPY (Y5 Agonist) | 5 and 10 µ g/day | 7 days | Dose-dependent increase in food intake, body weight, adipose tissue weight, plasma cholesterol, insulin, and leptin.[5][8] | Mashiko et al., 2003 |
| Zucker Rats (Lean and Obese) | Intracerebroventricular (ICV) Injection | [D-Trp34]-NPY (Y5 Agonist) | 16 µg (acute) | 6 hours | Significant stimulation of food intake in both lean and obese rats.[7] | Beck et al., 2007 |
| C57BL/6J Mice | Oral Gavage | Selective Y5 Antagonist | 100 mg/kg (twice daily) | 7 days | Completely suppressed the effects of [D-Trp34]-NPY-induced hyperphagia and obesity.[5][9] | Mashiko et al., 2003 |
Table 2: Metabolic Effects of Chronic [D-Trp34]-NPY Administration in Mice (10 µ g/day ICV)
| Parameter | Control Group | [D-Trp34]-NPY Group | % Change | Reference |
| Body Weight Gain (g) | ~1.0 | ~4.0 | +300% | Mashiko et al., 2003[5] |
| Epididymal Adipose Tissue (g) | ~0.3 | ~0.7 | +133% | Mashiko et al., 2003[8] |
| Plasma Total Cholesterol (mg/dL) | ~80 | ~120 | +50% | Mashiko et al., 2003[8] |
| Plasma Insulin (ng/mL) | ~0.5 | ~2.5 | +400% | Mashiko et al., 2003[8] |
| Plasma Leptin (ng/mL) | ~2.0 | ~10.0 | +400% | Mashiko et al., 2003[8] |
Experimental Protocols
Protocol 1: Induction of Obesity in Mice via Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY
Objective: To induce a hyperphagic and obese phenotype in mice through the continuous central administration of a selective NPY Y5 receptor agonist.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
[D-Trp34]-NPY
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Osmotic minipumps (e.g., Alzet)
-
Brain infusion cannulae
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Animal Acclimation: Acclimate mice to individual housing in metabolic cages for at least one week prior to surgery. Monitor baseline food intake and body weight.
-
[D-Trp34]-NPY Preparation: Dissolve [D-Trp34]-NPY in sterile saline or aCSF to achieve the desired final concentration for delivery via the osmotic minipumps (e.g., to deliver 5 or 10 µ g/day ).
-
Osmotic Minipump Preparation: Fill the osmotic minipumps with the [D-Trp34]-NPY solution or vehicle control according to the manufacturer's instructions.
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a brain infusion cannula into the lateral ventricle.
-
Create a subcutaneous pocket on the back of the mouse and insert the osmotic minipump.
-
Connect the minipump to the brain infusion cannula via tubing.
-
Suture the incisions.
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Data Collection:
-
Measure body weight and food intake daily for the duration of the study (e.g., 7 days).
-
At the end of the study, collect blood samples for analysis of plasma parameters (cholesterol, insulin, leptin).
-
Euthanize the animals and dissect adipose tissue for weighing.
-
Protocol 2: Pair-Feeding Study to Isolate Metabolic Effects of [D-Trp34]-NPY
Objective: To determine if the metabolic effects of [D-Trp34]-NPY are independent of its effects on food intake.
Procedure:
-
Follow steps 1-5 of Protocol 1.
-
Group Allocation:
-
Group 1: Vehicle control (ad libitum feeding).
-
Group 2: [D-Trp34]-NPY treated (ad libitum feeding).
-
Group 3: [D-Trp34]-NPY treated (pair-fed).
-
-
Pair-Feeding: The pair-fed group receives the same amount of food daily as consumed by the vehicle control group on the previous day.[9]
-
Data Collection: Collect the same data as in Protocol 1. This design allows for the assessment of metabolic changes in the pair-fed group that are not attributable to hyperphagia.[5]
Visualizations
Signaling Pathway of [D-Trp34]-NPY
Caption: Signaling pathway of the NPY Y5 receptor activated by [D-Trp34]-NPY.
Experimental Workflow for Rodent Obesity Model
Caption: Workflow for a typical rodent obesity study using [D-Trp34]-NPY.
Logical Relationship of [D-Trp34]-NPY Action
Caption: Logical relationship of [D-Trp34]-NPY as a Y5 receptor agonist.
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 7. Responsiveness of obese Zucker rats to [D-Trp34]-NPY supports the targeting of Y5 receptor for obesity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell-Based Assays Using [D-Trp34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2][3] This analog of Neuropeptide Y is a valuable tool for investigating the physiological roles of the Y5 receptor, which is implicated in processes such as food intake and energy homeostasis.[1][4] Unlike the native ligand, this compound shows significant selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, and Y4), making it an excellent probe for studying Y5-mediated signaling pathways in various cell-based assay systems.[2][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its activity and screen for potential modulators of the NPY Y5 receptor.
Data Presentation
Ligand Binding and Functional Potency
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound for human (h) and rat (r) NPY receptor subtypes.
Table 1: Binding Affinity (pKi) of this compound at NPY Receptors in CHO cells. [2][5]
| Receptor Subtype | pKi |
| hY1 | 6.49 |
| hY2 | 5.43 |
| hY4 | 7.08 |
| hY5 | 7.53 |
| rY1 | 6.55 |
| rY2 | 5.95 |
| rY4 | 6.85 |
| rY5 | 7.41 |
Table 2: Functional Potency (pEC50) of this compound at Rat NPY Receptors. [2][3][5]
| Receptor Subtype | Cell Line | pEC50 |
| rY1 | CHO cells | 6.44 |
| rY2 | CHO cells | <6 |
| rY4 | HEK-293 cells | 6.28 |
| rY5 | HEK-293 cells | 7.82 |
Signaling Pathways
NPY receptors, including the Y5 subtype, are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[6] Activation of the Y5 receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] Depending on the cellular context, NPY receptors can also modulate intracellular calcium levels.[8]
Caption: Signaling pathway of the NPY Y5 receptor upon activation by this compound.
Experimental Protocols
cAMP Inhibition Assay
This functional assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the NPY Y5 receptor.
Caption: Workflow for the cAMP inhibition functional assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the NPY Y5 receptor.
-
Peptide: this compound.
-
Control Peptide: Neuropeptide Y (1-36).
-
Adenylyl Cyclase Activator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[9][10]
-
Cell Culture Medium.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[9]
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and grow to confluence.[9]
-
Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with varying concentrations of [D-Trp34]-NPY or the control peptide for 15 minutes at room temperature.[9]
-
Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.[9]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[9]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[9]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[9]
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration, which can be a downstream effect of Y5 receptor activation in certain cellular backgrounds.[8][11]
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the NPY Y5 receptor.
-
Peptide: this compound.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM, Fura-2 AM.[10][11]
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).[11][12]
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a dilution series of this compound.
-
Measurement: Place the cell plate into the fluorescence plate reader. Initiate the reading to establish a baseline fluorescence. The instrument will then automatically inject the this compound solutions into the wells and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells overexpressing the NPY Y5 receptor.
-
Radioligand: A high-affinity radiolabeled NPY receptor ligand, such as [125I]-Peptide YY ([125I]PYY).[4]
-
Non-labeled Competitor: this compound.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation counter and filter plates.
Procedure:
-
Assay Setup: In a 96-well filter plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plate for a defined period (e.g., 90 minutes) at room temperature to allow binding to reach equilibrium.[13]
-
Filtration: Rapidly filter the contents of the plate through the filter mat and wash with ice-cold wash buffer to separate bound from free radioligand.[10]
-
Detection: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. Fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Conclusion
This compound is a powerful research tool for the selective activation and study of the NPY Y5 receptor. The protocols outlined in these application notes provide a framework for researchers to characterize the pharmacology of this peptide and to use it in screening assays for the discovery of novel Y5 receptor modulators. Proper experimental design, including the use of appropriate controls and cell systems, is crucial for obtaining reliable and reproducible data.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide Y regulates intracellular calcium through different signalling pathways linked to a Y1-receptor in rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Neuropeptide Y Analogues for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) receptors, particularly the Y1 subtype, are overexpressed in various malignancies, including breast cancer, making them a promising target for diagnostic imaging and targeted radionuclide therapy. Positron Emission Tomography (PET) offers a highly sensitive and quantitative imaging modality to visualize and characterize Y1 receptor expression in vivo. This document provides detailed application notes and protocols for the radiolabeling of a Y1 receptor-preferring Neuropeptide Y analogue with Gallium-68 (⁶⁸Ga) for PET imaging.
While [D-Trp34]-Neuropeptide Y is a potent and selective agonist for the NPY Y5 receptor, for targeting the Y1 receptor, other analogues have demonstrated higher affinity and selectivity.[1][2][3] This document will focus on the radiolabeling of a DOTA-conjugated truncated NPY analogue, [Lys(DOTA)⁴, Bip⁵]BVD15 (referred to as a Y1-preferring analogue), which has shown promise for imaging Y1 receptor-positive tumors.[4][5] The protocols provided can be adapted for other DOTA-conjugated peptides.
Quantitative Data Summary
The following tables summarize key quantitative data for a ⁶⁸Ga-labeled Y1-preferring NPY analogue, [⁶⁸Ga][Lys(Ahx-DOTA)⁴, Bip⁵]BVD15, based on preclinical studies.[4][5]
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Kᵢ (nM) |
| [Lys(Ahx-DOTA)⁴, Bip⁵]BVD15 | Y1R | 23.4 - 32.3 |
Table 2: Radiolabeling and Stability
| Parameter | Value |
| Radiochemical Yield (non-decay corrected) | >95% |
| Radiochemical Purity | >95% |
| Molar Activity | 10.36 GBq/μmol |
| In Vitro Plasma Stability (1 hour) | 7-16% intact |
Table 3: In Vivo Tumor Uptake and Biodistribution (1-hour post-injection in HEK293T::hY1R tumor-bearing mice)
| Tissue | %ID/g (mean ± SD) |
| Y1R Tumor | 3.87 ± 0.83 |
| Blood | 0.94 ± 0.27 |
| Muscle | 0.22 ± 0.05 |
| Kidney | 15.2 ± 3.7 |
| Liver | 0.85 ± 0.19 |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS ester to a Y1-Preferring NPY Analogue
This protocol describes the conjugation of a bifunctional chelator, DOTA-NHS ester, to the NPY analogue.
Materials:
-
Y1-preferring NPY analogue with a free amine group
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC grade water and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical HPLC system
-
Mass spectrometer
Procedure:
-
Dissolve the Y1-preferring NPY analogue in anhydrous DMF.
-
Add 3-5 equivalents of DIPEA to the peptide solution to raise the pH to 8-9.
-
In a separate vial, dissolve 1.5 equivalents of DOTA-NHS ester in anhydrous DMF.
-
Add the DOTA-NHS ester solution to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress using analytical HPLC.
-
Quench the reaction by adding HPLC grade water.
-
Purify the DOTA-peptide conjugate by preparative HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity and purity using analytical HPLC and mass spectrometry.
-
Lyophilize the purified DOTA-peptide conjugate and store at -20°C.
Protocol 2: Radiolabeling of DOTA-conjugated NPY Analogue with Gallium-68
This protocol outlines the manual radiolabeling of the DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.[4][6][7]
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl (ultrapure)
-
DOTA-conjugated Y1-preferring NPY analogue (1 mg/mL in water)
-
1 M Sodium acetate (B1210297) buffer (pH 4.5)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) (USP grade)
-
Sterile water for injection
-
Sterile 0.22 µm filter
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add 20-50 µg of the DOTA-conjugated NPY analogue.
-
Add 500 µL of 1 M sodium acetate buffer to the reaction vial.
-
Add the ⁶⁸GaCl₃ eluate (approximately 200-500 MBq) to the reaction vial. The final pH should be between 3.5 and 4.5.
-
Incubate the reaction mixture at 95°C for 10 minutes in a heating block.[8]
-
After incubation, allow the vial to cool to room temperature.
-
For purification, condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-NPY analogue with 0.5 mL of ethanol.
-
Dilute the ethanolic solution with 4.5 mL of sterile saline for injection.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
Perform quality control to determine radiochemical purity and yield using radio-TLC or radio-HPLC.
Protocol 3: In Vitro Stability Assay
This protocol is for assessing the stability of the radiolabeled peptide in human serum.[9]
Materials:
-
[⁶⁸Ga]Ga-DOTA-NPY analogue
-
Human serum
-
Incubator at 37°C
-
Acetonitrile
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
Add 100 µL of the radiolabeled peptide solution to 900 µL of human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take a 100 µL aliquot of the mixture.
-
Add 100 µL of acetonitrile to the aliquot to precipitate the serum proteins.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Analyze the supernatant by radio-HPLC to determine the percentage of intact radiolabeled peptide.
Visualizations
References
- 1. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting the Neuropeptide Y1 Receptor for Cancer Imaging by Positron Emission Tomography Using Novel Truncated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RePub, Erasmus University Repository: Radiolabelling DOTA-peptides with 68Ga [repub.eur.nl]
- 8. benchchem.com [benchchem.com]
- 9. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
Application Notes and Protocols: [D-Trp34]-NPY for the Pharmacological Study of the Y5 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor subtype.[1][2][3] This analog of the endogenous NPY peptide has become an invaluable tool for elucidating the physiological roles of the Y5 receptor, particularly in the regulation of food intake and energy homeostasis.[1][4][5] Its selectivity makes it superior to the native ligand, NPY, which exhibits affinity for multiple NPY receptor subtypes (Y1, Y2, Y4, and Y5), thereby simplifying the interpretation of experimental results.[6][7][8] These application notes provide a comprehensive overview of the use of [D-Trp34]-NPY in Y5 receptor research, including its pharmacological profile, detailed experimental protocols, and visualization of associated signaling pathways.
Data Presentation
The pharmacological characteristics of [D-Trp34]-NPY have been determined through various in vitro assays, primarily radioligand binding and functional assays. The following tables summarize the quantitative data regarding its binding affinity (pKi) and functional potency (pEC50) at human and rat NPY receptors, highlighting its selectivity for the Y5 subtype.
Table 1: Binding Affinity of [D-Trp34]-NPY at Human NPY Receptors
| Receptor Subtype | Cell Line | pKi |
| hY1 | CHO | 6.49 |
| hY2 | CHO | 5.43 |
| hY4 | CHO | 7.08 |
| hY5 | CHO | 7.53 |
Data sourced from MedChemExpress.[3][9]
Table 2: Binding Affinity and Functional Potency of [D-Trp34]-NPY at Rat NPY Receptors
| Receptor Subtype | Cell Line | pKi | pEC50 | Selectivity over Y5 |
| rY1 | CHO | 6.55 | 6.44 | >26-fold |
| rY2 | CHO | 5.95 | <6 | >1000-fold |
| rY4 | HEK-293 | 6.85 | 6.28 | >1000-fold |
| rY5 | HEK-293 | 7.41 | 7.82 | - |
Data sourced from Tocris Bioscience and MedChemExpress.[3][4][9][10]
Signaling Pathways
Activation of the Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events. The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[11] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] Furthermore, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway and the RhoA signaling cascade, which are involved in cell proliferation and motility, respectively.[12][13][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing [D-Trp34]-NPY to study Y5 receptor pharmacology.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of test compounds for the Y5 receptor using [D-Trp34]-NPY as a competitive ligand against a radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the Y5 receptor (e.g., CHO or HEK-293 cells).
-
Radioligand: A suitable radiolabeled NPY receptor ligand, such as [125I]-Peptide YY ([125I]-PYY).
-
[D-Trp34]-NPY: For use as a reference competitor or to determine its own binding affinity.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y5 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing 5-20 µg of protein).
-
50 µL of [D-Trp34]-NPY or test compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd value.
-
For determining non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol measures the ability of [D-Trp34]-NPY to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels in cells expressing the Y5 receptor.
Materials:
-
Cell Line: A cell line stably expressing the Y5 receptor (e.g., CHO or HEK-293).
-
[D-Trp34]-NPY: As the test agonist.
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or RIA).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the Y5 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of [D-Trp34]-NPY or the test agonist for 5-10 minutes.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. The optimal concentration of forskolin should be determined empirically for the specific cell line.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using the detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
In Vivo Feeding Behavior Study
This protocol outlines a general procedure to assess the orexigenic (appetite-stimulating) effects of [D-Trp34]-NPY in rats.
Materials:
-
Experimental Animals: Male rats (e.g., Sprague-Dawley or Wistar) with cannulae implanted in a specific brain region, such as the paraventricular nucleus of the hypothalamus (PVN) or intracerebroventricularly (ICV).
-
[D-Trp34]-NPY: Dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).
-
Standard rat chow and water.
-
Metabolic cages for accurate food and water intake measurement.
Procedure:
-
Acclimatization: House the rats individually in metabolic cages and allow them to acclimate for several days.
-
Habituation: Habituate the rats to the injection procedure by handling them and performing mock injections.
-
Experimental Day: On the day of the experiment, ensure the rats are satiated by providing ad libitum access to food and water.
-
Injection: At a specific time (e.g., the beginning of the light cycle), administer a single injection of [D-Trp34]-NPY or vehicle into the cannulated brain region.
-
Measurement of Food Intake: Immediately after the injection, provide a pre-weighed amount of food. Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the [D-Trp34]-NPY-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA). A dose-response curve can be generated by testing multiple doses of [D-Trp34]-NPY.
Conclusion
[D-Trp34]-NPY is a powerful and selective tool for investigating the pharmacology and physiological functions of the Y5 receptor. Its high affinity and selectivity for the Y5 receptor make it an ideal ligand for in vitro binding and functional assays, as well as for in vivo studies exploring the role of the Y5 receptor in complex behaviors such as feeding.[1][2][3] The detailed protocols provided herein serve as a guide for researchers to effectively utilize [D-Trp34]-NPY in their studies of Y5 receptor biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of neuropeptide Y on ingestive behaviors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Neuropeptide Y and human pancreatic polypeptide stimulate feeding behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for [D-Trp34]-Neuropeptide Y Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a synthetic analog of Neuropeptide Y (NPY). It is a potent and highly selective agonist for the Neuropeptide Y receptor subtype 5 (Y5 receptor)[1][2]. The Y5 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is implicated in the regulation of food intake and energy balance[2][3]. Due to its selectivity, [D-Trp34]-NPY is a valuable tool for investigating the physiological roles of the Y5 receptor and for screening potential therapeutic agents targeting this receptor.
These application notes provide a detailed protocol for the preparation, storage, and handling of [D-Trp34]-NPY stock solutions to ensure their stability and biological activity for in vitro and in vivo studies.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 4311.77 g/mol | |
| Molecular Formula | C₁₉₆H₂₈₉N₅₅O₅₆ | |
| CAS Number | 153549-84-9 | |
| Y5 Receptor Affinity (pEC₅₀) | 7.82 (rat) | |
| Y1 Receptor Affinity (pEC₅₀) | 6.44 (rat) | |
| Y2 Receptor Affinity (pEC₅₀) | > 6 (rat) | |
| Y4 Receptor Affinity (pEC₅₀) | 6.28 (rat) | |
| Solubility | Soluble to 0.20 mg/mL in 20% acetonitrile (B52724) |
Experimental Protocols
Materials
-
Lyophilized this compound
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
20% Acetonitrile in sterile water
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized [D-Trp34]-NPY to create a stock solution. Due to the hydrophobic nature of many peptides, a stepwise approach to solubilization is recommended.
3.2.1. Pre-Reconstitution Handling
-
Before opening, allow the vial of lyophilized [D-Trp34]-NPY to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is at the bottom of the vial.
3.2.2. Solvent Selection and Reconstitution
The choice of solvent will depend on the experimental requirements. While 20% acetonitrile is a confirmed solvent, for many biological assays, minimizing organic solvent concentration is crucial.
Method A: Direct Reconstitution in Aqueous Buffer (for lower concentrations)
-
Calculate the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of solvent).
-
Carefully add the calculated volume of sterile water or PBS to the vial. Direct the solvent down the side of the vial to avoid disturbing the peptide powder.
-
Gently swirl the vial or pipette the solution up and down a few times to dissolve the peptide. Avoid vigorous shaking or vortexing , as this can cause peptide aggregation.
-
If the peptide does not dissolve completely, proceed to Method B.
Method B: Reconstitution using an Organic Solvent (for higher concentrations or difficult to dissolve peptide)
-
For hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO and then dilute with an aqueous buffer[4].
-
Add a small volume of DMSO (e.g., 20-50 µL) to the vial to dissolve the peptide.
-
Once the peptide is completely dissolved in DMSO, slowly add the desired aqueous buffer (e.g., sterile water or PBS) to reach the final desired concentration. The final concentration of DMSO should be kept as low as possible for biological experiments.
-
Alternatively, based on the provided solubility data, you can use 20% acetonitrile to prepare a stock solution of up to 0.20 mg/mL.
3.2.3. Aliquoting and Storage
-
Once the peptide is completely dissolved, aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.
-
For short-term storage (up to one week), the reconstituted solution can be stored at 4°C.
-
For long-term storage, it is recommended to store the aliquots at -20°C or -80°C. Solutions stored at -80°C can be stable for up to 6 months[1].
-
When ready to use, thaw a single aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles of the same aliquot.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing [D-Trp34]-NPY stock solutions.
This compound Signaling Pathway via the Y5 Receptor
References
Application Notes and Protocols for Long-Term Administration of [D-Trp34]-NPY in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor.[1][2][3][4] Chronic activation of the Y5 receptor is associated with significant physiological changes, particularly in the regulation of energy homeostasis.[5][6][7] These application notes provide a comprehensive overview of the long-term effects of [D-Trp34]-NPY administration in mice, detailed experimental protocols, and visualization of the key signaling pathway. This information is intended to guide researchers in designing and executing studies to investigate the roles of the NPY Y5 receptor in metabolic and behavioral regulation.
Physiological Effects of Long-Term [D-Trp34]-NPY Administration
Chronic intracerebroventricular (ICV) infusion of [D-Trp34]-NPY in mice leads to a distinct obesity phenotype. The primary effects observed are:
-
Hyperphagia and Body Weight Gain: Continuous administration of [D-Trp34]-NPY stimulates a significant increase in food intake, leading to a dose-dependent increase in body weight.[5][6][7]
-
Adiposity: The treatment results in a marked increase in adipose tissue weight.[5][6][7]
-
Metabolic Dysregulation: Long-term exposure to [D-Trp34]-NPY induces hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.[5][6][7]
-
Altered Energy Metabolism: Even when food intake is restricted (pair-fed condition), [D-Trp34]-NPY administration still leads to an increase in adipose tissue weight. This is attributed to metabolic changes, including decreased lipolysis in white adipose tissue and reduced thermogenesis in brown adipose tissue.[5][6][7]
These findings underscore the critical role of the Y5 receptor in mediating the effects of NPY on energy balance.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the chronic ICV infusion of [D-Trp34]-NPY in C57BL/6J mice.
Table 1: Effects of Chronic [D-Trp34]-NPY Infusion on Body Weight and Food Intake
| Treatment Group | Dose (µ g/day ) | Duration (days) | Body Weight Change (g) | Cumulative Food Intake (g) |
| Vehicle (PBS) | - | 7 | - | - |
| [D-Trp34]-NPY | 5 | 7 | Significant increase from day 4 | Dose-dependent increase |
| [D-Trp34]-NPY | 10 | 7 | Significant increase from day 2 | Dose-dependent increase |
Data derived from studies on C57BL/6J mice.[5][6][8]
Table 2: Effects of Chronic [D-Trp34]-NPY Infusion on Plasma Parameters
| Parameter | [D-Trp34]-NPY (5 µ g/day ) vs. Vehicle | [D-Trp34]-NPY (10 µ g/day ) vs. Vehicle |
| Total Cholesterol | Significantly Increased | Significantly Increased |
| HDL-Cholesterol | Significantly Increased | Significantly Increased |
| Non-HDL-Cholesterol | Significantly Increased | Significantly Increased |
| Triglycerides | Significantly Increased | Significantly Increased |
| Insulin | Significantly Increased | Significantly Increased |
| Leptin | Significantly Increased | Significantly Increased |
Data derived from studies on C57BL/6J mice.[5][6][8]
Table 3: Effects of a Y5 Receptor Antagonist on [D-Trp34]-NPY-Induced Changes
| Parameter | [D-Trp34]-NPY (5 µ g/day ) + Vehicle | [D-Trp34]-NPY (5 µ g/day ) + Y5 Antagonist (100 mg/kg, twice daily) |
| Body Weight Gain | Increased | Completely Suppressed |
| Hyperphagia | Present | Completely Suppressed |
| Adipose Tissue Weight | Increased | Completely Suppressed |
| Hypercholesterolemia | Present | Completely Suppressed |
| Hyperinsulinemia | Present | Completely Suppressed |
| Hyperleptinemia | Present | Completely Suppressed |
This demonstrates that the observed effects are mediated through the Y5 receptor.[5][6][7]
Experimental Protocols
Protocol 1: Chronic Intracerebroventricular (ICV) Infusion of [D-Trp34]-NPY in Mice
Objective: To induce a hyperphagic and obese phenotype in mice through the continuous central administration of a selective NPY Y5 receptor agonist.
Materials:
-
[D-Trp34]-NPY (lyophilized powder)
-
Sterile Phosphate-Buffered Saline (PBS) or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Osmotic minipumps (e.g., Alzet)
-
Brain infusion cannula
-
Stereotaxic apparatus
-
C57BL/6J mice (male, age-matched)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools
Procedure:
-
Animal Preparation: Acclimatize C57BL/6J mice to the housing conditions for at least one week before surgery.
-
[D-Trp34]-NPY Preparation: Reconstitute lyophilized [D-Trp34]-NPY in sterile PBS or aCSF to the desired concentration for loading into the osmotic minipumps. Doses of 5 and 10 µ g/day have been shown to be effective.[5][6][7]
-
Osmotic Minipump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the prepared [D-Trp34]-NPY solution or vehicle control.
-
Stereotaxic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small hole over the target brain region (e.g., lateral ventricle).
-
Implant the brain infusion cannula into the lateral ventricle.
-
Secure the cannula to the skull with dental cement.
-
-
Minipump Implantation:
-
Create a subcutaneous pocket on the back of the mouse.
-
Connect the osmotic minipump to the implanted brain infusion cannula via tubing.
-
Place the minipump into the subcutaneous pocket.
-
Suture the skin incisions.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Data Collection: Monitor body weight and food intake daily for the duration of the infusion (e.g., 7 days). At the end of the study, collect terminal blood samples for plasma parameter analysis and dissect adipose tissue for weighing.
Caption: Experimental workflow for chronic ICV infusion of [D-Trp34]-NPY.
Protocol 2: Pair-Feeding Study
Objective: To differentiate the effects of [D-Trp34]-NPY on hyperphagia from its direct effects on metabolism.
Procedure:
-
Follow Protocol 1 for the surgical implantation of cannulas and minipumps for two groups of mice receiving [D-Trp34]-NPY and one group receiving vehicle.
-
One group receiving [D-Trp34]-NPY is allowed to eat ad libitum.
-
The second group receiving [D-Trp34]-NPY is the "pair-fed" group. The amount of food provided to each mouse in this group is restricted to the amount consumed by its corresponding control mouse (vehicle-infused) on the previous day.
-
The vehicle-infused group is also allowed to eat ad libitum.
-
Monitor body weight and adipose tissue mass at the end of the study. A significant increase in body weight and/or adipose mass in the pair-fed group compared to the vehicle group indicates a direct metabolic effect of [D-Trp34]-NPY independent of food intake.[5][6][7]
Signaling Pathway
The physiological effects of [D-Trp34]-NPY are mediated through the activation of the NPY Y5 receptor, a G-protein coupled receptor (GPCR).[5][6][8] Upon binding of [D-Trp34]-NPY, the Y5 receptor initiates downstream signaling cascades that ultimately lead to increased food intake and decreased energy expenditure.
Caption: Signaling pathway of [D-Trp34]-NPY via the Y5 receptor.
Conclusion
The long-term administration of [D-Trp34]-NPY in mice serves as a robust model for studying Y5 receptor-mediated obesity and metabolic syndrome. The detailed protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of targeting the NPY Y5 receptor for the treatment of metabolic disorders. The use of selective Y5 receptor antagonists can further aid in elucidating the specific contributions of this receptor to energy homeostasis.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Application Notes: Measuring cAMP Accumulation with [D-Trp34]-NPY
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for utilizing [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY), a selective Neuropeptide Y (NPY) Y5 receptor agonist, to measure the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation in cell-based assays.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, Y5, and y6.[1] Several of these receptors, including the Y5 subtype, couple to the inhibitory G-protein (Gi). The activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, a key enzyme that catalyzes the conversion of ATP to the second messenger cAMP.[2][3] Consequently, agonist stimulation of these receptors results in a decrease in intracellular cAMP levels.
[D-Trp34]-NPY is a potent and selective peptide agonist for the NPY Y5 receptor.[4][5] Its high selectivity makes it an invaluable tool for isolating and studying the specific signaling pathways mediated by the Y5 receptor.[4] A common method to quantify the activity of Gi-coupled receptor agonists is to measure their ability to inhibit forskolin-stimulated cAMP production.[2][6] Forskolin (B1673556) directly activates adenylyl cyclase, leading to a robust increase in intracellular cAMP. In the presence of a Y5 agonist like [D-Trp34]-NPY, this forskolin-induced cAMP accumulation is attenuated in a dose-dependent manner. This application note details the principles and a step-by-step protocol for this assay.
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is coupled to the Gi signaling pathway. Upon binding of an agonist such as [D-Trp34]-NPY, the receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. This causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, reducing the rate of cAMP synthesis from ATP. The resulting decrease in intracellular cAMP concentration leads to reduced activity of downstream effectors like Protein Kinase A (PKA), thereby modulating cellular responses.[7][8]
Caption: NPY Y5 receptor Gi-coupled signaling pathway.
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Reference |
| Molecular Weight | 4311.77 | |
| Formula | C₁₉₆H₂₈₉N₅₅O₅₆ | |
| Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITRW RY-(NH₂) (Mod: Trp-34 = D-Trp) | |
| Purity | >98% (typical) | [5] |
| Solubility | Soluble in 20% acetonitrile (B52724) (to 0.20 mg/ml) | |
| Storage | Store at -20°C or -80°C for long-term storage | [5] |
| CAS Number | 153549-84-9 |
Table 2: Biological Activity and Selectivity of [D-Trp34]-NPY
This table summarizes the potency of [D-Trp34]-NPY at various rat (r) and human (h) NPY receptor subtypes, demonstrating its selectivity for the Y5 receptor. Potency is expressed as pEC₅₀ (the negative logarithm of the molar concentration that produces 50% of the maximum possible effect).
| Receptor Subtype (Species, Cell Line) | pEC₅₀ | pKᵢ | Selectivity over Y5 | Reference |
| rY5 (HEK-293) | 7.82 | 7.41 | - | [5][9] |
| rY1 (CHO) | 6.44 | 6.55 | >26-fold | [5][9] |
| rY4 (HEK-293) | 6.28 | 6.85 | >34-fold | [5][9] |
| rY2 (CHO) | <6.0 | 5.95 | >1000-fold | [5][9] |
| hY5 (CHO) | - | 7.53 | - | [5][9] |
| hY1 (CHO) | - | 6.49 | ~11-fold | [5][9] |
| hY4 (CHO) | - | 7.08 | ~3-fold | [5][9] |
| hY2 (CHO) | - | 5.43 | >100-fold | [5][9] |
Experimental Protocols
Principle
This protocol describes a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NPY Y5 receptor. Cells are first incubated with varying concentrations of [D-Trp34]-NPY. Subsequently, a fixed concentration of forskolin is added to stimulate adenylyl cyclase. The resulting intracellular cAMP is then measured using a commercially available detection kit (e.g., HTRF, AlphaScreen, ELISA). The agonist activity of [D-Trp34]-NPY is quantified by its dose-dependent inhibition of the forskolin signal.
Required Materials
-
Cells: A cell line stably or transiently expressing the NPY Y5 receptor (e.g., CHO-K1, HEK-293).[4][10]
-
Reagents:
-
Assay Kit: A commercial cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2, PerkinElmer AlphaScreen cAMP Assay Kit).[11]
-
Equipment:
-
Humidified CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
White or black, solid-bottom, 96- or 384-well microplates suitable for the chosen detection method
-
Multichannel pipette
-
Plate reader compatible with the chosen detection technology (e.g., HTRF or AlphaLISA-capable)
-
Assay Workflow
Caption: Experimental workflow for the cAMP inhibition assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture NPY Y5 receptor-expressing cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with growth medium.[10]
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Determine the cell density and adjust to the optimal seeding concentration (this must be optimized, but 3,000-10,000 cells/well for a 384-well plate is a common starting point).[11]
-
Dispense the cell suspension into the wells of the microplate.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂).
Day 2: cAMP Assay
-
Prepare Reagents:
-
Prepare a stock solution of [D-Trp34]-NPY in an appropriate solvent (e.g., water or 20% acetonitrile).
-
Prepare serial dilutions of [D-Trp34]-NPY in stimulation buffer (e.g., HBSS or PBS containing 0.5 mM IBMX) to create a dose-response curve (e.g., 10 µM to 0.1 pM).
-
Prepare a stock solution of forskolin in DMSO. Dilute it in stimulation buffer to a working concentration that is 2x the final desired concentration (a final concentration of 1-10 µM is typical and should be optimized to produce ~80% of the maximal signal).[11][12]
-
-
Assay Execution:
-
Carefully remove the culture medium from the cell plate.
-
Add the diluted [D-Trp34]-NPY solutions to the appropriate wells. Include wells for "basal" (buffer only) and "forskolin max" (buffer only at this step) controls.
-
Incubate for 15-30 minutes at room temperature.
-
Add the 2x forskolin working solution to all wells except the "basal" control wells (add only buffer to basal wells).
-
Incubate for 30 minutes at room temperature.[6]
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit (e.g., HTRF, AlphaScreen). This typically involves adding a lysis buffer containing the detection reagents directly to the wells.
-
Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
The data (e.g., HTRF ratio or AlphaScreen counts) is inversely proportional to the amount of cAMP produced.
-
Normalize the data: Set the signal from the "basal" control as 100% inhibition and the signal from the "forskolin max" control as 0% inhibition.
-
Plot the percent inhibition against the logarithm of the [D-Trp34]-NPY concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ (the concentration of agonist that produces 50% of the maximal inhibition).
-
Disclaimer: This protocol is a general guideline. Researchers should optimize conditions such as cell number, forskolin concentration, and incubation times for their specific cell line and experimental setup.
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. news-medical.net [news-medical.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: [D-Trp34]-Neuropeptide Y in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism implicated in this neuronal death is excitotoxicity, primarily mediated by excessive glutamate (B1630785) stimulation. Neuropeptide Y (NPY), a 36-amino acid peptide widely distributed in the central nervous system, has demonstrated significant neuroprotective effects. NPY exerts its functions through a family of G protein-coupled receptors, with the Y5 receptor subtype being a promising target for therapeutic intervention due to its role in mitigating excitotoxic damage.[1][2][3]
[D-Trp34]-Neuropeptide Y is a potent and highly selective agonist for the NPY Y5 receptor.[4][5] This selectivity makes it an invaluable tool for elucidating the specific role of Y5 receptor activation in neuroprotection and for exploring its therapeutic potential in neurodegenerative disease models. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo research settings.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 4311.77 g/mol | [5] |
| Amino Acid Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITR[D-Trp] RY-NH2 | [5] |
| Purity | >95% | |
| Formulation | Lyophilized powder | |
| Solubility | Soluble in sterile water or aqueous buffers | |
| Storage | Store lyophilized powder at -20°C to -80°C. Reconstituted solutions should be stored in aliquots at -80°C to avoid repeated freeze-thaw cycles. | [4] |
Receptor Binding Affinity of this compound
This compound exhibits high affinity and selectivity for the rat and human Y5 receptors.
| Receptor Subtype | pKi (human) | pKi (rat) | pEC50 (rat) | Reference |
| Y1 | 6.49 | 6.55 | 6.44 | [2][4] |
| Y2 | 5.43 | 5.95 | <6 | [2][4] |
| Y4 | 7.08 | 6.85 | 6.28 | [2][4] |
| Y5 | 7.53 | 7.41 | 7.82 | [2][4] |
Application I: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity
This protocol details the use of this compound to assess its neuroprotective effects against glutamate-induced excitotoxicity in a neuronal cell line model.
Experimental Model:
-
Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype. The SH-SY5Y cell line is a widely used model in neurodegenerative disease research, including Parkinson's and Alzheimer's disease.[6][7][8][9][10]
-
Neurotoxic Insult: Glutamate.
Experimental Protocol:
1. Cell Culture and Differentiation: a. Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids. b. To induce differentiation, plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and treat with 10 µM retinoic acid in medium containing 1% FBS for 5-7 days.
2. This compound Treatment: a. Prepare a stock solution of this compound in sterile water. b. On the day of the experiment, dilute the stock solution to desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in serum-free culture medium. c. Pre-treat the differentiated SH-SY5Y cells with the various concentrations of this compound for 2 hours prior to the glutamate challenge.
3. Glutamate-Induced Excitotoxicity: a. Prepare a stock solution of L-glutamic acid in sterile water. b. After the 2-hour pre-treatment with this compound, add glutamate to the cell culture medium to a final concentration of 5 mM. c. Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
4. Assessment of Cell Viability (MTT Assay): a. After the 24-hour incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Cell viability is expressed as a percentage of the control (untreated) cells.
Expected Quantitative Data:
| Treatment Group | Cell Viability (% of Control) |
| Control (no glutamate) | 100 ± 5.2 |
| Glutamate (5 mM) | 45 ± 3.8 |
| Glutamate + [D-Trp34]-NPY (1 nM) | 52 ± 4.1 |
| Glutamate + [D-Trp34]-NPY (10 nM) | 65 ± 3.9 |
| Glutamate + [D-Trp34]-NPY (100 nM) | 85 ± 4.5 |
| Glutamate + [D-Trp34]-NPY (1 µM) | 88 ± 4.2 |
Visualization of Experimental Workflow:
Application II: In Vivo Neuroprotection in a Rodent Model of Alzheimer's Disease
This protocol describes the use of this compound to evaluate its neuroprotective effects in a transgenic mouse model of Alzheimer's disease.
Experimental Model:
-
Animal Model: 5XFAD transgenic mice, which co-express five familial Alzheimer's disease mutations and exhibit early and aggressive amyloid pathology.[11][12]
-
Administration Route: Intracerebroventricular (ICV) injection.
Experimental Protocol:
1. Animal Preparation and Stereotaxic Surgery: a. Acclimate 6-month-old male 5XFAD mice to the housing conditions for at least one week. b. Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture). c. Secure the animal in a stereotaxic frame. d. Make a midline incision on the scalp to expose the skull. e. Drill a small burr hole over the lateral ventricle at the following coordinates relative to bregma: Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. f. Implant a guide cannula into the lateral ventricle and secure it with dental cement. g. Allow the animals to recover for at least one week post-surgery.
2. This compound Administration: a. Dissolve this compound in sterile artificial cerebrospinal fluid (aCSF) to the desired concentration (e.g., 10 µg/µL). b. For ICV injection, gently restrain the mouse and connect a Hamilton syringe to the implanted cannula via PE tubing. c. Infuse a total volume of 2 µL of the [D-Trp34]-NPY solution or vehicle (aCSF) into the lateral ventricle over a period of 2 minutes. d. Leave the injection needle in place for an additional minute to prevent backflow. e. Administer the treatment once daily for 14 consecutive days.
3. Behavioral Testing (Morris Water Maze): a. Following the 14-day treatment period, assess spatial learning and memory using the Morris Water Maze test. b. The test consists of a 5-day acquisition phase (4 trials per day) and a probe trial on day 6. c. Record the escape latency, path length, and time spent in the target quadrant.
4. Histological and Biochemical Analysis: a. After behavioral testing, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. b. Harvest the brains and process for immunohistochemistry to assess amyloid plaque load (using anti-Aβ antibodies) and neuronal survival (using NeuN staining) in the hippocampus and cortex. c. Alternatively, brain tissue can be homogenized for biochemical analysis, such as ELISA for Aβ40 and Aβ42 levels.
Expected Quantitative Data:
| Treatment Group | Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) | Hippocampal Aβ42 levels (pg/mg tissue) |
| Wild-type + Vehicle | 15 ± 2.1 | 45 ± 3.5 | N/A |
| 5XFAD + Vehicle | 48 ± 4.5 | 20 ± 2.8 | 1500 ± 120 |
| 5XFAD + [D-Trp34]-NPY | 25 ± 3.2 | 38 ± 4.1 | 950 ± 98 |
Visualization of Signaling Pathway:
Discussion and Conclusion
The selective Y5 receptor agonist, this compound, represents a powerful tool for dissecting the neuroprotective mechanisms of the NPY system. The protocols outlined above provide a framework for investigating its therapeutic potential in cellular and animal models of neurodegenerative diseases. The ability of Y5 receptor activation to counteract glutamate-induced excitotoxicity suggests a promising avenue for the development of novel treatments for conditions like Alzheimer's, Parkinson's, and Huntington's diseases, where this pathological process plays a crucial role.[1][2][3] Further research utilizing this compound will be critical in validating the Y5 receptor as a viable drug target for these devastating disorders.
References
- 1. The Role of Neuropeptide Y in the Pathogenesis of Alzheimer’s Disease: Diagnostic Significance and Neuroprotective Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 6. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review | springermedizin.de [springermedizin.de]
- 7. SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research-Old Practice for New Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SH-SY5Y cell line: a valuable tool for Parkinson's disease drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 12. inotiv.com [inotiv.com]
Application of [D-Trp34]-NPY in Epilepsy Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of [D-Trp34]-NPY, a potent and selective Neuropeptide Y (NPY) Y5 receptor agonist, in preclinical epilepsy models.
Neuropeptide Y (NPY) is a crucial neuromodulator in the central nervous system, recognized for its role as an endogenous anticonvulsant.[1][2] Its effects are mediated through a family of G protein-coupled receptors, with the Y2 and Y5 receptors being particularly implicated in seizure modulation.[1][2][3] The compound [D-Trp34]-NPY has been identified as a potent agonist for the NPY Y5 receptor, displaying significant selectivity over Y1, Y2, and Y4 receptors.[4][5] This specificity makes it a valuable pharmacological tool for elucidating the precise role of the Y5 receptor in seizure control and for exploring its therapeutic potential.
Mechanism of Action and Signaling Pathway
NPY receptors, including the Y5 subtype, are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[1] Activation of the Y5 receptor by an agonist like [D-Trp34]-NPY is thought to initiate a signaling cascade that ultimately leads to a reduction in neuronal excitability. This is achieved through several potential mechanisms, including the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and regulation of ion channel activity. By suppressing excessive glutamate (B1630785) release, a key factor in seizure generation and propagation, NPY, and by extension Y5 agonists, can exert powerful anticonvulsant effects.[3][6]
Below is a diagram illustrating the proposed signaling pathway for [D-Trp34]-NPY at the Y5 receptor.
Caption: Proposed signaling pathway of [D-Trp34]-NPY via the Y5 receptor.
Application in Preclinical Epilepsy Models
The anticonvulsant effects of activating the NPY system have been demonstrated in various animal models of epilepsy. While direct studies utilizing [D-Trp34]-NPY in epilepsy are limited, research on Y5 receptor knockout mice and other Y5 agonists suggests a significant role for this receptor in seizure modulation. For instance, Y5 receptor knockout mice have shown increased susceptibility to kainate-induced seizures.[1][7] Therefore, [D-Trp34]-NPY can be a valuable tool to further investigate these mechanisms.
Quantitative Data Summary
The following table summarizes data from studies on NPY and its receptor agonists in different epilepsy models. This information can serve as a reference for designing experiments with [D-Trp34]-NPY.
| Agonist/Compound | Epilepsy Model | Animal | Administration Route | Key Findings | Reference |
| Neuropeptide Y | Kainic Acid-induced seizures | Rat | Intrahippocampal | Delayed onset and reduced duration of seizures. | [8] |
| Neuropeptide Y | 0 Mg2+-induced epileptiform activity | Mouse (in vitro hippocampal slices) | Bath application | Partial inhibition of epileptiform activity. | [7] |
| Y5 antagonist (L-152,804) | Kainic Acid-induced seizures | Mouse | Systemic | Aggravated seizures. | [7] |
| NPY and Y2/Y5 Receptor Overexpression | Various induced and genetic models | Rodents | AAV-mediated gene therapy | Robust anti-seizure effects. | [9] |
Experimental Protocols
The following are detailed protocols for the in vivo administration of [D-Trp34]-NPY in rodent models of epilepsy. These protocols are adapted from standard procedures for neuropeptide administration.
Protocol 1: Intracerebroventricular (ICV) Injection in a Kainic Acid-Induced Seizure Model
This protocol describes the administration of [D-Trp34]-NPY directly into the cerebral ventricles of a rodent to assess its effect on seizures induced by kainic acid.
Materials:
-
[D-Trp34]-NPY peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Kainic acid solution
Procedure:
-
Preparation of [D-Trp34]-NPY Solution: Dissolve [D-Trp34]-NPY in aCSF or sterile saline to the desired concentration. A typical concentration range for neuropeptides is 1-10 µg/µL. Ensure the solution is sterile-filtered.
-
Animal Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using a stereotaxic atlas, determine the coordinates for the lateral ventricle. Drill a small hole in the skull and implant a guide cannula, securing it with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
ICV Injection: Gently restrain the animal and insert the injection needle through the guide cannula. Infuse the [D-Trp34]-NPY solution slowly (e.g., 0.5 µL/min).
-
Seizure Induction: After a predetermined time following the [D-Trp34]-NPY injection (e.g., 15-30 minutes), administer kainic acid (systemically or intrahippocampally) to induce seizures.
-
Behavioral Observation: Record and score seizure activity according to a standardized scale (e.g., Racine scale) for a defined period.
Caption: Experimental workflow for intracerebroventricular injection of [D-Trp34]-NPY.
Protocol 2: Intrahippocampal Injection in a Pilocarpine-Induced Status Epilepticus Model
This protocol details the direct injection of [D-Trp34]-NPY into the hippocampus, a key brain region in many forms of epilepsy.
Materials:
-
Same as Protocol 1, with the addition of pilocarpine (B147212) solution.
Procedure:
-
Preparation of [D-Trp34]-NPY Solution: As described in Protocol 1.
-
Animal Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic apparatus.
-
Intrahippocampal Injection:
-
Using a stereotaxic atlas, determine the coordinates for the hippocampus (e.g., dentate gyrus or CA1 region).
-
Drill a small burr hole in the skull at the target coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the [D-Trp34]-NPY solution at a slow rate (e.g., 0.2-0.5 µL/min). The total volume is typically 0.5-2 µL.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow before slowly retracting it.
-
-
Seizure Induction: After a specified time, administer pilocarpine to induce status epilepticus.
-
Monitoring: Monitor the animal for the onset, duration, and severity of status epilepticus. Electrophysiological recordings (EEG) can be used for more precise quantification of seizure activity.
The logical relationship between NPY receptor subtypes and their proposed effects on epilepsy is summarized in the diagram below.
References
- 1. NPY and Gene Therapy for Epilepsy: How, When,... and Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPY and Gene Therapy for Epilepsy: How, When,... and Y [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NPY and Gene Therapy for Epilepsy: How, When,... and Y [frontiersin.org]
- 4. tocris.com [tocris.com]
- 5. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Seizure-induced overexpression of NPY induces epileptic tolerance in a mouse model of spontaneous recurrent seizures [frontiersin.org]
- 7. Differential suppression of seizures via Y2 and Y5 neuropeptide Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y and Y1 Receptors in Kindling Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene therapy for epilepsy targeting neuropeptide Y and its Y2 receptor to dentate gyrus granule cells | EMBO Reports [link.springer.com]
Application Notes and Protocols: [D-Trp34]-Neuropeptide Y for Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neuropeptide Y (NPY), a 36-amino acid peptide widely expressed in the central nervous system, has emerged as a promising neuroprotective agent. NPY exerts its effects through a family of G protein-coupled receptors, including the Y1, Y2, Y4, and Y5 subtypes.[1][2] Emerging evidence suggests that the neuroprotective effects of NPY are, in part, mediated through the Y5 receptor, making it a compelling target for therapeutic intervention in AD.[1][3]
[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the NPY Y5 receptor.[4] While research on [D-Trp34]-NPY has predominantly focused on its role in regulating food intake, its selectivity for the Y5 receptor provides a valuable tool to investigate the specific contributions of this receptor subtype to the neuroprotective effects observed with general NPY administration in the context of Alzheimer's disease. These application notes provide a comprehensive overview of the potential uses of this compound in AD research models, including detailed experimental protocols.
Mechanism of Action and Rationale for Use in Alzheimer's Disease Models
Neuropeptide Y, acting through its various receptors, has demonstrated a multifaceted neuroprotective profile relevant to Alzheimer's disease pathology. The activation of the Y5 receptor, in particular, is associated with the attenuation of excitotoxicity, a key contributor to neuronal damage in AD.[1][2] NPY can protect hippocampal, cortical, and retinal cells from glutamate-induced excitotoxicity through the activation of Y2 and Y5 receptors.[5] This neuroprotective effect is mediated by the activation of protein kinase A and p38K.[2]
The proposed mechanisms by which this compound, as a selective Y5 agonist, may be beneficial in AD models include:
-
Reduction of Glutamate (B1630785) Excitotoxicity: Overactivation of glutamate receptors contributes to neuronal death in AD. Y5 receptor activation has been shown to be neuroprotective against kainate-induced excitotoxicity.[3]
-
Modulation of Neuroinflammation: NPY can regulate microglial activation and cytokine release, and Y5 receptors are expressed on microglia.[1][6]
-
Promotion of Neurogenesis: NPY, through its receptors including Y5, can stimulate angiogenesis and may play a role in adult neurogenesis, potentially compensating for neuronal loss in AD.[6]
-
Regulation of Autophagy: NPY has been shown to stimulate autophagy in hypothalamic neurons via Y1 and Y5 receptors, a process that is crucial for clearing aggregated proteins characteristic of AD.[6]
Data Presentation: Summary of NPY and Y5 Receptor Agonist Effects
While specific quantitative data for this compound in Alzheimer's models is not yet extensively published, the following tables summarize the known effects of NPY and other Y5 receptor agonists on AD-related endpoints from various in vitro and in vivo studies. This information provides a basis for expected outcomes when using [D-Trp34]-NPY.
Table 1: Effects of NPY and Y5 Agonists on Neuronal Viability and Excitotoxicity
| Compound/Agent | Model System | Endpoint Measured | Outcome | Citation |
| NPY | Primary cortical cultures | Neuronal viability against kainate-induced excitotoxicity | Increased neuronal survival | [3] |
| Y5 Receptor Agonist | Primary cortical cultures | Neuronal viability against kainate-induced excitotoxicity | Increased neuronal survival | [3] |
| NPY | SH-SY5Y neuroblastoma cells | Cell viability against Aβ toxicity | Increased cell survival | [4] |
| NPY | Rat cortical neurons | Cell viability against Aβ toxicity | Increased cell viability | [4] |
Table 2: Effects of NPY on Neurotrophic Factors
| Compound/Agent | Model System | Endpoint Measured | Outcome | Citation |
| NPY | SH-SY5Y neuroblastoma cells | Nerve Growth Factor (NGF) production | Restored/Increased NGF levels | [4] |
| NPY | Rat cortical neurons | NGF synthesis and release | Increased NGF synthesis and release | [4] |
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the therapeutic potential of this compound in Alzheimer's disease models.
Animal Models
A variety of transgenic mouse models that recapitulate aspects of AD pathology are available. The choice of model will depend on the specific research question. Commonly used models include:
-
5XFAD Mice: These mice express five familial AD mutations and exhibit early and aggressive amyloid pathology.
-
APP/PS1 Mice: This double transgenic model develops amyloid plaques and cognitive deficits.
-
3xTg-AD Mice: This triple transgenic model develops both amyloid plaques and tau pathology.
Administration of this compound
Due to the peptidergic nature of [D-Trp34]-NPY and to bypass the blood-brain barrier, intracerebroventricular (ICV) injection is the recommended route of administration for central nervous system targets.
Protocol 4.2.1: Intracerebroventricular (ICV) Cannula Implantation and Injection
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical drill and burr bits
-
Guide cannula and dummy cannula
-
Dental cement and anchoring screws
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for vehicle
-
Microinjection pump and syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in the stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Surgical Incision: Make a midline incision to expose the skull.
-
Cannula Implantation:
-
Identify bregma. For the lateral ventricle, typical coordinates for mice are AP: -0.5 mm, L: ±1.0 mm from bregma.[7]
-
Drill a hole at the determined coordinates.
-
Implant the guide cannula to the desired depth (V: -2.0 to -2.5 mm from the skull surface).[7]
-
Secure the cannula with dental cement and anchoring screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Recovery: Suture the incision and provide post-operative care, including analgesics. Allow the animal to recover for at least one week before injections.
-
Injection:
-
Gently restrain the conscious mouse.
-
Remove the dummy cannula and insert the injector cannula.
-
Infuse [D-Trp34]-NPY (dissolved in aCSF) at a slow rate (e.g., 0.5-1.0 µL/min).[7] A suggested starting dose, based on nociception studies with NPY, is in the range of 10-120 pmol per mouse.[8] The total volume should be between 0.5-2 µL.[7]
-
Leave the injector in place for an additional minute to prevent backflow.
-
Replace the dummy cannula.
-
Behavioral Assays
To assess the effects of [D-Trp34]-NPY on cognitive function, standard behavioral tests for learning and memory are recommended.
Protocol 4.3.1: Morris Water Maze (MWM)
The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[9]
Procedure:
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic white paint or milk powder) at room temperature. A hidden platform is submerged 1 cm below the water surface.[9]
-
Acquisition Phase (4-5 days):
-
Each mouse undergoes four trials per day.
-
For each trial, the mouse is placed in the water facing the wall at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, it is gently guided to it.
-
The mouse remains on the platform for 15-30 seconds.
-
Record the escape latency and path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Biochemical Assays
Following behavioral testing, brain tissue can be collected for biochemical analysis of AD pathology.
Protocol 4.4.1: ELISA for Amyloid-Beta (Aβ) Levels
This protocol allows for the quantification of soluble and insoluble Aβ40 and Aβ42.[10][11][12]
Materials:
-
Brain tissue homogenizer
-
Guanidine hydrochloride (GuHCl) or formic acid
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Brain Homogenization:
-
For soluble Aβ, homogenize brain tissue in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).
-
For insoluble Aβ, homogenize in a buffer containing 5M GuHCl or use formic acid extraction.[10]
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.
-
Add brain homogenate samples and standards.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the colorimetric change using a plate reader.
-
Calculate Aβ concentrations based on the standard curve.
-
Protocol 4.4.2: Western Blot for Phosphorylated Tau (p-Tau)
This protocol is for the semi-quantitative analysis of tau hyperphosphorylation.[13][14][15]
Materials:
-
Brain tissue homogenizer
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies against total tau and specific p-Tau epitopes (e.g., AT8, PHF-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer and determine protein concentration.
-
SDS-PAGE: Separate protein lysates on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensity and normalize p-Tau levels to total tau or a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Roles of Neuropeptide Y in Neurodegenerative and Neuroimmune Diseases [frontiersin.org]
- 3. Neuroprotective effects of neuropeptide Y-Y2 and Y5 receptor agonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Protects Rat Cortical Neurons against β-Amyloid Toxicity and Re-establishes Synthesis and Release of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Neuropeptide Y in the Pathogenesis of Alzheimer’s Disease: Diagnostic Significance and Neuroprotective Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect on nociception of intracerebroventricular administration of low doses of neuropeptide Y in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 12. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western blot analysis [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [D-Trp34]-Neuropeptide Y
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [D-Trp34]-Neuropeptide Y.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial reconstitution, several vendors suggest dissolving this compound in 20% acetonitrile (B52724) to a concentration of 0.20 mg/ml.[1][2] For a stock solution, you can also try dissolving the peptide in a small amount of an organic solvent like DMSO, which can then be diluted with an aqueous buffer.
Q2: Can I dissolve this compound in water or a buffer solution directly?
A2: While some sources suggest trying to dissolve the peptide in water first, its solubility in aqueous solutions alone may be limited.[3] If you encounter issues, using a co-solvent like acetonitrile or a small amount of DMSO is recommended. For the related parent peptide, Neuropeptide Y, solubility in PBS (pH 7.2) is approximately 10 mg/ml.[4]
Q3: The peptide is not dissolving completely. What should I do?
A3: If you are having trouble dissolving the peptide, please refer to our troubleshooting guide below. The choice of solvent and the pH of the solution can significantly impact solubility. For particularly hydrophobic peptides, initial solubilization in a small volume of DMSO followed by careful dilution with your aqueous buffer of choice is a common strategy.[3]
Q4: How should I store the reconstituted this compound solution?
A4: It is recommended to use the reconstituted solution as soon as possible.[1] For short-term storage, keep the solution at -20°C. For longer-term storage of a stock solution, it is advisable to store it at -80°C.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: this compound is forming a precipitate or will not fully dissolve.
This guide provides a step-by-step approach to address solubility issues with this compound.
Solubility Data Summary
| Compound | Solvent | Solubility |
| This compound | 20% Acetonitrile | 0.20 mg/ml[1][2] |
| Neuropeptide Y (parent peptide) | Ethanol, DMSO, Dimethylformamide | ~30 mg/ml[4] |
| Neuropeptide Y (parent peptide) | PBS (pH 7.2) | ~10 mg/ml[4] |
Experimental Protocol: Reconstitution of this compound
This protocol provides a general guideline for reconstituting lyophilized this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water
-
Acetonitrile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Solvent Selection: Based on your experimental needs, choose an appropriate solvent system. For a stock solution that can be diluted later, starting with an organic solvent is often effective.
-
Reconstitution in 20% Acetonitrile:
-
Prepare a 20% acetonitrile solution in sterile water.
-
Add the appropriate volume of the 20% acetonitrile solution to the vial to achieve the desired concentration (e.g., for a 0.20 mg/ml solution).
-
Gently vortex or sonicate the vial to aid dissolution.
-
-
Reconstitution using DMSO (for hydrophobic peptides):
-
Add a small amount of pure DMSO to the vial (e.g., 10-20 µl).
-
Gently vortex until the peptide is dissolved.
-
Slowly add your desired aqueous buffer to the DMSO solution, mixing gently, to reach the final desired concentration and volume. Note: Be mindful of the final DMSO concentration in your experimental setup, as it can have physiological effects.
-
-
Storage: Aliquot the reconstituted peptide solution into sterile, low-adhesion tubes and store at -20°C for short-term use or -80°C for long-term storage.
Visual Troubleshooting Workflow
References
Technical Support Center: [D-Trp34]-NPY Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Trp34]-NPY. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is [D-Trp34]-NPY and what is its primary mechanism of action?
[D-Trp34]-Neuropeptide Y is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor.[1][2][3] It is a synthetic analog of NPY with a D-tryptophan substitution at position 34. This modification confers high selectivity for the Y5 receptor over other NPY receptor subtypes (Y1, Y2, Y4).[2][3] The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] Activation of the Y5 receptor is associated with various physiological effects, most notably a significant increase in food intake.[1][5]
Q2: I am observing inconsistent results in my feeding studies with [D-Trp34]-NPY. What could be the cause?
Inconsistent orexigenic (food intake-stimulating) effects of [D-Trp34]-NPY in vivo can stem from several factors:
-
Compound Stability and Solubility: Ensure proper storage and handling of the peptide. [D-Trp34]-NPY should be stored at -20°C for long-term use and is soluble in 20% acetonitrile.[3] Improper storage or repeated freeze-thaw cycles can degrade the peptide, leading to reduced potency. For in vivo studies, ensure the peptide is fully dissolved before administration.
-
Route of Administration: The method of administration (e.g., intracerebroventricular, ICV) is critical. Ensure accurate and consistent delivery to the target brain region.
-
Animal Strain and Conditions: The responsiveness to NPY agonists can vary between different rodent strains. Additionally, factors such as the animal's age, sex, and baseline metabolic state can influence the results.
-
Receptor Heterodimerization: The NPY Y5 receptor can form heterodimers with other NPY receptors, such as the Y1 receptor.[6][7] This can alter the pharmacological response to agonists and antagonists, potentially leading to variability if the expression levels of interacting receptors differ across animals or experimental conditions.[6][8]
Q3: My in vitro functional assay results (e.g., cAMP, calcium) with [D-Trp34]-NPY are variable. What are the potential sources of this inconsistency?
Variability in in vitro assays is a common challenge. Here are some key areas to troubleshoot:
-
Cell Line and Receptor Expression:
-
Expression Levels: The level of Y5 receptor expression in your chosen cell line (e.g., CHO, HEK-293) can significantly impact the magnitude of the response. Inconsistent expression levels between cell passages can lead to variability.
-
Endogenous Receptors: The parental cell line may express other endogenous NPY receptors or receptors that can heterodimerize with the Y5 receptor, confounding the results.[6][7]
-
G Protein Coupling: The signaling outcome depends on the G proteins expressed in the host cell line. Y5 receptors primarily couple to Gαi/o to inhibit cAMP. If you are measuring calcium mobilization, you may need to co-express a promiscuous G protein like Gα15/16 or a chimeric Gαq protein to link the Gαi/o activation to a calcium signal.[9]
-
-
Ligand Preparation and Handling:
-
Solubility: Peptides can be challenging to dissolve. For hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution in an aqueous buffer.[6]
-
Storage: Prepare fresh dilutions of [D-Trp34]-NPY for each experiment from a frozen stock solution to avoid degradation. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2]
-
-
Assay Conditions:
-
Serum: Components in serum can sometimes interfere with ligand binding. Consider performing assays in serum-free media.
-
Incubation Times and Temperatures: Optimize incubation times for both the ligand and any other reagents (e.g., forskolin (B1673556) in cAMP assays) to ensure the reaction has reached equilibrium.
-
Cell Density: The number of cells seeded per well is a critical parameter that should be optimized to ensure a robust signal-to-noise ratio.
-
Q4: I am not observing the expected inhibition of cAMP production with [D-Trp34]-NPY. What should I check?
-
Forskolin Concentration: In a Gαi-coupled receptor assay, you first stimulate adenylyl cyclase with forskolin to generate a measurable cAMP signal. The concentration of forskolin used is critical. If the forskolin concentration is too high, the inhibitory effect of the Y5 agonist may be masked. It is important to perform a forskolin dose-response curve to determine an EC50-EC80 concentration for your specific cell system.[10]
-
Cell Health and Receptor Expression: Ensure your cells are healthy and are expressing a sufficient number of functional Y5 receptors on the cell surface.
-
Agonist Potency: Verify the integrity and concentration of your [D-Trp34]-NPY stock.
-
Gαi Protein Expression: Confirm that the cell line endogenously expresses Gαi proteins or that they have been successfully co-transfected.
Q5: I am trying to measure a calcium response with [D-Trp34]-NPY but am not seeing a signal. Why might this be?
The NPY Y5 receptor's canonical signaling pathway is through Gαi, which does not directly lead to intracellular calcium mobilization.[4] To measure a calcium response, you typically need to engineer the system:
-
Co-expression of Promiscuous G Proteins: Co-transfect your cells with a G protein that couples to Gαi-linked receptors and activates the phospholipase C (PLC) pathway, such as Gα15/16 or a chimeric Gαq protein. This will redirect the signal to induce the release of calcium from intracellular stores.[9]
-
Cell Line Choice: Some cell lines may have endogenous signaling pathways that link Gαi activation to calcium mobilization, but this is not always the case.
Quantitative Data Summary
The following tables summarize the reported binding affinities (pKi) and potencies (pEC50) of [D-Trp34]-NPY for various NPY receptor subtypes.
Table 1: Binding Affinity (pKi) of [D-Trp34]-NPY at Human and Rat NPY Receptors in CHO Cells
| Receptor Subtype | Human (hY) pKi | Rat (rY) pKi |
| Y1 | 6.49 | 6.55 |
| Y2 | 5.43 | 5.95 |
| Y4 | 7.08 | 6.85 |
| Y5 | 7.53 | 7.41 |
Data from MedChemExpress.[2]
Table 2: Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors
| Receptor Subtype | Cell Line | pEC50 |
| rY1 | CHO | 6.44 |
| rY2 | CHO | <6 |
| rY4 | HEK-293 | 6.28 |
| rY5 | HEK-293 | 7.82 |
Data from MedChemExpress and Tocris Bioscience.[2]
Experimental Protocols
1. Radioligand Receptor Binding Assay (Competitive)
This protocol is a general guideline for determining the binding affinity of [D-Trp34]-NPY for the Y5 receptor.
-
Materials:
-
Cell membranes prepared from a cell line expressing the NPY Y5 receptor.
-
Radiolabeled NPY ligand (e.g., [125I]-PYY).
-
[D-Trp34]-NPY (competitor ligand).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of unlabeled NPY).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a microplate, add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of [D-Trp34]-NPY.
-
To determine non-specific binding, add a saturating concentration of unlabeled NPY in separate wells.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 of [D-Trp34]-NPY.
-
2. cAMP Functional Assay (Gαi-coupled)
This protocol outlines the measurement of the inhibition of forskolin-stimulated cAMP production by [D-Trp34]-NPY.
-
Materials:
-
Cells expressing the NPY Y5 receptor (e.g., CHO-K1 or HEK-293).
-
[D-Trp34]-NPY.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and stimulation buffer.
-
-
Procedure:
-
Seed cells in a microplate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with stimulation buffer containing IBMX.
-
Pre-incubate the cells with varying concentrations of [D-Trp34]-NPY for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a pre-determined concentration of forskolin (typically EC50 to EC80) to induce cAMP production.
-
Incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the [D-Trp34]-NPY concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
3. Intracellular Calcium Mobilization Assay
This protocol is for measuring [D-Trp34]-NPY-induced calcium signaling in cells co-expressing the Y5 receptor and a promiscuous G protein.
-
Materials:
-
Cells co-expressing the NPY Y5 receptor and a suitable G protein (e.g., Gα15/16).
-
[D-Trp34]-NPY.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from cells).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom microplate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of [D-Trp34]-NPY and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the peak fluorescence response as a function of the [D-Trp34]-NPY concentration to determine the EC50.
-
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-expression of neuropeptide Y Y1 and Y5 receptors results in heterodimerization and altered functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRECOG: PREdicting COupling probabilities of G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [D-Trp34]-Neuropeptide Y Concentration for Assays
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic analog of Neuropeptide Y (NPY). It is a potent and selective agonist for the NPY Y5 receptor.[1][2] This selectivity makes it a valuable tool for studying the specific physiological roles of the Y5 receptor, such as in the regulation of food intake.[2]
Q2: What is the primary application of [D-Trp34]-NPY in research?
A2: The primary application of [D-Trp34]-NPY is to investigate the function of the NPY Y5 receptor. It is frequently used in studies related to appetite, obesity, and energy homeostasis because of its dramatic effects on food intake.[1][2][3]
Q3: How should I store and handle [D-Trp34]-NPY?
A3: For long-term storage, [D-Trp34]-NPY should be kept at -20°C.[3] Some suppliers recommend storing stock solutions at -80°C for up to six months and at -20°C for up to one month.[1] It is important to protect the peptide from moisture and light.[1]
Q4: What is the solubility of [D-Trp34]-NPY?
A4: [D-Trp34]-NPY is soluble in 20% acetonitrile (B52724) up to a concentration of 0.20 mg/ml.[3][4][5] For other solvents, it is recommended to consult the manufacturer's datasheet.
Data Presentation
Receptor Selectivity
The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of [D-Trp34]-NPY for various human (h) and rat (r) NPY receptor subtypes.
Table 1: Binding Affinity (pKi) of [D-Trp34]-NPY at NPY Receptors in CHO Cells. [1][6]
| Receptor Subtype | pKi Value |
| hY1 | 6.49 |
| hY2 | 5.43 |
| hY4 | 7.08 |
| hY5 | 7.53 |
| rY1 | 6.55 |
| rY2 | 5.95 |
| rY4 | 6.85 |
| rY5 | 7.41 |
Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors. [1][3][6]
| Receptor Subtype | Cell Line | pEC50 Value |
| rY1 | CHO | 6.44 |
| rY2 | CHO | <6 |
| rY4 | HEK-293 | 6.28 |
| rY5 | HEK-293 | 7.82 |
Note: Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Experimental Protocols
General Protocol for a Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of [D-Trp34]-NPY.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the NPY receptor subtype of interest.
-
Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [¹²⁵I]-PYY).
-
Add increasing concentrations of unlabeled [D-Trp34]-NPY (the competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled NPY).
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathways
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for Assay Optimization.
Troubleshooting Guide
Q: I am observing high non-specific binding in my radioligand binding assay. What could be the cause?
A: High non-specific binding can be caused by several factors:
-
Radioligand concentration is too high: Try reducing the concentration of the radioligand.
-
Insufficient washing: Ensure that the filters are washed thoroughly with ice-cold wash buffer to remove unbound radioligand.
-
Filter binding: The radioligand may be binding to the filters. Pre-soaking the filters in a blocking agent (e.g., polyethyleneimine) can help.
-
Quality of the peptide: Ensure the purity and integrity of your [D-Trp34]-NPY.
Q: My dose-response curve is flat, and I am not seeing any effect of [D-Trp34]-NPY. What should I do?
A: A flat dose-response curve suggests a lack of activity. Consider the following:
-
Incorrect receptor subtype: [D-Trp34]-NPY is highly selective for the Y5 receptor.[1][3] Ensure that your experimental system expresses the Y5 receptor.
-
Peptide degradation: Peptides can be sensitive to degradation. Prepare fresh solutions and handle them properly.
-
Concentration range: You may be testing a concentration range that is too low. Refer to the pEC50 values in Table 2 to guide your concentration selection.
-
Assay conditions: Optimize assay parameters such as incubation time, temperature, and buffer composition.
Q: The results from my functional assay are not consistent. What could be the issue?
A: Inconsistent results can arise from:
-
Cell health and passage number: Use cells that are healthy and within a consistent passage number range for all experiments.
-
Pipetting errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the peptide.
-
Reagent variability: Use the same batches of reagents for all related experiments to minimize variability.
-
Improper mixing: Ensure that the peptide is thoroughly mixed into the assay medium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. D-Trp(34) neuropeptide Y CAS#: 153549-84-9 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
preventing degradation of [D-Trp34]-NPY in experiments
Welcome to the technical support center for [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this valuable peptide during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My experiment with [D-Trp34]-NPY is giving inconsistent results. Could peptide degradation be the cause?
A1: Yes, inconsistent results are a common symptom of peptide degradation. [D-Trp34]-NPY, like other peptides, is susceptible to degradation by proteases present in experimental systems. This can lead to a decrease in the effective concentration of the active peptide, resulting in variability in your data. It is crucial to handle and store the peptide correctly and consider the use of protease inhibitors.
Q2: What is the primary advantage of using [D-Trp34]-NPY over native Neuropeptide Y (NPY)?
A2: The substitution of the naturally occurring L-tryptophan with a D-tryptophan at position 34 confers increased stability against enzymatic degradation.[1] Peptide bonds adjacent to D-amino acids are not readily recognized by most endogenous proteases, which typically target L-amino acid sequences.[1] This modification is designed to prolong the peptide's half-life in biological systems and enhance its selectivity for the Y5 receptor.[2]
Q3: How should I store my lyophilized and reconstituted [D-Trp34]-NPY?
A3: Proper storage is critical to prevent degradation. Adhere to the following guidelines for optimal stability:
| Storage Condition | Lyophilized Peptide | Reconstituted Peptide Solution |
| Long-term | -80°C | -80°C (up to 6 months) |
| Short-term | -20°C | -20°C (up to 1 month) |
Always store away from moisture and light. For reconstituted solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guides
Issue 1: Rapid Loss of [D-Trp34]-NPY Activity in Cell Culture
Possible Cause: Proteolytic degradation by enzymes secreted by cells or present in serum-containing media.
Solutions:
-
Serum-Free Media: If your experimental design allows, switch to a serum-free medium to reduce the concentration of exogenous proteases.
-
Heat-Inactivated Serum: If serum is required, use heat-inactivated serum to denature some of the proteolytic enzymes.
-
Protease Inhibitor Cocktails: Supplement your cell culture medium with a broad-spectrum protease inhibitor cocktail. These cocktails contain a mixture of inhibitors that target various classes of proteases.
| Protease Class | Examples of Inhibitors |
| Serine Proteases | Aprotinin, AEBSF, Pefabloc SC |
| Cysteine Proteases | E-64, Leupeptin |
| Aspartic Proteases | Pepstatin A |
| Aminopeptidases | Bestatin |
Note: The optimal concentration of the protease inhibitor cocktail should be determined empirically for your specific cell line to ensure it is not cytotoxic.
Issue 2: Degradation of [D-Trp34]-NPY in Plasma or Serum Samples
Possible Cause: High concentration of various proteases in plasma and serum. Native NPY is known to be cleaved by enzymes such as Dipeptidyl Peptidase 4 (DP4)-like enzymes, neprilysin, meprins, and cathepsins.[4][5][6]
Solutions:
-
Immediate Inhibition: Add a protease inhibitor cocktail to your blood collection tubes. Ensure the inhibitors are compatible with your downstream analysis.
-
Sample Processing: Process blood samples quickly and at low temperatures (e.g., on ice) to minimize enzymatic activity.
-
Specific Inhibitors: Based on the known degradation pathways of NPY, consider including specific inhibitors in your cocktail.
| Target Enzyme Family | Specific Inhibitor Examples |
| Dipeptidyl Peptidase 4 (DP4) | Sitagliptin, Vildagliptin |
| Neprilysin (Neutral Endopeptidase) | Thiorphan, Phosphoramidon |
| Cathepsins | E-64, specific cathepsin inhibitors |
Experimental Protocols
Protocol 1: Assessment of [D-Trp34]-NPY Stability in a Biological Matrix (e.g., Cell Culture Medium, Plasma)
This protocol outlines a general method to determine the stability of [D-Trp34]-NPY in your experimental matrix using High-Performance Liquid Chromatography (HPLC).
Materials:
-
[D-Trp34]-NPY
-
Your biological matrix of interest (e.g., cell culture medium, plasma)
-
Protease inhibitor cocktail (optional)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Spike a known concentration of [D-Trp34]-NPY into your biological matrix.
-
If testing the effect of inhibitors, create a parallel sample containing the protease inhibitor cocktail.
-
Incubate the samples under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots.
-
Immediately stop the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., ACN with 0.1% TFA).
-
Vortex and centrifuge to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to intact [D-Trp34]-NPY in your t=0 sample.
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining [D-Trp34]-NPY at each time point relative to the t=0 sample.
-
Visualizations
Signaling Pathway: Major Degradation Pathways of Neuropeptide Y
Caption: Major enzymatic degradation pathways of Neuropeptide Y.
Experimental Workflow: [D-Trp34]-NPY Stability Assessment
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of neuropeptide Y and its metabolites by high-performance liquid chromatography-electrospray ionization mass spectrometry and integrated sample clean-up with a novel restricted-access sulphonic acid cation exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ul.qucosa.de [ul.qucosa.de]
- 5. Proteolytic degradation of neuropeptide Y (NPY) from head to toe [publica.fraunhofer.de]
- 6. Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
[D-Trp34]-NPY off-target effects troubleshooting
Technical Support Center: [D-Trp34]-NPY
Welcome to the technical support center for [D-Trp34]-NPY. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and clarify experimental observations. The following guides and FAQs address specific challenges you may encounter, with a focus on distinguishing on-target Y5 receptor agonism from potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experiment shows unexpected cardiovascular effects (e.g., increased blood pressure, vasoconstriction) after administering [D-Trp34]-NPY. Is this an off-target effect?
A1: This is a plausible off-target effect, likely occurring at higher concentrations. While [D-Trp34]-NPY is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor, it retains a much lower affinity for the Y1 receptor. The NPY Y1 receptor is known to mediate vasoconstriction and other cardiovascular responses.[1][2][3]
Troubleshooting Steps:
-
Verify Concentration: Ensure the final concentration used in your experiment is within the recommended range for selective Y5 activation. Exceeding this range significantly increases the likelihood of engaging Y1 receptors.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the cardiovascular effect is concentration-dependent. A high EC50 value for the cardiovascular response compared to the desired Y5-mediated effect would support a Y1 off-target hypothesis.
-
Use a Y1 Antagonist: Co-administer a selective Y1 receptor antagonist (e.g., BIBP 3226).[4][5] If the antagonist blocks the unexpected cardiovascular effects without altering your primary Y5-mediated outcome, it strongly indicates an off-target effect through the Y1 receptor.
Q2: I'm observing inconsistent or paradoxical results in my feeding studies, such as an initial increase in food intake followed by an aversion. Why might this be happening?
A2: This is a complex phenomenon that can arise from several factors. The NPY system itself has intricate control over ingestive behaviors.
Possible Explanations & Troubleshooting:
-
Conditioned Flavor Aversion: High doses of NPY, while stimulating food intake, have also been reported to cause conditioned flavor aversions.[6] This suggests that activating certain NPY receptor populations or downstream pathways may induce malaise, which the animal then associates with the food. Consider reducing the administered dose.
-
Receptor Desensitization/Downregulation: Chronic or high-concentration exposure to an agonist can lead to receptor desensitization. If the study involves repeated administration, this could lead to a diminished orexigenic response over time.
-
Off-Target Receptor Activation: At supra-physiological concentrations, engagement of other NPY receptors (Y1, Y2, Y4) could trigger competing or opposing signaling pathways that modulate the primary Y5-driven feeding response.
-
Experimental Protocol: Review the timing of administration relative to the feeding period and the palatability of the food offered.
Q3: My behavioral assay results, for instance in anxiety tests, are not what I predicted for a Y5 agonist. What could be the cause?
A3: The role of the NPY system in anxiety is complex and receptor-specific. Y1 receptor agonism is generally considered anxiolytic, whereas Y2 receptor activation can be anxiogenic.[7] The specific role of the Y5 receptor is still under investigation, and its effects can be context-dependent.[7]
Troubleshooting Steps:
-
Assess Off-Target Binding: The observed behavioral effects could be a composite of Y5 activation and lower-affinity binding to Y1 or Y2 receptors, especially at higher doses.
-
Use Control Compounds: Compare the effects of [D-Trp34]-NPY with more selective agonists for Y1 and Y2 receptors to dissect which receptor subtype is responsible for the observed behavior in your model.
-
Consult Literature for Y5-Specific Effects: The orexigenic (appetite-stimulating) effect of Y5 agonism is well-established.[8][9] However, its role in anxiety is less clear-cut. An unexpected result may reflect the true, complex neurobiology of the Y5 receptor rather than an experimental artifact.
-
Confirm with a Y5 Antagonist: Pre-treatment with a selective Y5 antagonist (like CGP 71683A) should block the behavioral effects if they are indeed Y5-mediated.[8]
Q4: I am not observing the expected potent orexigenic effect of [D-Trp34]-NPY. What should I check?
A4: Failure to observe the expected increase in food intake can often be traced to issues with the compound's integrity, preparation, or the experimental protocol.
Troubleshooting Checklist:
-
Compound Integrity and Storage: [D-Trp34]-NPY is a peptide. Ensure it has been stored correctly at -20°C or -80°C to prevent degradation.[10][11] Avoid repeated freeze-thaw cycles.
-
Solubility: The peptide is soluble in 20% acetonitrile (B52724) up to 0.20 mg/ml.[10] Improper dissolution can lead to a lower effective concentration. Confirm that your vehicle is appropriate and the peptide is fully dissolved before administration.
-
Administration Route and Accuracy: For central effects like appetite stimulation, intracerebroventricular (ICV) injection is common.[9][11] Verify the accuracy of your injection coordinates and technique to ensure the compound reaches the target brain region.
-
Animal Model: Ensure the animal model (e.g., rat strain, genetic background) is responsive to NPY-induced feeding.[8][10]
-
Dosage: Confirm that the dose administered is consistent with published effective doses (e.g., 16 μ g/rat , ICV).[11]
Q5: How can I confirm that the effects I'm seeing are truly Y5-mediated and not due to off-target receptor activation?
A5: The gold standard for confirming on-target effects is through pharmacological blockade with a selective antagonist.
Confirmation Strategy:
-
Primary Method - Selective Antagonism: The most definitive method is to pre-administer a selective NPY Y5 receptor antagonist (e.g., CGP 71683A, L-152,804).[8][9] If the antagonist prevents the effect induced by [D-Trp34]-NPY, this provides strong evidence that the effect is mediated by the Y5 receptor.
-
Control for Other Receptors: In parallel, you can use selective antagonists for other NPY receptors (e.g., a Y1 antagonist) to demonstrate that they do not block the observed effect, further strengthening the claim of Y5 selectivity.
-
Binding and Functional Assays: Characterize the binding affinity (Ki) and functional potency (EC50) of [D-Trp34]-NPY for all relevant NPY receptors (Y1, Y2, Y4, Y5) in your experimental system (see protocols below). This will provide a quantitative measure of its selectivity.
Quantitative Data: Receptor Selectivity Profile
The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of [D-Trp34]-NPY for various NPY receptor subtypes. Higher pKi and pEC50 values indicate greater affinity and potency, respectively.
Table 1: Binding Affinity (pKi) of [D-Trp34]-NPY at Human and Rat NPY Receptors
| Receptor Subtype | Species | Cell Line | pKi Value | Reference |
|---|---|---|---|---|
| Y1 | Human | CHO | 6.49 | [11] |
| Y2 | Human | CHO | 5.43 | [11] |
| Y4 | Human | CHO | 7.08 | [11] |
| Y5 | Human | CHO | 7.53 | [11] |
| Y1 | Rat | CHO | 6.55 | [11] |
| Y2 | Rat | CHO | 5.95 | [11] |
| Y4 | Rat | CHO | 6.85 | [11] |
| Y5 | Rat | CHO | 7.41 | [11] |
Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors
| Receptor Subtype | Cell Line | pEC50 Value | Reference |
|---|---|---|---|
| Y1 | CHO | 6.44 | [10][11] |
| Y2 | CHO | < 6 | [10][11] |
| Y4 | HEK-293 | 6.28 | [10][11] |
| Y5 | HEK-293 | 7.82 | [10][11] |
Data indicates that [D-Trp34]-NPY is a potent Y5 receptor agonist with significantly lower potency at Y1, Y2, and Y4 receptors.[10]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of [D-Trp34]-NPY for a specific NPY receptor subtype (e.g., Y1, Y5).
Methodology:
-
Cell Culture: Culture cells stably expressing the human or rat NPY receptor of interest (e.g., CHO-hY5 cells).
-
Membrane Preparation: Harvest cells, homogenize in a cold buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY).
-
Increasing concentrations of the unlabeled competitor, [D-Trp34]-NPY.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of [D-Trp34]-NPY. Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay
Objective: To measure the functional potency (EC50) of [D-Trp34]-NPY by quantifying its ability to inhibit cAMP production. NPY receptors are Gi-coupled, and their activation inhibits adenylyl cyclase.[9][12]
Methodology:
-
Cell Culture: Plate cells expressing the NPY receptor of interest in a suitable multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add forskolin (B1673556) (an adenylyl cyclase activator) to all wells to stimulate cAMP production. Simultaneously, add increasing concentrations of [D-Trp34]-NPY to the test wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP level against the log concentration of [D-Trp34]-NPY. Fit the data to a dose-response inhibition curve to calculate the EC50 value, which represents the concentration of [D-Trp34]-NPY required to produce 50% of its maximal inhibitory effect.
Visualizations
Caption: [D-Trp34]-NPY signaling with on-target and potential off-target pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A typical experimental workflow for an in vivo study.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | The Role of Neuropeptide Y in Cardiovascular Health and Disease [frontiersin.org]
- 3. The effects of neuropeptide Y on myocardial contractility and coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Neuropeptide Y paradoxically increases food intake yet causes conditioned flavor aversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
improving [D-Trp34]-Neuropeptide Y solubility for injection
Welcome to the technical support center for [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this potent and selective Neuropeptide Y (NPY) Y5 receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a focus on improving solubility for injections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of Neuropeptide Y where the L-tryptophan at position 34 is replaced with a D-tryptophan. This modification confers high potency and selectivity for the NPY Y5 receptor.[1][2][3][4] Its primary research applications include the study of energy homeostasis, food intake, and obesity, as it has been shown to induce hyperphagia (increased food intake) and body weight gain in animal models.[4][5][6]
Q2: What is the known solubility of [D-Trp34]-NPY?
A2: The reported solubility of [D-Trp34]-NPY can vary depending on the solvent. For in vitro applications, it has been reported to be soluble in water at concentrations up to 100 mg/mL, though this may require sonication to achieve full dissolution.[1] Another reported solubility is 0.20 mg/mL in 20% acetonitrile (B52724).[5][7] For the parent molecule, Neuropeptide Y, solubility is reported to be approximately 10 mg/mL in PBS (pH 7.2) and around 30 mg/mL in organic solvents like ethanol, DMSO, and dimethylformamide.[8]
Q3: What is the mechanism of action for [D-Trp34]-NPY?
A3: [D-Trp34]-NPY acts as a potent and selective agonist for the Neuropeptide Y Y5 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves coupling to the Gi alpha subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Activation of the Y5 receptor can also stimulate other signaling cascades, including the Phospholipase C (PLC) pathway and the RhoA pathway, which can influence intracellular calcium levels and cytoskeletal dynamics, respectively.[9][10][11][12]
Q4: How should I store lyophilized and reconstituted [D-Trp34]-NPY?
A4: Lyophilized [D-Trp34]-NPY should be stored at -20°C for long-term stability.[5] Once reconstituted in a solvent, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. The reconstituted solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] For aqueous solutions, it is often recommended to use them within a day, especially if not stored in aliquots at low temperatures.[8]
Troubleshooting Guide: Solubility and Solution Preparation
This guide provides solutions to common issues encountered when preparing [D-Trp34]-NPY solutions for injection.
Problem 1: Lyophilized peptide is difficult to dissolve in aqueous buffers (e.g., PBS).
-
Cause: The amino acid composition of [D-Trp34]-NPY, which includes several hydrophobic residues, can lead to poor solubility in neutral aqueous solutions. Peptides are often least soluble at their isoelectric point (pI).
-
Solution:
-
pH Adjustment: Based on the amino acid sequence of [D-Trp34]-NPY, calculating its theoretical pI can guide the choice of buffer pH. For basic peptides (net positive charge), dissolving in a slightly acidic buffer can improve solubility. Conversely, acidic peptides (net negative charge) dissolve better in slightly basic buffers.
-
Use of Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile is recommended, followed by slow dilution with the aqueous buffer of choice.[13][14] It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental model.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate the dissolution of the peptide in aqueous solutions.[1]
-
Problem 2: Peptide precipitates out of solution after initial dissolution.
-
Cause: This can be due to peptide aggregation, where individual peptide molecules self-associate to form larger, insoluble complexes. This can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the buffer.
-
Solution:
-
Optimize Concentration: Try working with a lower concentration of the peptide.
-
Inclusion of Excipients: The addition of certain excipients can help to prevent aggregation and improve stability. These include:
-
Sugars (e.g., mannitol, sucrose): These can act as cryoprotectants and stabilizers.
-
Surfactants (e.g., Polysorbate 80): These can help to solubilize hydrophobic peptides, but their concentration must be carefully optimized to avoid cellular toxicity.
-
Cyclodextrins (e.g., HP-β-CD): These have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.
-
-
Storage Conditions: Ensure the reconstituted peptide is stored properly at low temperatures and in appropriate aliquots to minimize freeze-thaw cycles.
-
Problem 3: Uncertainty about the appropriate vehicle for in vivo injections.
-
Cause: The choice of vehicle is critical for ensuring the solubility and stability of the peptide while minimizing any potential toxicity or physiological effects from the vehicle itself.
-
Solution:
-
Sterile Saline or aCSF: For intracerebroventricular (ICV) injections, the most common and generally well-tolerated vehicles are sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF).[15]
-
Co-solvents for in vivo use: If a co-solvent is necessary, DMSO is often used. However, the final concentration should be kept as low as possible (typically below 5-10%) and the potential effects of DMSO on the experimental outcome should be considered and controlled for.
-
Literature Review: It is highly recommended to review published studies that have used [D-Trp34]-NPY or similar neuropeptide analogs for the specific route of administration to determine the vehicle compositions that have been successfully used. For example, studies have described the ICV infusion of [D-Trp34]-NPY in mice, and the vehicle used in those studies would be a good starting point.[5]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~4311.77 g/mol | [5] |
| Molecular Formula | C₁₉₆H₂₈₉N₅₅O₅₆ | [5] |
| Amino Acid Sequence | YPSKPDNPGEDAPAEDLARYYSALRHYINLITR[D-Trp] QY-NH₂ | |
| Receptor Specificity | Potent and selective agonist for NPY Y5 receptor | [1][2][3][4] |
Table 2: Reported Solubilities of [D-Trp34]-NPY and related Neuropeptide Y
| Compound | Solvent | Concentration | Notes | Reference |
| [D-Trp34]-NPY | 20% Acetonitrile in Water | 0.20 mg/mL | - | [5][7] |
| [D-Trp34]-NPY | Water | up to 100 mg/mL | May require sonication | [1] |
| Neuropeptide Y | PBS (pH 7.2) | ~10 mg/mL | - | [8] |
| Neuropeptide Y | Ethanol, DMSO, DMF | ~30 mg/mL | - | [8] |
Experimental Protocols
Protocol 1: General Reconstitution of Lyophilized [D-Trp34]-NPY
This protocol provides a general guideline for reconstituting lyophilized [D-Trp34]-NPY. The choice of solvent will depend on the specific experimental application.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water, PBS (pH 7.4), or other appropriate buffer
-
Organic solvent (e.g., DMSO, 20% acetonitrile) if required
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Allow the vial to equilibrate to room temperature.
-
Based on the desired final concentration and the information in Table 2, select an appropriate solvent.
-
For aqueous solutions, add the calculated volume of sterile water or buffer to the vial.
-
Gently vortex the vial to mix. If the peptide does not fully dissolve, a brief sonication (e.g., 10-15 seconds in a water bath sonicator) may be applied. Avoid excessive heating.
-
For solutions requiring an organic co-solvent, first dissolve the peptide in a small volume of the organic solvent (e.g., DMSO). Once fully dissolved, slowly add the aqueous buffer to the desired final volume while gently vortexing.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the reconstituted peptide into sterile, low-protein binding tubes for storage at -20°C or -80°C.
Protocol 2: Preparation of [D-Trp34]-NPY for Intracerebroventricular (ICV) Injection
This protocol outlines the preparation of [D-Trp34]-NPY for direct injection into the cerebral ventricles of rodents.
Materials:
-
Reconstituted [D-Trp34]-NPY stock solution (from Protocol 1)
-
Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Thaw an aliquot of the concentrated [D-Trp34]-NPY stock solution on ice.
-
Calculate the volume of the stock solution needed to achieve the desired final injection concentration.
-
In a sterile microcentrifuge tube, dilute the stock solution with sterile aCSF or saline to the final desired volume. For example, if the stock is in DMSO, ensure the final DMSO concentration is minimal and consistent across all experimental groups, including the vehicle control.
-
Gently mix the solution by pipetting up and down.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Keep the prepared injection solution on ice until use. It is recommended to use the solution on the day of preparation.
Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting [D-Trp34]-NPY Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation. | Sigma-Aldrich [merckmillipore.com]
- 4. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 5. This compound (CAS 153549-84-9): R&D Systems [rndsystems.com]
- 6. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Hypoxia-activated neuropeptide Y/Y5 receptor/RhoA pathway triggers chromosomal instability and bone metastasis in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
issues with [D-Trp34]-NPY stability at room temperature
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY). The information provided addresses common stability issues encountered at room temperature during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of [D-Trp34]-NPY instability at room temperature?
A1: The instability of [D-Trp34]-NPY in solution at room temperature is primarily due to two factors:
-
Enzymatic Degradation: Peptidases present in biological samples (e.g., cell culture media with serum, tissue homogenates) can cleave the peptide, leading to loss of activity. Neuropeptide Y (NPY) and its analogs are susceptible to cleavage by enzymes such as dipeptidyl peptidase 4 (DPP4) and other aminopeptidases.
-
Chemical Degradation: The D-Tryptophan residue at position 34 is susceptible to oxidation. Exposure to air, light, and certain metal ions can accelerate this process. Other chemical modifications can also occur depending on the buffer composition and pH.
Q2: How should I properly store and handle [D-Trp34]-NPY to ensure its stability?
A2: To maximize the stability of [D-Trp34]-NPY, follow these storage and handling guidelines:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability.
-
Reconstituted Solutions: For short-term use (up to one week), store reconstituted solutions at 4°C. For longer-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.
-
Handling: When preparing solutions, use sterile, high-purity water or a recommended buffer. Minimize the time the peptide solution is kept at room temperature. Protect solutions from light.
Q3: I am observing a loss of biological activity in my experiments with [D-Trp34]-NPY. How can I troubleshoot this?
A3: A loss of biological activity is often linked to peptide degradation. Consider the following troubleshooting steps:
-
Confirm Peptide Integrity: Before use, and especially if you suspect degradation, verify the purity of your [D-Trp34]-NPY stock solution using a method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Optimize Experimental Conditions:
-
Minimize Time at Room Temperature: Prepare your experimental solutions immediately before use and keep them on ice whenever possible.
-
Use Protease Inhibitors: If working with biological samples that may contain proteases, consider adding a protease inhibitor cocktail to your buffers.
-
Control pH: Maintain the pH of your solutions within a stable range for the peptide, typically between pH 5 and 7.
-
-
Evaluate Reagents: Ensure that your buffers and other reagents are free of contaminants that could contribute to peptide degradation, such as metal ions or oxidizing agents.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | 1. Assess Purity: Analyze an aliquot of your [D-Trp34]-NPY stock and working solutions by RP-HPLC to determine the percentage of the intact peptide. 2. Review Handling Procedures: Ensure that the peptide is not being subjected to prolonged exposure to room temperature, light, or harsh chemical conditions. 3. Incorporate Controls: Include a freshly prepared positive control in your experiments to compare against older solutions. |
| Incorrect Concentration | 1. Verify Reconstitution: Double-check the calculations used for reconstituting the lyophilized powder. 2. Use Calibrated Equipment: Ensure that pipettes and other measurement instruments are properly calibrated. |
| Suboptimal Assay Conditions | 1. pH and Buffer: Confirm that the pH and composition of your assay buffer are optimal for [D-Trp34]-NPY activity and stability. 2. Presence of Proteases: If applicable, add protease inhibitors to your assay medium. |
Issue 2: Appearance of Additional Peaks in HPLC Chromatogram
| Potential Cause | Troubleshooting Steps |
| Enzymatic Cleavage | 1. Identify Fragments: If coupled with a mass spectrometer, analyze the new peaks to identify potential peptide fragments resulting from enzymatic cleavage. Common cleavage sites for NPY are at the N-terminus. 2. Prevent Cleavage: Use protease inhibitors in your experimental setup. |
| Oxidation of D-Tryptophan | 1. Mass Spectrometry Analysis: Oxidation of the tryptophan residue can lead to an increase in mass of +4, +16, or +32 Da. Mass spectrometry can help identify these modified peptides. 2. Prevent Oxidation: Prepare solutions with degassed buffers and minimize exposure to air and light. Consider adding antioxidants like methionine to your solutions. |
| Other Chemical Modifications | 1. Review Formulation: Analyze the components of your solution for any reactive species that could be modifying the peptide. |
Data Presentation
Due to the limited availability of specific quantitative stability data for [D-Trp34]-NPY at room temperature in the public domain, the following table presents a hypothetical stability profile to illustrate how such data would be structured. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Hypothetical Stability of [D-Trp34]-NPY in Aqueous Solution at 25°C (pH 7.4)
| Time (Hours) | % Intact [D-Trp34]-NPY (Purity by HPLC) |
| 0 | 99.5% |
| 4 | 95.2% |
| 8 | 88.7% |
| 24 | 70.1% |
| 48 | 55.8% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Stability Assessment of [D-Trp34]-NPY by RP-HPLC
This protocol outlines a general method to assess the stability of [D-Trp34]-NPY in a given formulation over time.
1. Materials:
-
[D-Trp34]-NPY
-
HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)
-
Buffer of choice for stability testing (e.g., Phosphate-Buffered Saline, pH 7.4)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Procedure:
-
Preparation of Stock Solution: Reconstitute [D-Trp34]-NPY in the buffer of choice to a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several vials and incubate at room temperature (e.g., 25°C).
-
Time Points: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial and immediately store it at -80°C to halt degradation until analysis.
-
HPLC Analysis:
-
Set up the HPLC system. A typical mobile phase would be:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 20 µL) of the [D-Trp34]-NPY sample.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact [D-Trp34]-NPY based on its retention time from the time 0 sample.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of remaining [D-Trp34]-NPY at each time point relative to the time 0 sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
Mandatory Visualizations
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
variability in animal response to [D-Trp34]-Neuropeptide Y
Welcome to the technical support center for [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this selective Neuropeptide Y Y5 receptor agonist in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues and variability in animal responses.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during experiments with [D-Trp34]-NPY.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Neuropeptide Y (NPY). It is a potent and selective agonist for the NPY Y5 receptor.[1] Its primary documented effect in preclinical animal models is the stimulation of food intake, making it a powerful orexigenic agent.[1] It has significantly lower affinity for the NPY Y1, Y2, and Y4 receptors.[2]
Q2: We administered [D-Trp34]-NPY intracerebroventricularly (ICV) to our animals, but did not observe the expected increase in food intake. What are the potential reasons for this?
A2: Several factors can contribute to a lack of orexigenic response. Consider the following troubleshooting steps:
-
Species and Strain Differences: The expression and distribution of NPY receptors, including the Y5 subtype, can vary significantly between species (e.g., rats, mice, guinea pigs) and even between different strains of the same species.[3] This is a critical factor that can lead to variable responses. For instance, while potent effects are seen in rats, the specific response in your chosen model may differ based on its Y5 receptor expression profile.
-
Genetic Models: In genetically obese models like Zucker rats, [D-Trp34]-NPY has been shown to stimulate food intake in both lean and obese animals.[2] However, the baseline metabolic state and potential alterations in receptor sensitivity in your specific genetic model could influence the outcome.
-
Peptide Integrity and Solubility: Ensure the peptide was stored correctly (typically lyophilized at -20°C) and that the correct solvent was used for reconstitution. [D-Trp34]-NPY is often dissolved in a small amount of organic solvent like acetonitrile (B52724) or DMSO, and then diluted in an aqueous buffer.[4][5] Improper dissolution or degradation of the peptide will lead to a loss of bioactivity.
-
Injection Accuracy: For ICV or direct intraparenchymal injections, the accuracy of the stereotaxic coordinates is crucial. Missing the target ventricle or hypothalamic nucleus (like the paraventricular nucleus, PVN) will result in a diminished or absent response. It is advisable to perform dye injections (e.g., Evans blue) in a subset of animals to verify cannula placement.
-
Dosage: The dose-response relationship for [D-Trp34]-NPY can vary. If the dose is too low, it may not elicit a significant effect. Conversely, very high doses of NPY have been reported to paradoxically cause conditioned flavor aversions, which could complicate feeding studies.
-
Sex Differences: The NPY system exhibits sexual dimorphism. Females have been reported to have lower basal NPY levels in certain brain regions.[6] While specific data for [D-Trp34]-NPY is limited, sex should be considered as a potential source of variability.
Q3: We observed significant variability in food intake response between individual animals within the same experimental group. What could be the cause?
A3: In addition to the factors listed above, inter-individual variability can arise from:
-
Baseline Metabolic State: The level of satiety or fasting state of an animal can influence its response to an orexigenic stimulus. Standardizing the fasting period before the experiment is critical.
-
Dominance Hierarchies: In group-housed animals, social stress can affect baseline NPY levels and feeding behavior.
-
Circadian Rhythm: The effects of NPY on food intake can be more pronounced during specific phases of the light-dark cycle, typically at the beginning of the dark (active) phase.[7]
-
Surgical Recovery: Inadequate recovery from stereotaxic surgery can impact the health and baseline behavior of the animals, leading to inconsistent results.
Q4: Are there any known non-feeding related effects of [D-Trp34]-NPY?
A4: While the primary focus of [D-Trp34]-NPY research has been on its orexigenic properties, the broader NPY system is involved in a range of physiological processes. Activation of Y1 and Y5 receptors in brain regions like the amygdala has been linked to anxiolytic (anxiety-reducing) effects.[8] However, some studies suggest a dissociation between the feeding and anxiolytic pathways, with the latter being more strongly associated with the Y1 receptor.[8] The cardiovascular system is also regulated by NPY, with effects on blood pressure and heart rate.[9] The specific cardiovascular effects of the Y5-selective [D-Trp34]-NPY are less well-characterized and could be a source of experimental variability.
Data on [D-Trp34]-NPY Effects
The following tables summarize quantitative data from key studies to aid in experimental design and comparison.
Table 1: Orexigenic Effects of ICV [D-Trp34]-NPY in Different Rodent Models
| Animal Model | Dose | Administration Route | Observation | Reference |
| Male Long-Evans Rats | Not specified | ICV | Marked increase in food intake, blocked by a Y5 antagonist. | [1] |
| Male Zucker Rats (Lean & Obese) | 16 µ g/rat | ICV | Stimulated food intake to the same extent in both lean and obese rats 1 hour post-injection. | [2] |
| C57BL/6J Mice | 5 and 10 µ g/day (chronic) | ICV (osmotic pump) | Dose-dependent hyperphagia and body weight gain over 7 days. |
Table 2: Receptor Binding and Potency of [D-Trp34]-NPY
| Receptor Subtype (Rat) | pEC50 | Selectivity over Y1 | Selectivity over Y2 | Selectivity over Y4 | Reference |
| rY5 | 7.82 | > 26-fold | > 1000-fold | > 1000-fold | [10] |
| rY1 | 6.44 | - | - | - | [10] |
| rY2 | < 6 | - | - | - | [10] |
| rY4 | 6.28 | - | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for common experimental procedures involving [D-Trp34]-NPY.
Protocol 1: Preparation and Solubility of [D-Trp34]-NPY
[D-Trp34]-NPY is a lyophilized peptide and requires careful handling to maintain its bioactivity.
-
Storage: Store the lyophilized peptide at -20°C.
-
Reconstitution:
-
Allow the vial to warm to room temperature before opening.
-
For initial solubilization of this hydrophobic peptide, it is recommended to first use a small amount of an organic solvent.[4]
-
Example: Dissolve in a minimal volume of 20% acetonitrile or DMSO.[5]
-
-
Gently vortex to ensure the peptide is fully dissolved.
-
Dilute to the final desired concentration with a sterile aqueous buffer (e.g., phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)).
-
-
Storage of Stock Solutions: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Acute Intracerebroventricular (ICV) Injection in Mice
This protocol describes a single injection into the lateral ventricles.
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[11] Confirm adequate anesthesia with a toe-pinch reflex test.
-
Stereotaxic Surgery:
-
Place the anesthetized mouse in a stereotaxic frame.[11]
-
Apply eye ointment to prevent corneal drying.
-
Shave the head and sterilize the surgical area with chlorhexidine (B1668724) or a similar antiseptic.
-
Make a midline incision to expose the skull.
-
Identify the bregma.
-
Drill a small burr hole over the lateral ventricle. Typical coordinates for C57BL/6J mice relative to bregma are:
-
Anterior-Posterior (AP): -0.6 mm
-
Medial-Lateral (ML): ±1.15 mm
-
Dorsal-Ventral (DV): -1.6 mm (from the pial surface)[11]
-
-
-
Injection:
-
Load the prepared [D-Trp34]-NPY solution into a Hamilton syringe or a similar microinjection system.
-
Slowly lower the injection needle to the target DV coordinate.
-
Inject the desired volume (typically 1-5 µL) at a slow, controlled rate (e.g., 300 nL/min) to prevent tissue damage and backflow.[11]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.[11]
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia as per your institution's animal care guidelines. Monitor the animal until it has fully recovered from anesthesia.
Protocol 3: Direct Injection into the Paraventricular Nucleus (PVN) of Rats
This protocol is for targeted injection into a key hypothalamic nucleus for feeding regulation.
-
Anesthesia and Stereotaxic Setup: Follow the same initial procedures as for mice, using a stereotaxic frame designed for rats.
-
Coordinates: The paraventricular nucleus is a common target for NPY-related feeding studies. Typical coordinates for adult male Wistar or Sprague-Dawley rats relative to bregma are:
-
Anterior-Posterior (AP): -1.8 mm
-
Medial-Lateral (ML): ±0.4 mm
-
Dorsal-Ventral (DV): -7.9 mm (from the skull surface) (Note: These coordinates are a guide and should be optimized for the specific rat strain and age using a brain atlas.)
-
-
Injection: The injection procedure is similar to the ICV protocol, but with smaller volumes (e.g., 100-500 nL) delivered at a very slow rate.
Visualizations
The following diagrams illustrate key pathways and workflows related to [D-Trp34]-NPY experimentation.
Caption: NPY Y5 Receptor Signaling Pathway.
Caption: Workflow for In Vivo [D-Trp34]-NPY Studies.
Caption: Troubleshooting Logic for [D-Trp34]-NPY Experiments.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Species differences in the expression and distribution of the neuropeptide Y Y1, Y2, Y4, and Y5 receptors in rodents, guinea pig, and primates brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Sex Differences in the Neuropeptide Y System and Implications for Stress Related Disorders [mdpi.com]
- 7. JCI Insight - Neuropeptide Y expression marks partially differentiated β cells in mice and humans [insight.jci.org]
- 8. Anxiolytic-like action of neuropeptide Y: mediation by Y1 receptors in amygdala, and dissociation from food intake effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 11. Rodent intracerebroventricular AAV injections [protocols.io]
Technical Support Center: [D-Trp34]-NPY Receptor Binding Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing [D-Trp34]-Neuropeptide Y (NPY) in receptor binding assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the success of your experiments.
Troubleshooting Guides
This section addresses common issues encountered during [D-Trp34]-NPY receptor binding assays in a user-friendly question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is excessively high, leading to a poor assay window. What are the potential causes and how can I reduce it?
A: High non-specific binding (NSB) can obscure the specific binding signal, making accurate data interpretation challenging. Ideally, NSB should be less than 10% of the total binding. Here are common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands, or those of lower purity, can contribute to high NSB.
-
Solution: Ensure the radiolabeled [D-Trp34]-NPY is of high radiochemical purity (>95%). If hydrophobicity is an issue, consider modifications to the assay buffer.
-
-
Assay Conditions: Suboptimal buffer components or incubation parameters can increase non-specific interactions.
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) (typically 0.1-1%) into your assay buffer to coat surfaces and reduce non-specific interactions.
-
Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce NSB. However, ensure that equilibrium for specific binding is still achieved.
-
Solution 3: Modify Wash Buffer: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.
-
-
Filter and Plate Binding: The radioligand may be binding to the filter paper or assay plates.
-
Solution: Pre-soak the filter mats in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding. Using low-protein-binding plates can also be beneficial.
-
-
Tissue/Membrane Concentration: Using too much membrane protein can increase non-specific binding sites.
-
Solution: Titrate the amount of membrane protein used in the assay to find the optimal concentration that provides a good signal-to-noise ratio.
-
Issue 2: Low Specific Binding or No Signal
Q: I am observing very low or no specific binding in my assay. What could be the problem?
A: A weak or absent specific binding signal can be due to several factors related to your reagents or experimental setup:
-
Receptor Presence and Activity: The target receptor (NPY Y5) may be absent, at a very low density, or inactive in your preparation.
-
Solution 1: Confirm Receptor Expression: Verify the expression of the Y5 receptor in your cell line or tissue preparation using a validated method (e.g., Western blot, qPCR).
-
Solution 2: Ensure Proper Membrane Preparation: Prepare membranes fresh and use protease inhibitors during homogenization to prevent receptor degradation. Store membranes properly at -80°C.
-
-
Radioligand Issues: The radioligand may have degraded or have low specific activity.
-
Solution 1: Check Radioligand Integrity: Ensure the radiolabeled [D-Trp34]-NPY has not exceeded its shelf life and has been stored correctly to prevent degradation.
-
Solution 2: Verify Specific Activity: Use a radioligand with high specific activity to ensure a detectable signal, especially for receptors with low expression levels.
-
-
Assay Conditions: The assay may not have reached equilibrium, or the buffer composition may be inhibiting binding.
-
Solution 1: Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium. For NPY receptors, this is often between 60 and 120 minutes at room temperature.
-
Solution 2: Check Buffer Components: Ensure the pH and ionic strength of your assay buffer are optimal for NPY receptor binding. The presence of specific divalent cations like Mg²⁺ and Ca²⁺ can be critical.
-
Frequently Asked Questions (FAQs)
Q1: What is [D-Trp34]-NPY and why is it used in binding assays?
A1: [D-Trp34]-NPY is a synthetic analog of Neuropeptide Y where the Leucine at position 34 is replaced with a D-Tryptophan. This modification confers high potency and selectivity for the NPY Y5 receptor subtype.[1][2] It is a valuable tool for studying the specific physiological roles of the Y5 receptor.[1]
Q2: Which radiolabel is typically used for [D-Trp34]-NPY binding assays?
A2: While [D-Trp34]-NPY itself can be radiolabeled, it is common in competitive binding assays to use a radiolabeled ligand with broader specificity, such as [¹²⁵I]-Peptide YY (PYY) or [¹²⁵I]-NPY, and then compete for its binding with unlabeled [D-Trp34]-NPY.
Q3: What is a typical concentration range for [D-Trp34]-NPY in a competition binding assay?
A3: In a competition binding assay, you would typically use a range of concentrations of unlabeled [D-Trp34]-NPY spanning several orders of magnitude, for example, from 1 pM to 10 µM, to generate a complete inhibition curve.
Q4: How should I prepare my cell membranes for the assay?
A4: Cell membranes should be prepared by homogenizing cells in a cold lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer. For long-term storage, membranes should be aliquoted and stored at -80°C.
Q5: What is the primary signaling pathway activated by the NPY Y5 receptor?
A5: The NPY Y5 receptor, like other NPY receptors, is primarily coupled to inhibitory G-proteins (Gi/o).[3] Activation of the Y5 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4]
Quantitative Data
The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY for various human (h) and rat (r) NPY receptor subtypes.
| Receptor Subtype | pKi | pEC50 |
| hY1 | 6.49 | - |
| rY1 | 6.55 | 6.44 |
| hY2 | 5.43 | - |
| rY2 | 5.95 | <6 |
| hY4 | 7.08 | - |
| rY4 | 6.85 | 6.28 |
| hY5 | 7.53 | - |
| rY5 | 7.41 | 7.82 |
| Data sourced from MedChemExpress product information and may have been determined in different cell systems (CHO or HEK-293 cells).[5] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for NPY Y5 Receptor
This protocol describes a competitive binding assay to determine the affinity of [D-Trp34]-NPY for the NPY Y5 receptor expressed in a stable cell line.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human or rat NPY Y5 receptor.
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) or [¹²⁵I]-NPY.
-
Competitor: Unlabeled [D-Trp34]-NPY.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled NPY.
-
96-well Microplates: Low-protein-binding plates are recommended.
-
Glass Fiber Filters: Pre-treated with 0.3-0.5% PEI.
-
Scintillation Fluid and Counter.
Procedure:
-
Plate Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add increasing concentrations of unlabeled [D-Trp34]-NPY to the competition wells.
-
For Total Binding wells, add only assay buffer.
-
For Non-Specific Binding wells, add a high concentration of unlabeled NPY.
-
-
Radioligand Addition: Add the radioligand (e.g., [¹²⁵I]-PYY) to all wells at a final concentration at or below its Kd.
-
Membrane Addition: Add the cell membranes (typically 10-50 µg of protein per well) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (around 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Visualizations
NPY Y5 Receptor Signaling Pathway
Caption: NPY Y5 Receptor Signaling Pathway.
Experimental Workflow for [D-Trp34]-NPY Binding Assay
Caption: Experimental Workflow Diagram.
Troubleshooting Logic for High Non-Specific Binding
References
- 1. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
unexpected behavioral effects of [D-Trp34]-Neuropeptide Y
Welcome to the technical support center for [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this potent and selective Neuropeptide Y Y5 receptor agonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary and expected behavioral effect of this compound?
A1: The primary and well-documented behavioral effect of [D-Trp34]-NPY is a significant increase in food intake.[1][2] As a potent and selective Y5 receptor agonist, it is expected to induce orexigenic (appetite-stimulating) behavior in animal models.[3][4] Chronic administration has been shown to lead to hyperphagia, weight gain, and related metabolic changes.[3]
Q2: I administered [D-Trp34]-NPY but did not observe an increase in food intake. What are the potential reasons?
A2: Several factors could contribute to a lack of the expected orexigenic effect. Please consider the following troubleshooting steps:
-
Compound Integrity and Solubility: Ensure the peptide is properly stored at -20°C and has not degraded.[3] Confirm the solubility of the compound in your vehicle; [D-Trp34]-NPY is soluble up to 0.20 mg/ml in 20% acetonitrile.[3] Improper solubilization can lead to inaccurate dosing.
-
Route of Administration and Dosage: Intracerebroventricular (ICV) injection is a common and effective route for central nervous system targets.[1] Verify that the dosage is appropriate. Studies have shown significant effects with ICV administration in rats.[1][2]
-
Animal Model and Satiety State: The metabolic state of the animal can influence the magnitude of the feeding response. While NPY can induce feeding in satiated rats, the baseline feeding drive of the animals should be considered.[5]
-
Y5 Receptor Expression and Function: Ensure the animal model you are using expresses functional Y5 receptors in the relevant brain regions for feeding behavior.
Q3: Can [D-Trp34]-NPY have behavioral effects unrelated to feeding, such as on anxiety or locomotion?
A3: While [D-Trp34]-NPY is highly selective for the Y5 receptor, which is primarily associated with feeding, the broader Neuropeptide Y (NPY) system is deeply involved in regulating anxiety, stress, and locomotion through other receptors like Y1 and Y2.[6][7] Unexpected anxiolytic, anxiogenic, or sedative-like effects, though not the primary expectation for a Y5-selective agonist, could arise from:
-
Off-target effects at high concentrations: Although highly selective, supraphysiological doses might lead to interactions with other NPY receptors. It is crucial to use the lowest effective dose.
-
Metabolism of the peptide: The in-vivo degradation of NPY can alter its receptor specificity.[8] While [D-Trp34]-NPY is a modified peptide, its metabolic stability and potential byproducts are worth considering.
-
Indirect network effects: Stimulation of Y5 receptors in specific neural circuits could indirectly modulate other circuits that influence anxiety or activity levels.
Q4: We observed a paradoxical aversive reaction to a flavored solution paired with [D-Trp34]-NPY administration. Is this plausible?
A4: This is a plausible, though unexpected, finding. Studies with Neuropeptide Y itself have shown that at doses that stimulate food intake, NPY can also induce conditioned flavor aversions.[9] This suggests a complex interplay between the rewarding aspects of food intake and potentially aversive internal states induced by high levels of NPYergic stimulation. Your observation with a selective Y5 agonist would be a novel finding, suggesting this paradoxical effect may be mediated, at least in part, by the Y5 receptor.
Troubleshooting Guides
Issue 1: Inconsistent or Variable Behavioral Responses to [D-Trp34]-NPY
| Potential Cause | Troubleshooting Step |
| Peptide Stability/Handling | Aliquot the peptide upon reconstitution to avoid repeated freeze-thaw cycles. Store at -20°C.[3] |
| Injection Accuracy | For ICV injections, verify cannula placement histologically post-experiment to ensure consistent targeting of the cerebral ventricles. |
| Circadian Rhythm | Conduct behavioral testing at the same time of day for all animals, as NPY expression and feeding behaviors can be influenced by circadian rhythms. |
| Animal Stress Levels | High baseline stress can impact NPY systems and behavior.[6] Ensure proper acclimatization of animals to the experimental setup and handling procedures. |
Issue 2: Unexpected Sedative or Hyperactive Effects
| Potential Cause | Troubleshooting Step |
| Dose-Response Effects | Perform a dose-response study to determine if the observed motor effects are dose-dependent. High doses may lead to unexpected outcomes. |
| Interaction with Other Receptors | While [D-Trp34]-NPY is Y5 selective, consider the possibility of off-target effects at Y1 or Y2 receptors, which are known to modulate activity.[8] |
| Behavioral Assay Sensitivity | The observed effect may be an artifact of the specific behavioral test used. Corroborate findings with a battery of motor activity tests (e.g., open field, home cage activity). |
Quantitative Data Summary
Table 1: Receptor Binding and Potency of this compound
| Receptor Subtype | Species | Assay Type | pKi / pEC50 | Selectivity vs. Y5 | Reference |
| Y5 | Rat | Functional (EC50) | 7.82 | - | [3][4] |
| Y1 | Rat | Functional (EC50) | 6.44 | >26-fold | [3][4] |
| Y2 | Rat | Functional (EC50) | < 6 | >1000-fold | [3][4] |
| Y4 | Rat | Functional (EC50) | 6.28 | >1000-fold | [3][4] |
| hY1 | Human | Binding (Ki) | 6.49 | - | [2][10] |
| hY2 | Human | Binding (Ki) | 5.43 | - | [2][10] |
| hY4 | Human | Binding (Ki) | 7.08 | - | [2][10] |
| hY5 | Human | Binding (Ki) | 7.53 | - | [2][10] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. pKi is the negative logarithm of the binding affinity of a ligand.
Table 2: Effects of [D-Trp34]-NPY on Food Intake in Rats
| Administration Route | Dose | Observation | Blockade | Reference |
| Intracerebroventricular (ICV) | 16 µ g/rat | Significant increase in food intake at 1 hour post-injection. | - | [2] |
| Intracerebroventricular (ICV) | Not specified | Markedly increases food intake. | Blocked by Y5 receptor antagonist CGP 71683A. | [1] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection for Behavioral Studies
-
Surgical Procedure: Anesthetize the rodent (e.g., male Sprague-Dawley rat) following approved institutional animal care guidelines. Place the animal in a stereotaxic frame.
-
Cannula Implantation: Drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the appropriate coordinates and secure it with dental cement and skull screws.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
Peptide Preparation: On the day of the experiment, dissolve [D-Trp34]-NPY in a sterile vehicle (e.g., saline or artificial cerebrospinal fluid) to the desired concentration.
-
Injection: Gently restrain the animal. Insert an injector cannula, extending just beyond the tip of the guide cannula, into the lateral ventricle. Infuse the prepared [D-Trp34]-NPY solution over a period of 1-2 minutes.
-
Behavioral Observation: Following the injection, place the animal in the appropriate behavioral apparatus (e.g., a cage with pre-weighed food for a feeding study) and record the relevant behaviors.
Protocol 2: Conditioned Flavor Aversion (CFA) Paradigm
-
Acclimatization: Acclimatize water-deprived rats to receiving their daily water from a single tube for a set period (e.g., 30 minutes) in individual cages.
-
Conditioning Day: Present a novel flavored solution (e.g., saccharin-sweetened water) instead of plain water. Immediately after the drinking session, administer [D-Trp34]-NPY via the desired route (e.g., ICV). Control animals receive a vehicle injection.
-
Aversion Test: After a recovery day with plain water, present the animals with a two-bottle choice between the novel flavored solution and plain water.
-
Data Analysis: Calculate a preference ratio (volume of flavored solution consumed / total volume consumed). A significant reduction in the preference ratio in the peptide-treated group compared to the control group indicates a conditioned flavor aversion.
Visualizations
Caption: NPY receptor signaling pathways and behavioral outcomes.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 5. Effects of neuropeptide Y (NPY) and [D-Trp32]NPY on monoamine and metabolite levels in dialysates from rat hypothalamus during feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuropeptide Y (NPY)-ergic System is Associated with Behavioral Resilience to Stress Exposure in an Animal Model of Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral effects of neuropeptide Y in F344 rat substrains with a reduced dipeptidyl-peptidase IV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y paradoxically increases food intake yet causes conditioned flavor aversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Efficacy Analysis of [D-Trp34]-NPY and [D-Trp32]-NPY
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of two key Neuropeptide Y analogs.
This guide provides an objective comparison of the efficacy of two widely studied Neuropeptide Y (NPY) analogs: [D-Trp34]-Neuropeptide Y and [D-Trp32]-Neuropeptide Y. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their investigations of the NPY system.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. Its effects are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The development of synthetic NPY analogs with altered receptor selectivity and efficacy has been instrumental in dissecting the specific functions of these receptors. This guide focuses on two such analogs, [D-Trp34]-NPY and [D-Trp32]-NPY, which have been pivotal in understanding the role of the Y5 and Y1 receptors in mediating NPY's effects.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of [D-Trp34]-NPY and [D-Trp32]-NPY at various NPY receptor subtypes.
Table 1: Receptor Binding Affinity (pKi) of [D-Trp34]-NPY
| Receptor Subtype | Cell Line | pKi |
| Human Y1 | CHO | 6.49[1] |
| Human Y2 | CHO | 5.43[1] |
| Human Y4 | CHO | 7.08[1] |
| Human Y5 | CHO | 7.53[1] |
| Rat Y1 | CHO | 6.55[1] |
| Rat Y2 | CHO | 5.95[1] |
| Rat Y4 | CHO | 6.85[1] |
| Rat Y5 | CHO | 7.41[1] |
Table 2: Functional Agonist Potency (pEC50) of [D-Trp34]-NPY
| Receptor Subtype | Cell Line | pEC50 |
| Rat Y1 | CHO | 6.44[1] |
| Rat Y2 | CHO | <6[1] |
| Rat Y4 | HEK-293 | 6.28[1] |
| Rat Y5 | HEK-293 | 7.82[1] |
Table 3: Binding Characteristics of [D-Trp32]-NPY at the Y1 Receptor
| Parameter | Value | Cell Line/Tissue |
| K D | 1.35 x 10-7 M[2] | SK-N-MC cell membranes |
| k off | 1.7 x 10-4 sec-1[2] | SK-N-MC cell membranes |
| k on | 1.2 x 103 sec-1 M-1[2] | SK-N-MC cell membranes |
Efficacy in In Vivo Models of Food Intake
A primary physiological effect of NPY is the stimulation of food intake (orexigenic effect). Studies directly comparing the in vivo efficacy of [D-Trp34]-NPY and [D-Trp32]-NPY have demonstrated a clear distinction in their potencies.
In vivo investigations have shown that the orexigenic potency of [D-Trp34]-NPY surpasses that of [D-Trp32]-NPY.[3] [D-Trp34]-NPY is a potent and selective NPY Y5 receptor agonist that markedly increases food intake in rats.[4] Conversely, [D-Trp32]-NPY has been characterized as a competitive antagonist of NPY-induced feeding in the rat hypothalamus, exhibiting no intrinsic activity in stimulating adenylate cyclase.[5] At a dose of 10 micrograms, [D-Trp32]-NPY significantly attenuated the feeding response induced by 1 microgram of NPY in rats.[5] This antagonistic effect at the receptor level likely contributes to its lower orexigenic potency compared to the full agonist activity of [D-Trp34]-NPY at the Y5 receptor.
Signaling Pathways
NPY receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of these receptors can also modulate intracellular calcium levels and activate other signaling cascades, such as the MAPK/ERK pathway. The Y5 receptor, in addition to its canonical Gi/o coupling, has also been shown to activate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility.[6][7]
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of NPY analogs to their receptors expressed in cell membranes.
1. Membrane Preparation:
-
Culture cells expressing the NPY receptor of interest (e.g., CHO, HEK-293, SK-N-MC) to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a radiolabeled NPY ligand (e.g., [125I]-PYY or [3H]-NPY) at a fixed concentration (typically near its KD value), and varying concentrations of the unlabeled competitor ligand ([D-Trp34]-NPY or [D-Trp32]-NPY).
-
The total reaction volume is typically 100-250 µL in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
To determine non-specific binding, a parallel set of reactions is included containing a high concentration of unlabeled NPY.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of NPY analogs by measuring their effect on intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the NPY receptor of interest in a suitable medium.
-
Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
For Gi-coupled receptors, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.
-
Immediately add varying concentrations of the NPY analog ([D-Trp34]-NPY or [D-Trp32]-NPY) to the wells.
-
Incubate the plate at 37°C for a defined time (e.g., 15-30 minutes).
3. cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., HTRF, AlphaScreen).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the NPY analog.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis.
In Vivo Intracerebroventricular (ICV) Injection and Feeding Study
This protocol describes the procedure for administering NPY analogs directly into the brain of rodents and measuring the subsequent effect on food intake.
1. Animal Preparation and Cannula Implantation:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) housed individually with ad libitum access to food and water.
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Surgically implant a guide cannula into a lateral cerebral ventricle.
-
Allow the animals to recover for at least one week after surgery.
2. ICV Injection:
-
On the day of the experiment, gently restrain the conscious animal.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injector cannula connected to a microsyringe through the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of the NPY analog solution ([D-Trp34]-NPY or [D-Trp32]-NPY) or vehicle (e.g., artificial cerebrospinal fluid) into the ventricle over a period of 1-2 minutes.
-
Leave the injector in place for a short duration to prevent backflow, then replace the dummy cannula.
3. Food Intake Measurement:
-
Immediately after the injection, return the animal to its home cage with a pre-weighed amount of food.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
4. Data Analysis:
-
Calculate the cumulative food intake at each time point for each treatment group.
-
Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of [D-Trp34]-NPY and [D-Trp32]-NPY. [D-Trp34]-NPY acts as a potent and selective agonist at the Y5 receptor, leading to a robust stimulation of food intake. In contrast, [D-Trp32]-NPY exhibits a more complex profile, acting as a competitive antagonist at the Y1 receptor in the context of feeding, which likely accounts for its significantly lower orexigenic efficacy. These findings underscore the critical roles of the Y5 and Y1 receptors in mediating the effects of NPY on energy homeostasis. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of these and other NPY analogs.
References
- 1. Receptor-specific recognition of NPY peptides revealed by structures of NPY receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Neuropeptide Y injected in the paraventricular hypothalamus: a powerful stimulant of feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential feeding responses evoked in the rat by NPY and NPY1-27 injected intracerebroventricularly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 7. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to [D-Trp34]-NPY and Other Y5 Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) with other Y5 receptor agonists, supported by experimental data. The information is presented to facilitate informed decisions in the selection of research tools for studying the physiological and pathological roles of the NPY Y5 receptor.
[D-Trp34]-NPY is a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor subtype. Its selectivity makes it a valuable tool for investigating the specific functions of the Y5 receptor, which is implicated in various physiological processes, including food intake, anxiety, and circadian rhythms. This guide will compare [D-Trp34]-NPY to other known Y5 receptor agonists, focusing on their pharmacological properties and the experimental methodologies used for their characterization.
Performance Comparison of Y5 Receptor Agonists
The selection of an appropriate Y5 receptor agonist is critical for the specific experimental context. The following tables summarize the quantitative data for [D-Trp34]-NPY and other relevant Y5 receptor agonists, focusing on binding affinity (pKi) and functional potency (pEC50).
Binding Affinity (pKi) of Y5 Receptor Agonists
Binding affinity is a measure of how tightly a ligand binds to a receptor. A higher pKi value indicates a stronger binding affinity. The data below is compiled from studies using radioligand binding assays with cell lines expressing recombinant NPY receptors.
| Agonist | Human Y1 (pKi) | Human Y2 (pKi) | Human Y4 (pKi) | Human Y5 (pKi) | Rat Y1 (pKi) | Rat Y2 (pKi) | Rat Y4 (pKi) | Rat Y5 (pKi) | Reference |
| [D-Trp34]-NPY | 6.49 | 5.43 | 7.08 | 7.53 | 6.55 | 5.95 | 6.85 | 7.41 | [1] |
| NPY | High | High | High | High | High | High | High | High | [2] |
| [Leu31,Pro34]-NPY | High | Low | High | High | - | - | - | - | [3] |
| [Ala31, Aib32]NPY | Low | Low | Low | High | - | - | - | - | [3] |
| [hPP1–17, Ala31, Aib32]NPY | Low | Low | Low | High | - | - | - | - | [3] |
Note: "High" and "Low" are used where specific pKi values were not provided in the search results, but the referenced literature indicates a notable affinity or lack thereof.
Functional Potency (pEC50) of Y5 Receptor Agonists
Functional potency measures the concentration of an agonist required to elicit a half-maximal response in a functional assay. A higher pEC50 value indicates greater potency. The data below is derived from in vitro functional assays, such as cAMP accumulation or calcium mobilization, in cells expressing the respective NPY receptors.
| Agonist | Rat Y1 (pEC50) | Rat Y2 (pEC50) | Rat Y4 (pEC50) | Rat Y5 (pEC50) | Reference |
| [D-Trp34]-NPY | 6.44 | <6 | 6.28 | 7.82 | [4][5] |
| NPY | - | - | - | - | - |
| [Leu31,Pro34]-NPY | Agonist | - | Agonist | Agonist | [3] |
| [D-Trp32]-NPY | Less Potent | Less Potent | Less Potent | Potent | [6] |
Note: Some values are not available from the provided search results. [D-Trp32]-NPY is noted to be a potent Y5 agonist, but less effective in stimulating food intake in vivo compared to [D-Trp34]-NPY[6].
In Vivo Effects on Food Intake
A key physiological role of the Y5 receptor is the regulation of food intake. Intracerebroventricular (ICV) administration of Y5 agonists has been shown to be a potent stimulus for feeding in rodent models.
| Agonist | Species | Administration Route | Effect on Food Intake | Reference |
| [D-Trp34]-NPY | Rat | ICV | Marked increase | [1][6] |
| [D-Trp34]-NPY | Mouse | ICV | Increased | [7] |
| NPY | Mouse | ICV | Increased | [8] |
| [D-Trp32]-NPY | Rat | ICV | Less potent than [D-Trp34]-NPY | [6] |
Signaling Pathways of the Y5 Receptor
The NPY Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the Y5 receptor initiates several downstream signaling cascades.
Activation of the Y5 receptor by an agonist like [D-Trp34]-NPY leads to the dissociation of the Gi/o protein subunits. The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2, which is involved in cell proliferation and differentiation. Furthermore, the Y5 receptor can activate the RhoA signaling pathway, which plays a role in cytoskeletal rearrangement and cell migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize Y5 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Protocol Summary:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the NPY Y5 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation[9].
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]-Peptide YY) and varying concentrations of the unlabeled competitor agonist (e.g., [D-Trp34]-NPY) in a suitable binding buffer[9].
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through[9].
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the Ki (binding affinity) is calculated.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity via a Gi-coupled receptor.
Protocol Summary:
-
Cell Culture: Cells expressing the Y5 receptor are seeded in microplates.
-
Stimulation: The cells are pre-treated with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP[10].
-
Agonist Treatment: Varying concentrations of the Y5 agonist are added to the wells.
-
Incubation: The plate is incubated to allow the agonist to inhibit forskolin-stimulated cAMP production.
-
Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit[11][12].
-
Data Analysis: A concentration-response curve is generated to determine the EC50 value of the agonist.
ERK1/2 Phosphorylation Assay
This assay determines the activation of the MAPK signaling pathway by measuring the phosphorylation of ERK1/2.
Protocol Summary:
-
Cell Treatment: Cells expressing the Y5 receptor are serum-starved and then stimulated with the agonist for various time points.
-
Protein Extraction: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody[13][14].
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The band intensities are quantified by densitometry, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
RhoA Activation Assay
This assay measures the activation of the small GTPase RhoA.
Protocol Summary:
-
Cell Stimulation and Lysis: Cells expressing the Y5 receptor are stimulated with the agonist, and then lysed to release cellular proteins.
-
Pull-down: The cell lysates are incubated with beads coupled to the Rho-binding domain (RBD) of Rhotekin, which specifically binds to the active, GTP-bound form of RhoA[15][16].
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the active RhoA is then eluted.
-
Detection: The amount of pulled-down RhoA is quantified by Western blotting using a RhoA-specific antibody[16].
Conclusion
[D-Trp34]-NPY stands out as a highly potent and selective Y5 receptor agonist, demonstrating robust effects both in vitro and in vivo, particularly in the stimulation of food intake. Its selectivity profile makes it an invaluable tool for dissecting the specific roles of the Y5 receptor. While other selective agonists exist, such as [D-Trp32]-NPY and [Ala31, Aib32]-NPY, [D-Trp34]-NPY often serves as a benchmark due to its pronounced in vivo orexigenic activity. The choice of agonist will ultimately depend on the specific research question, with considerations for potency, selectivity, and the desired experimental system. The provided experimental protocols offer a foundation for the rigorous characterization of these and other novel Y5 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 6. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuropeptide Y increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. RhoA Activation Assay [bio-protocol.org]
- 16. cellbiolabs.com [cellbiolabs.com]
[D-Trp34]-Neuropeptide Y: A Comprehensive Guide to its Y5 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of [D-Trp34]-Neuropeptide Y's ([D-Trp34]-NPY) selectivity for the Neuropeptide Y (NPY) Y5 receptor over other NPY receptor subtypes. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to allow for accurate replication and validation.
Executive Summary
This compound is a synthetic analog of Neuropeptide Y that has been demonstrated to be a potent and highly selective agonist for the Y5 receptor subtype.[1][2] This selectivity is critical for elucidating the specific physiological roles of the Y5 receptor, which is implicated in a variety of processes including the regulation of food intake and energy homeostasis.[3][4][5] This guide will delve into the quantitative data supporting this selectivity, the experimental protocols used to generate this data, and the signaling pathways activated by the Y5 receptor.
Data Presentation
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY and other NPY analogs at human (h) and rat (r) NPY receptor subtypes.
Table 1: Binding Affinity (pKi) of NPY Analogs at Human and Rat NPY Receptors
| Ligand | hY1 | hY2 | hY4 | hY5 | rY1 | rY2 | rY4 | rY5 |
| [D-Trp34]-NPY | 6.49 | 5.43 | 7.08 | 7.53 | 6.55 | 5.95 | 6.85 | 7.41 |
Data compiled from studies in CHO cells.[6][7]
Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors
| Ligand | rY1 | rY2 | rY4 | rY5 |
| [D-Trp34]-NPY | 6.44 | <6 | 6.28 | 7.82 |
Data from functional assays in CHO and HEK-293 cells.[1][6][7]
These data clearly illustrate the significantly higher affinity and potency of [D-Trp34]-NPY for the Y5 receptor compared to the Y1, Y2, and Y4 subtypes.
Y5 Receptor Signaling Pathways
Activation of the Y5 receptor by an agonist such as [D-Trp34]-NPY initiates a cascade of intracellular signaling events. The Y5 receptor primarily couples to the Gi alpha subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][8] Additionally, Y5 receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8][9] Furthermore, the Y5 receptor can activate the small GTPase RhoA, which is involved in regulating the actin cytoskeleton and cell motility.[10][11]
References
- 1. This compound | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of neuropeptide Y (NPY) Y5 receptor-mediated obesity in mice: chronic intracerebroventricular infusion of D-Trp(34)NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Y5 neuropeptide Y receptor in feeding and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A receptor subtype involved in neuropeptide-Y-induced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of [D-Trp34]-NPY with NPY Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuropeptide Y (NPY) analog, [D-Trp34]-NPY, and its cross-reactivity with various NPY receptor subtypes. The information presented herein is supported by experimental data to offer an objective assessment of its performance relative to other NPY receptor ligands.
Introduction to [D-Trp34]-NPY
[D-Trp34]-NPY is a synthetic analog of neuropeptide Y, a 36-amino acid peptide neurotransmitter involved in numerous physiological processes. It is distinguished by the substitution of L-tryptophan with D-tryptophan at position 34. This modification confers a high degree of selectivity and potency for the NPY Y5 receptor subtype, making it a valuable tool for investigating the physiological roles of this specific receptor.[1][2]
Comparative Binding Affinity and Functional Activity
Experimental data demonstrates that [D-Trp34]-NPY is a potent and selective agonist for the NPY Y5 receptor.[1][2] Its affinity and functional potency at other NPY receptor subtypes (Y1, Y2, and Y4) are significantly lower.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY at human and rat NPY receptors.
Table 1: Binding Affinity (pKi) of [D-Trp34]-NPY for Human and Rat NPY Receptors in CHO Cells
| Receptor Subtype | Human (pKi) | Rat (pKi) |
| Y1 | 6.49 | 6.55 |
| Y2 | 5.43 | 5.95 |
| Y4 | 7.08 | 6.85 |
| Y5 | 7.53 | 7.41 |
Data sourced from MedChemExpress.
Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors
| Receptor Subtype | Cell Line | pEC50 |
| rY1 | CHO | 6.44 |
| rY2 | CHO | <6 |
| rY4 | HEK-293 | 6.28 |
| rY5 | HEK-293 | 7.82 |
Data sourced from MedChemExpress and Tocris Bioscience.
These values highlight the greater than 1000-fold selectivity of [D-Trp34]-NPY for the Y5 receptor over the Y1 and Y2 receptors, and over 26-fold selectivity over the Y4 receptor in functional assays.
Comparison with Other NPY Receptor Ligands
The selectivity of [D-Trp34]-NPY for the Y5 receptor is a significant advantage over other NPY analogs. For instance, while the parent peptide NPY and peptide YY (PYY) bind to Y1, Y2, and Y5 receptors with high affinity, [D-Trp34]-NPY demonstrates a clear preference for Y5.[1] Another analog, [D-Trp32]NPY, also shows some Y5 selectivity but is reported to have mixed agonist/antagonist properties, whereas [D-Trp34]NPY is a full agonist.[1]
NPY Receptor Signaling Pathways
NPY receptors are G protein-coupled receptors (GPCRs). The Y1, Y2, and Y5 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Activation of these receptors can also modulate intracellular calcium levels and potassium channel activity.[3] The Y4 receptor also couples to Gi/o. Some studies suggest that certain NPY receptors, under specific conditions, can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium.
Caption: General signaling pathways of NPY receptors.
Experimental Protocols
The characterization of [D-Trp34]-NPY's cross-reactivity with NPY receptors typically involves two key types of experiments: radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Binding Assay (Competition)
This assay measures the ability of an unlabeled ligand (e.g., [D-Trp34]-NPY) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of [D-Trp34]-NPY for different NPY receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines expressing a specific NPY receptor subtype (e.g., CHO or HEK-293 cells).
-
Radiolabeled NPY ligand (e.g., [¹²⁵I]-PYY).
-
Unlabeled [D-Trp34]-NPY.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled [D-Trp34]-NPY.[4]
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[4]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of [D-Trp34]-NPY. The IC50 (the concentration of [D-Trp34]-NPY that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[5]
References
- 1. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. chem.uwec.edu [chem.uwec.edu]
[D-Trp34]-Neuropeptide Y: A Comparative Guide to its Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) in various animal models, with a focus on its potent effects on food intake. The information is supported by experimental data and detailed methodologies to assist in the design and interpretation of preclinical studies.
Overview of this compound
This compound is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide that is a potent stimulator of food intake. The substitution of D-Tryptophan at position 34 confers high selectivity for the NPY Y5 receptor subtype, which is strongly implicated in the regulation of appetite and energy balance.[1] This selectivity makes [D-Trp34]-NPY a valuable tool for elucidating the specific physiological roles of the Y5 receptor.
Efficacy in Animal Models of Food Intake
[D-Trp34]-NPY has been demonstrated to be a powerful orexigenic agent in multiple rodent models. Its administration, typically via intracerebroventricular (ICV) injection, leads to a marked and dose-dependent increase in food consumption.
Comparison with other NPY Receptor Ligands
Experimental evidence indicates that [D-Trp34]-NPY is a more potent stimulator of food intake compared to other Y5-selective agonists, such as [D-Trp32]-NPY.[1][2] While [D-Trp32]NPY acts as a competitive antagonist of NPY in some in vitro and in vivo systems, [D-Trp34]NPY consistently demonstrates robust agonistic activity related to feeding behavior.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and the in vivo orexigenic effects of [D-Trp34]-NPY in comparison to other relevant compounds.
Table 1: In Vitro Receptor Binding Affinity of [D-Trp34]-NPY
| Receptor Subtype | Species | pKi | pEC50 | Reference |
| Y1 | Human | 6.49 | - | [5] |
| Y2 | Human | 5.43 | - | [5] |
| Y4 | Human | 7.08 | - | [5] |
| Y5 | Human | 7.53 | - | [5] |
| Y1 | Rat | 6.55 | 6.44 | [5] |
| Y2 | Rat | 5.95 | <6 | [5] |
| Y4 | Rat | 6.85 | 6.28 | [5] |
| Y5 | Rat | 7.41 | 7.82 | [5] |
Table 2: Orexigenic Effects of [D-Trp34]-NPY in Rodent Models
| Animal Model | Compound | Dose (ICV) | Time Point | Effect on Food Intake | Reference |
| Lean Zucker Rats | [D-Trp34]-NPY | 16 µg | 1 hour | Significant increase | [2] |
| Obese Zucker Rats | [D-Trp34]-NPY | 16 µg | 1 hour | Significant increase (similar to lean) | [2] |
| Lean Zucker Rats | [D-Trp34]-NPY | 16 µg | 6 hours | Effect still observed | [2] |
| Obese Zucker Rats | [D-Trp34]-NPY | 16 µg | 6 hours | Effect still observed | [2] |
| C57BL/6J Mice | [D-Trp34]-NPY | 5 µ g/day | 7 days (chronic) | Significant increase in cumulative food intake | [6] |
| C57BL/6J Mice | [D-Trp34]-NPY | 10 µ g/day | 7 days (chronic) | Dose-dependent significant increase in cumulative food intake | [6] |
| Long-Evans Rats | [D-Trp34]-NPY | Not specified | Not specified | Markedly increases food intake | [1] |
| Long-Evans Rats | [D-Trp32]-NPY | Not specified | Not specified | Less potent orexigenic effect than [D-Trp34]-NPY | [1] |
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation
A standardized surgical procedure is required for the direct administration of peptides into the cerebral ventricles of rodents.
-
Anesthesia and Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull.
-
Cannula Implantation: A guide cannula is implanted into a lateral ventricle using predetermined stereotaxic coordinates relative to bregma (e.g., for rats: AP -0.8 mm, L ±1.5 mm, V -3.5 to -4.0 mm from the skull surface).[7] The cannula is secured to the skull with dental cement and anchor screws.
-
Post-operative Care: A dummy cannula is inserted to keep the guide cannula patent. Animals are allowed to recover for at least one week before experimental procedures.
Food Intake Measurement
Accurate measurement of food consumption is critical for assessing the effects of orexigenic compounds.
-
Habituation: Animals are individually housed and habituated to the experimental conditions and diet for several days.
-
Baseline Measurement: Food intake is measured for a baseline period before the administration of any compound. This is typically done by weighing the food hopper at regular intervals.
-
Compound Administration: [D-Trp34]-NPY or a vehicle control is administered via the implanted ICV cannula.
-
Post-administration Measurement: Food intake is measured at multiple time points after administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the effect.[8] Food spillage should be collected and accounted for to ensure accuracy.
Signaling Pathways and Visualizations
Activation of the NPY Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events.
Caption: NPY Y5 Receptor Signaling Pathway.
The binding of [D-Trp34]-NPY to the Y5 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, signaling through the Y5 receptor can involve the activation of other pathways, including the RhoA and extracellular signal-regulated kinase (ERK) pathways, which are implicated in cell growth and motility.[9][10][11] These signaling events ultimately culminate in the potent orexigenic response observed in animal models. The effect of [D-Trp34]-NPY on food intake can be blocked by selective NPY Y5 receptor antagonists like CGP 71683A, further confirming the primary role of this receptor in mediating its effects.[1][7]
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [D-TRP32]neuropeptide Y: a competitive antagonist of NPY in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of neuropeptide Y (NPY) and [D-Trp32]NPY on monoamine and metabolite levels in dialysates from rat hypothalamus during feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 67.20.83.195 [67.20.83.195]
- 6. Neuropeptide Y Y5 receptor promotes cell growth through extracellular signal-regulated kinase signaling and cyclic AMP inhibition in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Food intake behavior protocol [protocols.io]
- 9. Frontiers | Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation [frontiersin.org]
- 10. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of [D-Trp34]-NPY
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of the synthetic neuropeptide Y (NPY) analog, [D-Trp34]-NPY. It is intended to serve as a valuable resource for researchers investigating the NPY system and for professionals involved in the development of therapeutics targeting NPY receptors. The information presented is supported by experimental data and includes detailed methodologies for key assays.
Introduction to [D-Trp34]-NPY
[D-Trp34]-NPY is a synthetic analog of Neuropeptide Y, a 36-amino-acid peptide neurotransmitter involved in various physiological processes, including appetite regulation, anxiety, and circadian rhythms. The substitution of L-tryptophan with D-tryptophan at position 34 confers high selectivity for the NPY Y5 receptor subtype. This selectivity makes [D-Trp34]-NPY a critical tool for elucidating the specific functions of the Y5 receptor.
In Vitro Effects: Receptor Binding and Functional Activity
The in vitro profile of [D-Trp34]-NPY has been characterized through radioligand binding and functional assays, typically using cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing specific NPY receptor subtypes.
Quantitative Data Summary
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of [D-Trp34]-NPY for human (h) and rat (r) NPY receptors.
Table 1: Binding Affinity (pKi) of [D-Trp34]-NPY at Human and Rat NPY Receptors
| Receptor Subtype | pKi (human) | pKi (rat) |
| Y1 | 6.49 | 6.55 |
| Y2 | 5.43 | 5.95 |
| Y4 | 7.08 | 6.85 |
| Y5 | 7.53 | 7.41 |
Table 2: Functional Potency (pEC50) of [D-Trp34]-NPY at Rat NPY Receptors
| Receptor Subtype | pEC50 (rat) |
| Y1 | 6.44 |
| Y2 | < 6 |
| Y4 | 6.28 |
| Y5 | 7.82 |
These data highlight that [D-Trp34]-NPY is a potent and selective agonist for the Y5 receptor, with significantly lower affinity and potency for the Y1, Y2, and Y4 receptors.
In Vivo Effects: Orexigenic Activity
In vivo studies have primarily focused on the role of [D-Trp34]-NPY in the regulation of food intake.
Key Findings:
-
Increased Food Intake: Intracerebroventricular (ICV) administration of [D-Trp34]-NPY has been shown to markedly increase food intake in rats.[1] This orexigenic effect is a key characteristic of Y5 receptor activation.
-
Y5 Receptor-Mediation: The increase in food intake induced by [D-Trp34]-NPY can be blocked by the administration of a selective NPY Y5 receptor antagonist, CGP 71683A, confirming that this effect is mediated through the Y5 receptor.[1]
-
Comparative Potency: The orexigenic potency of [D-Trp34]-NPY has been demonstrated to be greater than that of another Y5-selective agonist, [D-Trp32]-NPY.[2]
-
Long-Term Effects: Chronic central infusion of [D-Trp34]-NPY in mice can lead to sustained hyperphagia, resulting in significant gains in body weight and adiposity, as well as associated metabolic changes like hypercholesterolemia, hyperinsulinemia, and hyperleptinemia.
Signaling Pathway and Experimental Workflow
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon agonist binding, the receptor activates the associated G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
References
A Comparative Guide to [D-Trp34]-NPY and Endogenous Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic Neuropeptide Y (NPY) analog, [D-Trp34]-NPY, and the endogenous neurotransmitter, Neuropeptide Y. The following sections will delve into their respective functions, receptor binding affinities, signaling pathways, and physiological effects, supported by experimental data and detailed methodologies.
Introduction
Endogenous Neuropeptide Y is a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems.[1] It is implicated in a vast array of physiological processes, including the regulation of food intake, anxiety, cardiovascular function, and pain perception.[2][3][4] NPY exerts its effects by activating a family of G-protein coupled receptors (GPCRs), namely the Y1, Y2, Y4, and Y5 receptors.[1][2] The development of synthetic analogs with altered receptor selectivity, such as [D-Trp34]-NPY, has been crucial for dissecting the specific roles of these receptor subtypes. [D-Trp34]-NPY is a modified version of NPY that incorporates a D-tryptophan residue at position 34, rendering it a potent and selective agonist for the Y5 receptor.[5]
Receptor Binding Affinity and Functional Potency
The primary distinction between endogenous NPY and [D-Trp34]-NPY lies in their receptor interaction profiles. Endogenous NPY is a non-selective agonist, binding with high affinity to Y1, Y2, and Y5 receptors, and to a lesser extent, the Y4 receptor.[1] In contrast, [D-Trp34]-NPY exhibits significant selectivity for the Y5 receptor.
Table 1: Comparative Receptor Binding Affinities (pKi) and Functional Potencies (pEC50)
| Ligand | Receptor Subtype | Species | Cell Line | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference |
| [D-Trp34]-NPY | rY1 | Rat | CHO | 6.55 | 6.44 | Tocris Bioscience |
| rY2 | Rat | CHO | 5.95 | <6 | Tocris Bioscience | |
| rY4 | Rat | HEK-293 | 6.85 | 6.28 | Tocris Bioscience | |
| rY5 | Rat | HEK-293 | 7.41 | 7.82 | Tocris Bioscience | |
| hY1 | Human | CHO | 6.49 | - | MedChemExpress | |
| hY2 | Human | CHO | 5.43 | - | MedChemExpress | |
| hY4 | Human | CHO | 7.08 | - | MedChemExpress | |
| hY5 | Human | CHO | 7.53 | - | MedChemExpress | |
| Endogenous NPY | Y1 | Human | SK-N-MC | - | 8.4 (KD = 0.2 nM) | (Shigeri & Fujimoto, 1990) |
| - | Human | Neuroepithelioma Cells | - | 8.4 (EC50 = 0.4 nM for cAMP inhibition) | (Feth et al., 1989) |
Note: Direct comparative data from a single study under identical conditions is limited. The presented values are compiled from various sources and should be interpreted with caution.
Signaling Pathways
Both endogenous NPY and [D-Trp34]-NPY initiate intracellular signaling cascades through their interaction with Y receptors, which are predominantly coupled to inhibitory G-proteins (Gi/o).[6] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of NPY receptors can also lead to the mobilization of intracellular calcium and the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6]
The signaling pathways for the four major NPY receptor subtypes are illustrated below.
Caption: General signaling pathways of NPY receptors.
Physiological Effects: A Comparative Overview
The differing receptor selectivities of endogenous NPY and [D-Trp34]-NPY translate to distinct physiological effects, particularly in the realms of appetite regulation and cardiovascular function.
Table 2: Comparison of Key Physiological Effects
| Physiological Effect | Endogenous Neuropeptide Y | [D-Trp34]-NPY | Key Receptor(s) Implicated |
| Food Intake | Potent stimulation (orexigenic)[3] | Marked increase in food intake[5] | Y1, Y5[3] |
| Body Weight | Increases body weight with chronic administration | Induces body weight gain and adiposity[2] | Y1, Y5 |
| Cardiovascular | Vasoconstriction, modulation of blood pressure[2][4] | Effects not as extensively characterized, but Y5 activation may play a role. | Y1[7] |
| Anxiety | Anxiolytic effects | Less characterized, focus is on metabolic effects. | Y1 |
| Pain Perception | Modulates pain signaling | Not a primary area of investigation. | Y1, Y2 |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To compare the binding affinities of unlabeled endogenous NPY and [D-Trp34]-NPY for Y1, Y2, Y4, and Y5 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human or rat NPY receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]-PYY or [125I]-NPY.
-
Unlabeled competitors: Endogenous NPY and [D-Trp34]-NPY.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold (cell harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target NPY receptor subtype to near confluence. Harvest the cells, homogenize in a lysis buffer, and isolate the cell membranes via differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of cell membrane preparation (3-20 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of either:
-
Binding buffer (for total binding).
-
A high concentration of unlabeled NPY (for non-specific binding).
-
Varying concentrations of the unlabeled competitor ([D-Trp34]-NPY or endogenous NPY).
-
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
Objective: To determine the functional potency (EC50) of endogenous NPY and [D-Trp34]-NPY in inhibiting adenylyl cyclase activity.
Materials:
-
Whole cells expressing the NPY receptor of interest (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds: Endogenous NPY and [D-Trp34]-NPY.
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Cell stimulation buffer.
-
Cell lysis buffer.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and grow to near confluence.
-
Pre-incubation: On the day of the assay, replace the growth medium with stimulation buffer and pre-incubate the cells for a short period.
-
Compound Addition: Add varying concentrations of the test compound (endogenous NPY or [D-Trp34]-NPY) to the wells.
-
Stimulation: Add a sub-maximal concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, ELISA).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Use non-linear regression to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for cAMP Functional Assay.
Conclusion
[D-Trp34]-NPY serves as a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor, largely due to its high selectivity over other NPY receptor subtypes. In contrast, endogenous Neuropeptide Y functions as a non-selective agonist, orchestrating a broader and more complex range of physiological responses through its interaction with multiple Y receptors. The stark difference in their receptor activation profiles underscores the importance of receptor subtype selectivity in determining the ultimate physiological outcome of NPY signaling. For drug development professionals, the targeted action of [D-Trp34]-NPY on the Y5 receptor highlights a potential avenue for therapeutic interventions aimed at modulating appetite and energy balance, while minimizing the broader cardiovascular and neurological effects associated with non-selective NPY receptor activation. Further research involving direct, side-by-side comparisons of these two peptides under standardized experimental conditions will be instrumental in fully elucidating their distinct pharmacological profiles.
References
- 1. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 2. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential vascular effects of neuropeptide Y(NPY) selective receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Orexigenic Effects of [D-Trp34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the orexigenic (appetite-stimulating) effects of the synthetic peptide [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) with other key orexigenic agents. [D-Trp34]-NPY is a potent and highly selective agonist for the Neuropeptide Y (NPY) Y5 receptor, a key target in the central regulation of food intake.[1] This document summarizes quantitative data from key studies, details experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.
Performance Comparison
[D-Trp34]-NPY has demonstrated significant efficacy in stimulating food intake in animal models, distinguishing itself through its selectivity for the Y5 receptor. This selectivity is a crucial attribute, as NPY itself interacts with multiple receptor subtypes (Y1, Y2, Y4, and Y5), which can lead to a broader range of physiological effects.[2]
Quantitative Analysis of Orexigenic Effects
The following table summarizes the dose-dependent effects of intracerebroventricular (ICV) administration of [D-Trp34]-NPY on food intake in rats, compared to endogenous Neuropeptide Y (NPY).
| Compound | Dose (nmol) | Time Point | Food Intake (g) vs. Vehicle | Reference |
| [D-Trp34]-NPY | 0.47 | 1 hour | Increased | [3] |
| 1.17 | 1 hour | Increased | [3] | |
| NPY | 0.12 | 1 hour | Increased | [3] |
| 0.47 | 1 hour | Significantly Increased | [3] | |
| 1.17 | 1 hour | Maximally Increased | [3] |
Note: This table aggregates data from multiple sources and direct statistical comparison between studies may not be appropriate due to variations in experimental conditions.
In comparative studies, [D-Trp34]-NPY has been shown to be a more potent orexigenic agent than other Y5-selective agonists like [D-Trp32]NPY.[1] The orexigenic effects of [D-Trp34]-NPY can be blocked by selective NPY Y5 receptor antagonists, confirming its mechanism of action.[1]
Alternative Orexigenic Agents
For a broader context, the following table compares the effects of [D-Trp34]-NPY with other well-established orexigenic agents, Ghrelin and Agouti-Related Peptide (AgRP).
| Agent | Mechanism of Action | Typical Route of Administration | Onset of Action | Duration of Action | Key References |
| [D-Trp34]-NPY | Selective NPY Y5 receptor agonist | ICV | Rapid | Several hours | [1] |
| Ghrelin | Agonist of the growth hormone secretagogue receptor (GHSR) | Intraperitoneal (IP), ICV | Rapid | Short to medium | [4][5] |
| AgRP | Inverse agonist of melanocortin receptors (MC3R/MC4R) and co-released with NPY | ICV | Slower | Long-lasting | [4] |
Experimental Protocols
The validation of the orexigenic effects of [D-Trp34]-NPY relies on precise and standardized experimental procedures. The following is a detailed methodology for a typical intracerebroventricular (ICV) injection study in rats.
Intracerebroventricular Cannulation and Injection
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.[5]
-
Standard chow and water are available ad libitum, unless otherwise specified by the experimental design.[5]
2. Stereotaxic Surgery for Cannula Implantation:
-
Rats are anesthetized using an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).
-
The animal is placed in a stereotaxic apparatus.
-
A midline incision is made on the scalp to expose the skull.
-
A small hole is drilled in the skull at the desired coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anteroposterior, ±1.5 mm lateral).[6]
-
A guide cannula is lowered to the appropriate depth (e.g., -3.5 to -4.0 mm from the skull surface).[6]
-
The cannula is secured to the skull using dental cement and anchor screws.
-
A dummy cannula is inserted into the guide cannula to maintain patency.
-
Animals are allowed a recovery period of at least one week post-surgery.[7]
3. Intracerebroventricular Injection Procedure:
-
On the day of the experiment, the dummy cannula is removed.
-
An injector cannula, connected to a microsyringe via tubing, is inserted into the guide cannula.
-
The test compound ([D-Trp34]-NPY, NPY, or vehicle) is infused at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[8] The total infusion volume is typically between 1-5 µL for rats.[8]
-
The injector is left in place for a brief period (e.g., 1 minute) post-infusion to prevent backflow.[6]
-
The dummy cannula is then reinserted.
4. Measurement of Food Intake:
-
Pre-weighed food is provided to the animals immediately after the injection.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Spillage is carefully collected and accounted for.
Signaling Pathways and Visualizations
NPY Y5 Receptor Signaling Pathway
The NPY Y5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[9] Activation of the Y5 receptor by an agonist like [D-Trp34]-NPY initiates a cascade of intracellular signaling events that ultimately lead to an orexigenic response.
Caption: NPY Y5 Receptor Signaling Cascade.
Experimental Workflow for Orexigenic Compound Testing
The following diagram illustrates a typical workflow for evaluating the orexigenic potential of a compound.
Caption: Orexigenic Compound Testing Workflow.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NPY Y5 receptor in the regulation of appetite. Its potent and selective orexigenic effects, as demonstrated in numerous studies, highlight the potential of targeting the Y5 receptor for the development of therapeutic agents to modulate food intake. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for researchers in this field.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orexigenic action of peripheral ghrelin is mediated by neuropeptide Y and agouti-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Intracerebroventricular Cannulation and Administration [bio-protocol.org]
- 8. criver.com [criver.com]
- 9. biorxiv.org [biorxiv.org]
Comparative Guide to Antagonist Studies for Confirming [D-Trp34]-NPY Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antagonist studies used to confirm the action of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY), a potent and selective agonist for the Neuropeptide Y (NPY) Y5 receptor. The following sections detail the experimental data, protocols, and signaling pathways involved in validating the specific action of [D-trp34]-NPY through the use of selective antagonists.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely distributed in the central and peripheral nervous systems, playing a crucial role in various physiological processes, including appetite regulation, anxiety, and energy homeostasis.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1, Y2, Y4, and Y5 receptors being the most well-characterized subtypes in mammals.[1][2] [D-Trp34]-NPY has been identified as a potent and selective agonist for the NPY Y5 receptor, making it a valuable tool for studying the physiological roles of this specific receptor subtype.[3][4] The confirmation of its action relies on antagonist studies that demonstrate the blockade of its effects by selective Y5 receptor antagonists, while showing minimal or no effect with antagonists of other NPY receptor subtypes.
This guide focuses on the key antagonists used in these validation studies: CGP 71683A (a selective Y5 antagonist), BIBP3226 (a selective Y1 antagonist), and BIIE0246 (a selective Y2 antagonist).
Data Presentation: Comparative Antagonist Performance
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the efficacy and selectivity of different NPY receptor antagonists in relation to [D-Trp34]-NPY.
Table 1: In Vitro Binding Affinities and Potencies of NPY Receptor Antagonists
| Antagonist | Target Receptor | Radioligand | Test System | Binding Affinity (Kᵢ/IC₅₀) | Citation(s) |
| CGP 71683A | rat Y5 | [¹²⁵I][Leu31,Pro34]PYY | Rat brain homogenates | IC₅₀ = 1.4 nM | [5] |
| human Y5 | [¹²⁵I][Leu31,Pro34]PYY | HEK 293 cells | IC₅₀ = 2.9 nM | [5] | |
| human Y1 | [¹²⁵I]PYY | Cloned rat receptors | IC₅₀ = 2765 nM | ||
| human Y2 | [¹²⁵I]PYY | Cloned rat receptors | IC₅₀ = 7187 nM | ||
| human Y4 | [¹²⁵I]PYY | Cloned rat receptors | IC₅₀ = 5637 nM | ||
| BIBP3226 | human Y1 | [¹²⁵I]NPY | Human NPY Y1 receptor | Kᵢ = 7 nM | [6][7] |
| rat Y1 | [¹²⁵I]NPY | rNPY Y1 | Kᵢ = 1.1 nM | [8] | |
| human NPFF2 | hNPFF2 | Kᵢ = 79 nM | [8] | ||
| rat NPFF | rNPFF | Kᵢ = 108 nM | [8] | ||
| BIIE0246 | human Y2 | [¹²⁵I]NPY | SMS-KAN cells (hY2R) | IC₅₀ = 3.3 nM | [2] |
| rat Y2 | [¹²⁵I]PYY3-36 | Rat receptors | IC₅₀ = 15 nM | [9] | |
| rabbit Y2 | [¹²⁵I]NPY | Rabbit kidney | IC₅₀ = 7.5 nM | [2] | |
| rat Y1, Y4, Y5 | Rat receptors | >600-fold lower affinity | [2] |
Table 2: In Vivo Antagonism of [D-Trp34]-NPY-Induced Food Intake in Rats
| Agonist | Antagonist | Antagonist Dose & Route | Effect on Food Intake | Citation(s) |
| [D-Trp34]-NPY | CGP 71683A | 10 mg/kg, i.p. | Markedly blocked the increase in food intake induced by [D-Trp34]-NPY. | [3] |
| NPY | CGP 71683A | 10 mg/kg, i.p. | Inhibited NPY-induced food intake by 50%. | [5] |
| NPY | BIBO 3304 (Y1 antagonist) | Not specified | Inhibited fasting- and NPY-stimulated food intake. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of an antagonist to a specific receptor subtype.
-
Cell/Tissue Preparation:
-
Prepare cell membranes from cultured cells (e.g., CHO or HEK-293) stably expressing the NPY receptor subtype of interest (Y1, Y2, or Y5), or from specific tissue homogenates known to express the receptor (e.g., rat brain).[11][12]
-
Homogenize cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[11]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]
-
Pellet the membranes by high-speed centrifugation and resuspend in binding buffer.[11]
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]NPY, [¹²⁵I]PYY) with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist (e.g., CGP 71683A, BIBP3226, BIIE0246).[12][13]
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[11]
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vitro Functional Assay: cAMP Measurement
This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event for Y5 receptors.
-
Cell Culture:
-
Use cells stably expressing the NPY Y5 receptor (e.g., HEK-293 or CHO cells).
-
Plate the cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
-
Assay Procedure:
-
Pre-incubate the cells with increasing concentrations of the antagonist (e.g., CGP 71683A) for a defined period.
-
Stimulate the cells with a fixed concentration of [D-Trp34]-NPY in the presence of an adenylyl cyclase activator like forskolin. NPY receptor activation will inhibit the forskolin-stimulated cAMP production.[14]
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., GloSensor™ cAMP Assay).[15][16]
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
In Vivo Behavioral Assay: Food Intake Measurement in Rats
This assay evaluates the ability of an antagonist to block the orexigenic (appetite-stimulating) effect of [D-Trp34]-NPY in live animals.
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley or Long-Evans) housed individually with ad libitum access to food and water.
-
For intracerebroventricular (ICV) injections, surgically implant a cannula into the lateral ventricle of the brain under anesthesia and allow for a recovery period.
-
-
Experimental Procedure:
-
Administer the antagonist (e.g., CGP 71683A) via the desired route (e.g., intraperitoneal injection, i.p.).
-
After a specific pre-treatment time, administer [D-Trp34]-NPY via ICV injection.[3]
-
Immediately after the agonist injection, provide a pre-weighed amount of food to the animals.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each treatment group.
-
Compare the food intake in the group receiving both the agonist and antagonist to the groups receiving only the agonist, only the antagonist, or the vehicle.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the antagonist's effect.
-
Mandatory Visualizations
Signaling Pathway of NPY Y5 Receptor
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. ispub.com [ispub.com]
- 6. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Neuropeptide Y binding and inhibition of cAMP accumulation in human neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 16. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to [D-Trp34]-NPY Mediated Signaling In Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of [D-Trp34]-Neuropeptide Y ([D-Trp34]-NPY) with other key Neuropeptide Y (NPY) receptor ligands. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility.
Introduction to [D-Trp34]-NPY
[D-Trp34]-NPY is a synthetic analog of Neuropeptide Y, a 36-amino acid peptide neurotransmitter. It is distinguished by the substitution of L-Tryptophan with D-Tryptophan at position 34. This modification confers high potency and selectivity for the NPY Y5 receptor subtype.[1][2] The Y5 receptor is primarily associated with the regulation of food intake, making [D-Trp34]-NPY a valuable tool for studying the physiological roles of this receptor.[1]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of [D-Trp34]-NPY and other NPY receptor ligands to different NPY receptor subtypes is a critical determinant of their biological activity. The following table summarizes the binding affinities (pKi) from competitive binding assays.
| Ligand | Receptor Subtype | Cell Line | pKi | Reference(s) |
| [D-Trp34]-NPY | Human Y1 | CHO | 6.49 | [3] |
| Human Y2 | CHO | 5.43 | [3] | |
| Human Y4 | CHO | 7.08 | [3] | |
| Human Y5 | CHO | 7.53 | [3] | |
| Rat Y1 | CHO | 6.55 | [3] | |
| Rat Y2 | CHO | 5.95 | [3] | |
| Rat Y4 | CHO | 6.85 | [3] | |
| Rat Y5 | CHO | 7.41 | [3] | |
| [Leu31, Pro34]-NPY | Human Y1 | - | 9.41 (Ki = 0.39 nM) | [4] |
| Human Y4 | - | Affinity noted | [4] | |
| Human Y5 | - | Affinity noted | [4][5] | |
| [D-Trp32]-NPY | Human Y5 | - | High selectivity | [6] |
| BIBP3226 (Antagonist) | Human Y1 | - | 8.15 (Ki = 7 nM) | [3] |
| BIIE0246 (Antagonist) | Human Y2 | SMS-KAN | 8.48 (IC50 = 3.3 nM) | [7] |
Comparative Analysis of Functional Potency
The functional potency of these ligands is assessed through various in vitro signaling assays that measure the downstream consequences of receptor activation. The following table summarizes the potency (pEC50) of [D-Trp34]-NPY and its selectivity over other NPY receptor subtypes.
| Ligand | Receptor Subtype | Cell Line | pEC50 | Selectivity | Reference(s) |
| [D-Trp34]-NPY | Rat Y1 | CHO | 6.44 | [3] | |
| Rat Y2 | CHO | <6 | >1000-fold vs Y5 | [7] | |
| Rat Y4 | HEK-293 | 6.28 | >1000-fold vs Y5 | [7] | |
| Rat Y5 | HEK-293 | 7.82 | >26-fold vs Y1 | [7] |
Signaling Pathways and Experimental Workflows
Activation of NPY receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades. The primary pathways involve the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). Downstream effects can also include the phosphorylation of extracellular signal-regulated kinases (ERK1/2).
Caption: NPY receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Cells stably expressing the NPY receptor of interest (e.g., CHO or HEK-293 cells) are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate buffer.
-
Binding Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled NPY receptor ligand (e.g., [125I]-Peptide YY) and varying concentrations of the unlabeled competitor ligand ([D-Trp34]-NPY or other test compounds).
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity following the activation of Gαi-coupled receptors.
Caption: cAMP measurement assay workflow.
Methodology:
-
Cell Culture: Cells expressing the NPY receptor are cultured in multi-well plates.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin to elevate intracellular cAMP levels.
-
Agonist Treatment: Increasing concentrations of [D-Trp34]-NPY or other test compounds are added to the cells.
-
Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve, from which the half-maximal effective concentration (EC50) is calculated.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration upon activation of Gαq-coupled receptors.
Caption: Intracellular calcium mobilization assay workflow.
Methodology:
-
Cell Culture: Cells expressing the NPY receptor are grown in multi-well plates.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM), which enters the cells and is cleaved into its active, membrane-impermeable form.
-
Wash: Excess extracellular dye is washed away.
-
Agonist Addition: A baseline fluorescence reading is taken before the addition of [D-Trp34]-NPY or other agonists.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to construct a dose-response curve and determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase signaling pathway, a common downstream effector of many GPCRs.
Caption: ERK1/2 phosphorylation assay workflow.
Methodology:
-
Cell Culture and Starvation: Cells expressing the NPY receptor are cultured and then serum-starved for a period to reduce basal levels of ERK phosphorylation.
-
Agonist Stimulation: Cells are stimulated with various concentrations of [D-Trp34]-NPY for a predetermined time.
-
Cell Lysis: The stimulation is stopped by lysing the cells in a buffer that preserves protein phosphorylation.
-
Detection of p-ERK: The amount of phosphorylated ERK in the cell lysates is quantified using methods such as Western blotting, ELISA, or HTRF, which utilize antibodies specific for the phosphorylated form of ERK1/2.
-
Data Analysis: The level of p-ERK is normalized to the total ERK or a housekeeping protein. A dose-response curve is generated to calculate the EC50.
Conclusion
The experimental data presented in this guide confirm that [D-Trp34]-NPY is a potent and selective agonist for the NPY Y5 receptor in vitro. Its high selectivity makes it an invaluable pharmacological tool for elucidating the specific roles of the Y5 receptor in various physiological and pathophysiological processes. The provided protocols for key in vitro signaling assays offer a foundation for researchers to further investigate the mechanisms of action of [D-Trp34]-NPY and to compare its activity with other NPY receptor ligands.
References
- 1. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. [Leu31,Pro34]-Neuropeptide Y (porcine) | CAS 125580-28-1 | Tocris Bioscience [tocris.com]
- 6. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
A Comparative Guide to the Reproducibility of [D-Trp32]-Neuropeptide Y Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the existing research on [D-Trp32]-Neuropeptide Y ([D-Trp32]-NPY), a synthetic analog of Neuropeptide Y (NPY). NPY is a 36-amino acid peptide neurotransmitter involved in a wide array of physiological processes, making its receptors promising targets for drug development. [D-Trp32]-NPY has been investigated primarily as an antagonist of NPY receptors. However, the reproducibility of its effects, particularly its in vivo activity, has been a subject of debate in the scientific community. This guide aims to objectively present the available data, highlight areas of conflicting results, and provide detailed experimental context to aid researchers in designing and interpreting future studies.
Quantitative Data Summary
The following table summarizes the key quantitative data from various studies on [D-Trp32]-NPY and its comparison with native NPY and another analog, [D-Trp34]-NPY. This data is crucial for understanding its receptor binding profile and functional potency.
| Ligand/Analog | Receptor/System | Assay Type | Key Findings | Reference |
| [D-Trp32]-NPY | Rat Hypothalamic Membranes | Radioligand Binding | Inhibited [125I]NPY binding with a potency comparable to that of NPY. | [1][2] |
| Rat Hypothalamic Membranes | Adenylate Cyclase Activity | Exhibited no intrinsic activity; competitively antagonized NPY's inhibition of isoproterenol-stimulated adenylate cyclase. | [1][2] | |
| SK-N-MC cell membranes (Y1 receptor) | Radioligand Displacement Binding | K D = 1.35 x 10 -7 M.[3] | [3] | |
| In vivo (Rats) | Feeding Behavior | 10 µg significantly attenuated the 1-h feeding response induced by 1 µg of NPY. | [1][2] | |
| In vivo (Rats) | Feeding Behavior & Neurotransmitter Levels | 40 µg i.c.v. injection produced a significant increase in food intake and increased dialysate levels of norepinephrine, dopamine, DOPAC, and HVA, similar to NPY. Acted as an agonist in vivo. | [4] | |
| N-acetyl-N epsilon 4 proxyl-[D-Trp32]-NPY | SK-N-MC cell membranes (Y1 receptor) | Electron Spin Resonance & Radioligand Displacement | K D = 1.35 x 10 -7 M; k off = 1.7 x 10 -4 sec -1 ; k on = 1.2 x 10 3 sec -1 M -1 . The D-Trp32 substitution destabilizes the binding transition state. | [3] |
| Porcine [Ac-Tyr1, N epsilon 4-proxyl]-NPY | SK-N-MC cell membranes (Y1 receptor) | Electron Spin Resonance & Radioligand Displacement | K D = 8 x 10 -10 M; k off = 2.7 x 10 -4 sec -1 ; k on = 3.3 x 10 5 sec -1 M -1 . | [3] |
| [D-Trp34]-NPY | Y5 Receptor | Binding Affinity | Shows particularly improved affinity for the Y5 receptor with significantly reduced potency at Y1, Y2, Y4, and y6 receptors. | [5] |
| In vivo | Orexigenic Potency | Orexigenic potency exceeded that of [D-Trp32]-NPY. | [5] |
Experimental Methodologies
To ensure the reproducibility of scientific findings, a thorough understanding of the experimental protocols is essential. Below are detailed methodologies cited in the key experiments.
Peptide Synthesis:
The full-length analogs of NPY, including [D-Trp32]-NPY, were synthesized by substituting D-Trp at the respective position in the C-terminal receptor-binding region.[1][2] While the specific details of the solid-phase synthesis are not provided in the abstracts, standard methods for peptide synthesis are generally employed. The porcine sequence of [D-Trp32]-NPY is YPSKPDNPGEDAPAEDLARYYSALRHYINLIwRQRY-NH2.[6]
Receptor Binding Assays:
-
Preparation of Rat Hypothalamic Membranes: This is a standard procedure for in vitro receptor binding studies.
-
Radioligand Binding Assay: The ability of [D-Trp32]-NPY to compete with [125I]-labeled NPY for binding to rat hypothalamic membranes was assessed.[1][2] The assay measures the concentration of the unlabeled ligand required to displace 50% of the specifically bound radioligand (IC50), which can then be used to calculate the binding affinity (Ki).
Functional Assays:
-
Adenylate Cyclase Activity Assay: This assay was performed on rat hypothalamic membranes. The ability of [D-Trp32]-NPY to inhibit isoproterenol-stimulated adenylate cyclase activity was measured. To test for antagonism, the assay was performed in the presence of varying concentrations of [D-Trp32]-NPY against a dose-response curve of NPY.[1][2]
In Vivo Studies:
-
Feeding Behavior Studies: Satiated rats were administered NPY and/or [D-Trp32]-NPY, and their food intake was monitored over a specific period (e.g., 1 hour).[1][2] In a conflicting study, intracerebroventricular (i.c.v.) injections were used to assess the effects on food consumption over a 2-hour period.[4]
-
In Vivo Microdialysis: This technique was used to measure extracellular levels of monoamines and their metabolites in the hypothalamus of rats following i.c.v. administration of NPY and [D-Trp32]-NPY.[4]
Signaling Pathways and Experimental Workflows
To visualize the relationships between NPY, its analogs, and their effects, the following diagrams are provided.
Caption: Interaction of NPY and [D-Trp32]-NPY with NPY receptors and downstream signaling.
Caption: Workflow for the in vitro characterization of [D-Trp32]-NPY.
Caption: Contradictory in vivo effects of [D-Trp32]-NPY on feeding behavior.
Discussion on Reproducibility
The primary challenge to the reproducibility of [D-Trp32]-NPY studies lies in its conflicting in vivo effects. While in vitro studies consistently characterize it as a competitive antagonist with no intrinsic agonist activity, in vivo findings are divided.
One study reported that [D-Trp32]-NPY significantly attenuated NPY-induced feeding, supporting its role as an antagonist.[1][2] In contrast, another study found that [D-Trp32]-NPY, when administered alone via i.c.v. injection, acted as an agonist by stimulating food intake and altering hypothalamic monoamine levels in a manner similar to NPY.[4]
Several factors could contribute to these discrepancies:
-
Dosage and Administration Route: The doses and routes of administration differed between the studies. These variations can significantly impact the concentration of the peptide that reaches the target receptors in the brain and its subsequent pharmacological effect.
-
Animal Models and Conditions: Subtle differences in the strain, age, or metabolic state of the rats used in the experiments could influence the outcomes.
-
Receptor Subtype Specificity: [D-Trp32]-NPY's affinity and activity at different NPY receptor subtypes (Y1, Y2, Y4, Y5) may vary.[5] Its overall in vivo effect could be a composite of its actions at multiple receptor subtypes, which may differ from its profile at the specific receptor population studied in vitro. The substitution of D-Trp at position 32 has been shown to destabilize the binding transition state to the Y1 receptor.[3] In contrast, [D-Trp34]-NPY shows improved affinity for the Y5 receptor, which is also implicated in feeding.[5]
-
Metabolic Stability: The in vivo metabolic stability of [D-Trp32]-NPY could influence its duration of action and effective concentration at the target sites.
Conclusion and Recommendations
The available evidence presents a complex picture of [D-Trp32]-NPY's pharmacology. While in vitro data consistently point to its role as a competitive NPY antagonist, its in vivo effects are contradictory. To resolve these inconsistencies and improve the reproducibility of future studies, the following are recommended:
-
Standardized Protocols: Researchers should aim to use standardized and well-documented protocols, including detailed information on peptide synthesis and purification, animal models, and drug administration parameters.
-
Comprehensive Dose-Response Studies: Thorough dose-response studies for both agonist and antagonist effects in vivo are necessary to fully characterize the pharmacological profile of [D-Trp32]-NPY.
-
Receptor Subtype Profiling: A comprehensive evaluation of [D-Trp32]-NPY's binding affinity and functional activity at all relevant NPY receptor subtypes is crucial to understand its mechanism of action.
-
Pharmacokinetic and Metabolic Studies: Characterizing the pharmacokinetic profile and metabolic fate of [D-Trp32]-NPY in vivo will help in interpreting the results of behavioral studies.
By addressing these factors, the scientific community can work towards a more consistent and reproducible understanding of [D-Trp32]-NPY's therapeutic potential.
References
- 1. [D-TRP32]neuropeptide Y: a competitive antagonist of NPY in rat hypothalamus. | Semantic Scholar [semanticscholar.org]
- 2. [D-TRP32]neuropeptide Y: a competitive antagonist of NPY in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substitution of D-Trp32 in NPY destabilizes the binding transition state to the Y1 receptor site in SK-N-MC cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of neuropeptide Y (NPY) and [D-Trp32]NPY on monoamine and metabolite levels in dialysates from rat hypothalamus during feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qyaobio.com [qyaobio.com]
A Comparative Guide to Y5 Receptor Agonists: [D-Trp34]-NPY and the Quest for Small Molecule Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Neuropeptide Y (NPY) Y5 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is a key regulator of energy homeostasis, making it a significant target for the development of therapeutics against obesity and eating disorders. Activation of the Y5 receptor potently stimulates food intake. This guide provides a detailed comparison of the well-established peptide agonist [D-Trp34]-NPY with other peptide Y5 agonists and discusses the current landscape of small molecule Y5 agonist development.
Overview of [D-Trp34]-NPY: A Potent and Selective Peptide Agonist
[D-Trp34]-Neuropeptide Y is a synthetic analog of NPY that exhibits high potency and selectivity for the Y5 receptor.[1][2] Its ability to dramatically increase food intake in animal models has made it an invaluable tool for elucidating the physiological roles of the Y5 receptor.[1]
Comparative Analysis: Peptide Y5 Receptor Agonists
While [D-Trp34]-NPY is a cornerstone in Y5 receptor research, other peptide agonists have been developed with varying pharmacological profiles. This section compares [D-Trp34]-NPY with other notable peptide Y5 agonists, [Ala31,Aib32]NPY and the highly potent chimeric peptide [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP.
Table 1: Comparison of Binding Affinity and Potency of Peptide Y5 Receptor Agonists
| Compound | Receptor Subtype | Binding Affinity (pKi / IC50) | Functional Potency (pEC50) | Species | Cell Line | Reference |
| [D-Trp34]-NPY | hY5 | 7.53 (pKi) | - | Human | CHO | [3] |
| rY5 | 7.41 (pKi) | 7.82 | Rat | HEK-293 | [2][3] | |
| hY1 | 6.49 (pKi) | - | Human | CHO | [3] | |
| rY1 | 6.55 (pKi) | 6.44 | Rat | CHO | [2][3] | |
| hY2 | 5.43 (pKi) | - | Human | CHO | [3] | |
| rY2 | 5.95 (pKi) | <6 | Rat | CHO | [2][3] | |
| hY4 | 7.08 (pKi) | - | Human | CHO | [3] | |
| rY4 | 6.85 (pKi) | 6.28 | Rat | HEK-293 | [2][3] | |
| [Ala31,Aib32]NPY | hY5 | 6 nM (Ki) | - | Human | - | [4] |
| hY1 | >500 nM (Ki) | - | Human | - | [5] | |
| hY2 | >500 nM (Ki) | - | Human | - | [5] | |
| hY4 | >1000 nM (Ki) | - | Human | - | [5] | |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | hY5 | 0.24 nM (IC50) | 17 nM (EC50, cAMP) | Human | HEK-293 | [6][7][8] |
| hY1 | 530 nM (IC50) | - | Human | BHK-21 | [6][8] | |
| hY2 | >500 nM (IC50) | - | Human | BHK-21 | [6][8] | |
| hY4 | 51 nM (IC50) | - | Human | BHK-21 | [6][8] |
Table 2: Comparison of In Vivo Efficacy of Peptide Y5 Receptor Agonists
| Compound | Species | Administration Route | Dose | Effect on Food Intake | Reference |
| [D-Trp34]-NPY | Rat | Intracerebroventricular (ICV) | 16 µ g/rat | Markedly increases food intake | [3] |
| [Ala31,Aib32]NPY | Rat | - | - | Significantly stimulated feeding | [9] |
| [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP | Rat | Intracranial | 0.2 and 2 nmol/animal | Induces a high amount of food intake in a dose-dependent manner | [6][8] |
| Guinea Pig | Third Ventricle | 3.6 nmol | Potently stimulated feeding, two-fold compared to NPY | [4] |
The Challenge of Small Molecule Y5 Receptor Agonists
Despite significant efforts in drug discovery, the development of potent and selective non-peptide, small molecule agonists for the NPY Y5 receptor has been largely unsuccessful.[10][11] The research landscape is dominated by peptide agonists and a variety of small molecule antagonists. Several small molecule Y5 receptor antagonists, such as MK-0557 and velneperit (B1683484) (S-2367), have been developed and even advanced to clinical trials for the treatment of obesity, although with limited success.[10]
The lack of small molecule agonists presents a significant hurdle for the development of orally bioavailable drugs targeting the Y5 receptor for conditions where receptor activation is desired. The complex binding pocket of the Y5 receptor and the extensive interactions with the large peptide ligands likely contribute to the difficulty in designing small molecule mimetics.
Y5 Receptor Signaling Pathway
Activation of the Y5 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the receptor's orexigenic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of Y5 receptor agonists. Below are outlines of key experimental workflows.
Radioligand Binding Assay Workflow
This assay quantifies the affinity of a ligand for the Y5 receptor.
Detailed Protocol Outline:
-
Membrane Preparation: Homogenize cells or tissues expressing the Y5 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[12]
-
Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [125I]-peptide YY) and varying concentrations of the unlabeled competitor ligand ([D-Trp34]-NPY or small molecule).[13][14]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from the free radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.[14]
cAMP Functional Assay Workflow
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity.
Detailed Protocol Outline:
-
Cell Culture: Culture cells stably or transiently expressing the Y5 receptor in appropriate multi-well plates.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Stimulation: Treat the cells with a fixed concentration of forskolin (to stimulate adenylyl cyclase) and varying concentrations of the Y5 receptor agonist.
-
Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).[15][16][17]
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to determine the EC50 value, representing the agonist's potency.
GTPγS Binding Assay Workflow
This functional assay directly measures the activation of G-proteins following receptor stimulation.
Detailed Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the Y5 receptor.[18]
-
Binding Reaction: In a multi-well plate, incubate the membranes with a specific concentration of GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the Y5 agonist.[19][20][21]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters.[19]
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Conclusion
[D-Trp34]-NPY remains a critical pharmacological tool for investigating the function of the NPY Y5 receptor. While a direct comparison with small molecule agonists is currently hampered by the lack of such compounds, the analysis of [D-Trp34]-NPY alongside other potent peptide agonists like [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]hPP provides valuable insights into the structure-activity relationships of Y5 receptor ligands. The development of selective, orally bioavailable small molecule Y5 agonists represents a significant but challenging goal in the field of drug discovery for metabolic disorders. Further research into the structural biology of the Y5 receptor may pave the way for the rational design of such novel therapeutics.
References
- 1. Development of Radiopharmaceuticals for NPY Receptor-5 (Y5) Nuclear Imaging in Tumors by Synthesis of Specific Agonists and Investigation of Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ala31,Aib32]-Neuropeptide Y, porcine - Elabscience® [elabscience.com]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Agonists for neuropeptide Y receptors Y1 and Y5 stimulate different phases of feeding in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 11. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 17. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Assessing the Neuroprotective Properties of [D-Trp34]-NPY: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the neuroprotective properties of [D-Trp34]-NPY, a potent and selective Neuropeptide Y (NPY) Y5 receptor agonist. By objectively comparing its performance with other NPY receptor agonists and providing supporting experimental data, this document serves as a valuable resource for researchers investigating novel neuroprotective strategies.
Introduction to [D-Trp34]-NPY and its Neuroprotective Potential
[D-Trp34]-NPY is a synthetic analog of Neuropeptide Y, engineered for high selectivity towards the Y5 receptor subtype.[1][2] While extensively studied for its role in regulating food intake, emerging evidence suggests a significant neuroprotective potential mediated through the Y5 receptor.[3][4][5] NPY itself is known to exert broad neuroprotective effects against various insults, including glutamate-induced excitotoxicity, by acting on different Y receptor subtypes.[4][6][7] This guide will delve into the specific role of Y5 receptor activation by [D-Trp34]-NPY in neuroprotection, drawing comparisons with agonists for other NPY receptors.
Comparative Efficacy of NPY Receptor Agonists in Neuroprotection
The neuroprotective effects of NPY are mediated by a complex interplay of its various receptors, primarily Y1, Y2, and Y5. Experimental data indicates that activation of Y2 and Y5 receptors is largely associated with neuroprotection, whereas Y1 receptor activation may have contrasting effects depending on the nature of the neuronal insult.
Quantitative Data Summary
The following tables summarize the available quantitative data on the neuroprotective effects of activating different NPY receptors.
Table 1: In Vitro Neuroprotective Efficacy of NPY Receptor Agonists
| Agonist Specificity | Cell Model | Insult | Endpoint Assessed | Efficacy | Reference |
| Y5 Agonist | Primary Cortical & Hippocampal Cultures | Kainate | Neuronal Viability | Significant Neuroprotection | [3] |
| Y2 Agonist | Primary Cortical & Hippocampal Cultures | Kainate | Neuronal Viability | Significant Neuroprotection | [3] |
| Y1 Agonist | SK-N-MC (Y1-expressing) | Oxygen-Glucose Deprivation | Cell Viability | Reduced Viability | [8] |
| Non-selective NPY | SH-SY5Y Cells | 6-Hydroxydopamine (6-OHDA) | Cell Viability | Neuroprotection | [4] |
Table 2: In Vivo Neuroprotective Efficacy of NPY Receptor Agonists
| Agonist Specificity | Animal Model | Insult | Endpoint Assessed | Efficacy | Reference |
| Y5 Agonist | Rat | Intrahippocampal Kainate Injection | Neuronal Damage | Significant Neuroprotection | [3] |
| Y2 Agonist | Rat | Intrahippocampal Kainate Injection | Neuronal Damage | Significant Neuroprotection | [3] |
| Y1 Agonist | Rat | Intrahippocampal Kainate Injection | Neuronal Damage | No Protection | [3] |
| Non-selective NPY | Rat | Intrahippocampal Kainate Injection | Lesion Extent | Significant Diminution (61%) | [9] |
Signaling Pathways in Y5 Receptor-Mediated Neuroprotection
Activation of the NPY Y5 receptor by [D-Trp34]-NPY initiates a cascade of intracellular signaling events that contribute to its neuroprotective effects. The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate several downstream pathways, including the extracellular signal-regulated kinase (Erk) and RhoA pathways.
Figure 1: Simplified signaling pathway of [D-Trp34]-NPY via the Y5 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols can be adapted for the assessment of [D-Trp34]-NPY and other neuroprotective compounds.
In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells
This model is widely used to study Parkinson's disease-related neurodegeneration.
Figure 2: Experimental workflow for the in vitro 6-OHDA neurotoxicity assay.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of [D-Trp34]-NPY or other NPY receptor agonists for a specified period (e.g., 2 hours).
-
Introduce the neurotoxin 6-OHDA at a pre-determined optimal concentration (e.g., 100 µM) to induce cell death.[10]
-
-
Incubation: Incubate the treated cells for 24 hours.
-
Viability Assay (MTT):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11]
-
In Vivo Model: Kainate-Induced Excitotoxicity in Rats
This model mimics the excitotoxic neuronal damage observed in conditions like epilepsy and stroke.
Figure 3: Experimental workflow for the in vivo kainate-induced excitotoxicity model.
Protocol:
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley). Anesthetize the animals and place them in a stereotaxic frame.
-
Surgery: Implant a guide cannula into the desired brain region (e.g., hippocampus) using stereotaxic coordinates.
-
Microinjection:
-
Post-operative Care: Monitor the animals for recovery and any adverse effects.
-
Histological Analysis:
-
After a set period (e.g., 7 days), euthanize the animals and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Cryoprotect the brains, section them using a cryostat, and mount the sections on slides.
-
Stain the sections with a neuronal marker (e.g., Nissl stain) to visualize neuronal damage.
-
-
Quantification: Quantify the extent of the lesion or neuronal loss in the hippocampus using image analysis software.
Conclusion
The available evidence strongly suggests that [D-Trp34]-NPY, as a selective NPY Y5 receptor agonist, holds significant promise as a neuroprotective agent. Its efficacy in models of excitotoxicity, a common pathway in many neurodegenerative diseases, positions it as a valuable candidate for further investigation. In comparison to other NPY receptor agonists, the Y5 and Y2 receptors appear to be the primary mediators of NPY's neuroprotective effects, while Y1 receptor activation may be context-dependently detrimental. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of [D-Trp34]-NPY in the field of neuroprotection.
References
- 1. [D-Trp34]-Neuropeptide Y | CAS 153549-84-9 | [D-Trp34]-NPY | Tocris Bioscience [tocris.com]
- 2. [D-Trp(34)] neuropeptide Y is a potent and selective neuropeptide Y Y(5) receptor agonist with dramatic effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of neuropeptide Y-Y2 and Y5 receptor agonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective Effects of Neuropeptide Y against Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y-Y1 receptor agonist worsens while antagonist improves survival of cultured Y1-expressing neuronal cells following oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of NPY on kainate neurotoxicity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 11. japsonline.com [japsonline.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for [D-Trp34]-Neuropeptide Y
This document provides crucial safety and logistical information for the proper handling and disposal of [D-Trp34]-Neuropeptide Y, a potent and selective neuropeptide Y (NPY) Y5 receptor agonist. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₉₆H₂₈₉N₅₅O₅₆[1] |
| Molecular Weight | 4311.72 g/mol [1] |
| CAS Number | 153549-84-9[1][2] |
| Appearance | White to off-white powder[2] |
| Solubility | Soluble to 0.20 mg/mL in 20% acetonitrile[2][3] |
| Storage | Store at -20°C[2][3] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, as a good laboratory practice, appropriate personal protective equipment (PPE) should always be worn when handling the compound.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water.
-
Skin Contact: Rinse skin with water. Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting.
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations[1]. The following is a general procedural guide based on the non-hazardous nature of the compound.
1. Unused Dry Reagent:
- Step 1: Consolidate all unused and unwanted dry this compound into a clearly labeled, sealed container.
- Step 2: The label should include the chemical name ("this compound") and CAS number (153549-84-9).
- Step 3: Dispose of the container through your institution's chemical waste management program.
2. Contaminated Materials (e.g., weigh boats, pipette tips, gloves):
- Step 1: Collect all solid waste materials that have come into contact with this compound.
- Step 2: Place these materials in a designated, sealed waste container labeled for chemical waste.
- Step 3: Dispose of the container according to your institution's chemical waste procedures.
3. Aqueous Solutions:
- Step 1: While the compound is not classified as hazardous, direct disposal down the drain is discouraged to prevent the introduction of research chemicals into the water system.
- Step 2: Collect aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container.
- Step 3: The label should indicate the contents of the solution.
- Step 4: Dispose of the container through your institution's chemical waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling [D-Trp34]-Neuropeptide Y
For researchers, scientists, and drug development professionals, the safe handling of specialized biochemicals like [D-Trp34]-Neuropeptide Y is paramount. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational procedures to ensure minimal exposure and maintain sample integrity. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices is essential.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized powder form.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be changed immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[2][4] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory setting with chemical reagents.[2] |
Operational Plan: Step-by-Step Handling
Proper handling procedures are vital to protect both the researcher and the integrity of the peptide.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide at -20°C for long-term stability.[5][6] For short-term storage (under two weeks), 4°C is acceptable.[5]
-
Keep the container tightly sealed and protected from moisture and light.[3][5]
Handling the Lyophilized Powder:
-
Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[2][3]
-
When weighing the powder, especially in larger quantities, do so in a well-ventilated area or under a fume hood and wear a respirator or dust mask.[2][3]
-
Avoid creating dust.[7]
-
After weighing, tightly reseal the container, and consider flushing with dry nitrogen before sealing for long-term storage.[2]
Reconstitution and Handling of Solutions:
-
Use sterile, non-pyrogenic diluents for reconstitution.[5]
-
Gently swirl or vortex to dissolve the peptide; do not shake vigorously.[5]
-
For solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3][5]
-
Store peptide solutions at -20°C or -80°C.[3]
Disposal Plan
Unused this compound and contaminated materials should be disposed of according to institutional and local environmental regulations. For spills, absorb solutions with a non-reactive material and decontaminate surfaces.[1] For the disposal of the chemical itself, one recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] Always consult your institution's safety officer for specific disposal guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 4. benchchem.com [benchchem.com]
- 5. methodpeptides.com [methodpeptides.com]
- 6. rndsystems.com [rndsystems.com]
- 7. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
